molecular formula C25H22F3NO5 B10855142 84-B10

84-B10

Katalognummer: B10855142
Molekulargewicht: 473.4 g/mol
InChI-Schlüssel: UMUXAMJXLBOQNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

84-B10 is a useful research compound. Its molecular formula is C25H22F3NO5 and its molecular weight is 473.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H22F3NO5

Molekulargewicht

473.4 g/mol

IUPAC-Name

5-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)anilino]-5-oxo-3-phenylpentanoic acid

InChI

InChI=1S/C25H22F3NO5/c1-33-19-8-10-20(11-9-19)34-22-12-7-18(25(26,27)28)15-21(22)29-23(30)13-17(14-24(31)32)16-5-3-2-4-6-16/h2-12,15,17H,13-14H2,1H3,(H,29,30)(H,31,32)

InChI-Schlüssel

UMUXAMJXLBOQNN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC(CC(=O)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 84-B10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

84-B10 is a novel, small-molecule 3-phenylglutaric acid derivative demonstrating significant therapeutic potential in preclinical models of acute kidney injury (AKI) and chronic kidney disease (CKD). Its primary mechanism of action involves the dual activities of inhibiting ferroptosis and activating the mitochondrial protease Lon protease 1 (LONP1). By mitigating mitochondrial dysfunction and oxidative stress, this compound protects renal cells from injury, positioning it as a promising candidate for further drug development. This guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key data associated with this compound.

Core Mechanism of Action: Dual Inhibition of Ferroptosis and Activation of LONP1

This compound exerts its protective effects through a multi-faceted mechanism centered on the preservation of mitochondrial integrity and the prevention of iron-dependent lipid peroxidation, a hallmark of ferroptosis.

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). This compound has been shown to effectively inhibit ferroptosis induced by agents such as cisplatin (B142131).[1][2] This inhibition is achieved by:

  • Reversing Lipid Peroxidation: this compound treatment reverses the accumulation of lipid peroxides in renal tubular cells.[2]

  • Restoring Key Ferroptosis Suppressors: The compound upregulates the expression of key ferroptosis suppressor proteins, which are often downregulated during cellular stress.[2]

Activation of Lon Protease 1 (LONP1)

LONP1 is an ATP-dependent serine peptidase located in the mitochondrial matrix that plays a crucial role in mitochondrial proteostasis.[3][4] this compound has been identified as a novel activator of LONP1.[3][5][6] The activation of LONP1 by this compound leads to:

  • Enhanced Proteolytic Activity: this compound directly binds to the catalytic domain of LONP1, enhancing its peptidase activity. This has been confirmed by surface plasmon resonance studies, which show a strong binding affinity (KD = 312.5 nM).[5]

  • Degradation of Misfolded Proteins: Activated LONP1 promotes the degradation of misfolded or damaged proteins within the mitochondria, thereby maintaining mitochondrial protein homeostasis.[5]

  • Restoration of Mitochondrial Function: By clearing damaged proteins, this compound helps to restore mitochondrial respiration and fatty acid β-oxidation.[1]

Signaling Pathways

The mechanism of this compound can be visualized as a signaling cascade that originates with the activation of LONP1 and culminates in the suppression of ferroptotic cell death.

84_B10_Signaling_Pathway cluster_extracellular Extracellular cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol / Membrane 84_B10 This compound LONP1 LONP1 84_B10->LONP1 Activates Ferroptosis Ferroptosis 84_B10->Ferroptosis Inhibits HMGCS2 HMGCS2 (accumulated) LONP1->HMGCS2 Degrades Proteostasis Mitochondrial Proteostasis LONP1->Proteostasis Maintains Mito_Function Mitochondrial Function HMGCS2->Mito_Function Inhibits Proteostasis->Mito_Function Supports mtROS mtROS Mito_Function->mtROS Reduces Lipid_Peroxidation Lipid Peroxidation mtROS->Lipid_Peroxidation Promotes Lipid_Peroxidation->Ferroptosis Induces

Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConditionConcentration RangeResultReference
Cell Viability TKPTCisplatin-induced injury5-30 µmol/LDose-dependent increase in viability[1]
LONP1 Activation mPTCsTGF-β1 stimulation5, 10, 20 µMIncreased LONP1 mRNA at 20 µM[4][6]
Inhibition of Ferroptosis TKPTCisplatin-induced injury10-100 μMDose-dependent inhibition[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelConditionDosage RangeAdministration RouteKey FindingsReference
Mouse Cisplatin-induced AKI5 mg/kgNot SpecifiedProtective effect against nephrotoxicityNot Specified
Mouse UUO, 5/6Nx, UIRI0.5-10 mg/kg/dayNot SpecifiedAttenuation of renal fibrosis[4][6]
Mouse Aristolochic acid nephropathy20 mg/kgNot SpecifiedAttenuation of renal dysfunction[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature.

In Vivo Cisplatin-Induced Acute Kidney Injury Model
  • Animal Model: Male C57BL/6 mice are typically used.[7]

  • Induction of AKI: A single intraperitoneal injection of cisplatin (20-25 mg/kg) is administered.[8]

  • This compound Treatment: this compound is administered, often prophylactically or therapeutically, at doses ranging from 5 to 20 mg/kg. The exact timing and route of administration should be clearly defined in the specific study protocol.[9]

  • Endpoint Analysis (72 hours post-cisplatin):

    • Blood Chemistry: Blood urea (B33335) nitrogen (BUN) and plasma creatinine (B1669602) levels are measured to assess renal function.[10]

    • Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate tubular injury, including brush border loss, tubular dilation, and cast formation.[10]

    • Immunohistochemistry: Staining for kidney injury markers such as KIM-1 and NGAL is performed.[10]

Experimental_Workflow_In_Vivo start Start acclimatize Acclimatize C57BL/6 Mice start->acclimatize treatment_groups Divide into Treatment Groups (Vehicle, Cisplatin, Cisplatin + this compound) acclimatize->treatment_groups cisplatin_injection Inject Cisplatin (i.p.) treatment_groups->cisplatin_injection b10_treatment Administer this compound treatment_groups->b10_treatment Prophylactic/Therapeutic monitoring Monitor Mice (72 hours) cisplatin_injection->monitoring b10_treatment->monitoring euthanasia Euthanize and Collect Samples monitoring->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis end End analysis->end

Workflow for in vivo AKI model.
In Vitro Cell-Based Assays

  • Cell Line: TKPT (mouse proximal tubular epithelial cells) or HK2 (human proximal tubular epithelial cells) are commonly used.[1][6]

  • Cell Culture: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Treatment:

    • Cells are pre-treated with this compound (5-30 µM) for a specified duration (e.g., 2 hours).[1]

    • Cisplatin is then added to induce injury for a further incubation period (e.g., 12-24 hours).[1]

  • Assays:

    • Cell Viability: Assessed using the Cell Counting Kit-8 (CCK-8) assay.[1]

    • Mitochondrial ROS Detection: Cells are incubated with MitoSOX Red, a fluorescent probe for mitochondrial superoxide, and analyzed by fluorescence microscopy.[1]

    • Western Blotting: Protein expression levels of key markers (e.g., LONP1, HMGCS2, fibrotic markers) are determined.[4][6]

    • Lipid Peroxidation Assay: Cellular lipid peroxidation is quantified using commercially available kits.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a well-defined mechanism of action targeting mitochondrial dysfunction and ferroptosis in the context of kidney disease. Its ability to activate LONP1 and inhibit ferroptosis provides a strong rationale for its continued development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, evaluating its long-term safety and efficacy in more complex preclinical models, and ultimately, translating these findings into clinical trials for the treatment of AKI and CKD. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.

References

84-B10: A Novel Mitochondrial Modulator for Renal Protection - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 84-B10 is an emerging therapeutic candidate showing significant promise in the treatment of acute kidney injury (AKI) and chronic kidney disease (CKD). This small molecule, a novel 3-phenylglutaric acid derivative, functions as a potent activator of the mitochondrial protease Lon protease 1 (LONP1). By modulating mitochondrial function, this compound has been demonstrated to counteract oxidative stress-mediated ferroptosis, a key pathological mechanism in renal injury. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Introduction and Discovery Context

This compound, chemically identified as 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid, is a novel synthetic compound.[1] While the specific details of the initial discovery and lead optimization process are not extensively published, it has been developed and synthesized by Shanghai Medicilon Inc.[2][3] The primary therapeutic rationale for its development is the critical role of mitochondrial dysfunction in the pathophysiology of both AKI and CKD.[1] Mitochondria are increasingly recognized as a key therapeutic target for renal diseases, and this compound represents a targeted approach to mitigate mitochondrial stress.[1]

Synthesis Pathway

Detailed, step-by-step synthesis protocols for this compound are not publicly available. However, based on its chemical structure as a 3-phenylglutaric acid derivative, a general retrosynthetic analysis suggests a plausible synthetic route.

Synthesis_Pathway cluster_products Final Product cluster_reactants Key Intermediates 84_B10 This compound Amine 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline Amide_Formation Amide Coupling (e.g., DCC, EDC) Amine->Amide_Formation Glutaric_Anhydride 3-phenylglutaric anhydride (B1165640) Glutaric_Anhydride->Amide_Formation Amide_Formation->84_B10

Caption: Plausible retrosynthetic approach for this compound synthesis.

The synthesis would likely involve the coupling of a substituted aniline (B41778) derivative with a 3-phenylglutaric anhydride or a related dicarboxylic acid derivative. The final amide bond formation is a standard transformation in medicinal chemistry.

Mechanism of Action: Targeting Mitochondrial Homeostasis

The primary molecular target of this compound is Lon protease 1 (LONP1), a highly conserved ATP-dependent protease located in the mitochondrial matrix.[1][3] LONP1 plays a crucial role in maintaining mitochondrial proteostasis by degrading misfolded, oxidized, and damaged proteins.

Signaling Pathway

This compound's activation of LONP1 initiates a cascade of events that protect renal cells from injury, particularly from ferroptosis induced by agents like cisplatin.[1]

Signaling_Pathway cluster_stress Cellular Stress cluster_drug Therapeutic Intervention cluster_mitochondria Mitochondrial Events cluster_outcome Cellular Outcome Cisplatin Cisplatin-induced Oxidative Stress Ferroptosis Ferroptosis Cisplatin->Ferroptosis induces B10 This compound LONP1 LONP1 Activation B10->LONP1 activates Proteostasis Enhanced Mitochondrial Proteostasis LONP1->Proteostasis promotes Proteostasis->Ferroptosis inhibits Protection Renal Protection Proteostasis->Protection results in Cell_Death Renal Cell Death Ferroptosis->Cell_Death leads to Kidney_Injury Acute Kidney Injury Cell_Death->Kidney_Injury causes

Caption: Proposed signaling pathway of this compound in renal protection.

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in rats, with some in silico predictions for human pharmacokinetics.[1][2]

Quantitative Data Summary
ParameterValue (in rats)MethodReference
Route of Administration Intraperitoneal injectionIn Vivo[1][2]
Dose 0.36 mg/kg and 5 mg/kgIn Vivo[1][2]
Time to Max. Concentration (Tmax) ~0.033 hours in most tissuesIn Vivo[3]
Tissue Distribution Highest concentrations in intestine, stomach, liver, kidney, and lungIn Vivo[1][3]
Elimination Largely eliminated from most tissues at 8 hoursIn Vivo[1]
Experimental Protocols

Pharmacokinetic Analysis in Rats:

A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method was developed for the quantification of this compound in rat plasma and tissues.[1][2][3]

Experimental_Workflow cluster_animal Animal Study cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Dosing Intraperitoneal injection of this compound in rats Sampling Collection of plasma and tissue samples at various time points Dosing->Sampling Homogenization Tissue homogenization Sampling->Homogenization Extraction Protein precipitation and/or liquid-liquid extraction Homogenization->Extraction UHPLC UHPLC separation (Phenyl column) Extraction->UHPLC MSMS Tandem Mass Spectrometry detection (Negative ion mode) UHPLC->MSMS Quantification Quantification using internal standard (Ginkgolide J) MSMS->Quantification PK_Modeling Pharmacokinetic modeling (e.g., PBPK model) Quantification->PK_Modeling

Caption: Workflow for pharmacokinetic analysis of this compound.

In Silico Modeling:

Physicochemical properties of this compound were determined in silico to develop a physiologically based pharmacokinetic (PBPK) model using platforms like PK-Sim.[1][2] This modeling approach helps in predicting the pharmacokinetic profiles in different species, including humans, and in various disease states.[1]

Therapeutic Potential and Future Directions

Preclinical studies have demonstrated that this compound exhibits a promising therapeutic effect with low toxicity in animal models of AKI and CKD.[1][3] Its novel mechanism of action, centered on the activation of LONP1 and the mitigation of mitochondrial stress, makes it a compelling candidate for further development. Future research should focus on:

  • Detailed elucidation of the synthesis pathway to enable large-scale production.

  • Comprehensive preclinical toxicology and safety pharmacology studies to support clinical translation.

  • Investigation of the efficacy of this compound in a broader range of renal disease models.

  • Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics in healthy volunteers.

The development of this compound highlights the potential of targeting mitochondrial pathways for the treatment of kidney diseases, a field with significant unmet medical needs.

References

Preliminary Studies on the Biological Activity of 84-B10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 84-B10, a novel 3-phenylglutaric acid derivative, has emerged as a promising therapeutic candidate for kidney diseases. It functions as a potent activator of Lon protease 1 (LONP1), a mitochondrial enzyme crucial for maintaining mitochondrial homeostasis.[1][2] This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its protective effects against aristolochic acid nephropathy (AAN). The information presented herein is intended to support further research and development of this compound.

Core Biological Activity: LONP1 Activation

This compound has been identified as a direct activator of LONP1, a key regulator of mitochondrial protein quality control. This activation is central to the therapeutic effects of this compound, as it helps to mitigate mitochondrial and peroxisomal damage induced by toxins.[1][3]

Data Presentation

Pharmacokinetic Profile of this compound in Rats

A study on the pharmacokinetic properties of this compound in rats following a single intraperitoneal injection of 0.36 mg/kg provided the following key parameters:[3]

ParameterValueUnit
Cmax257ng/mL
tmax0.17h
AUC(0-t)485.3ng/mLh
AUC(0-inf)510.9ng/mLh
t1/22.6h
Vz/F2.1L/kg
CL/F0.7L/h/kg

Table 1: Main pharmacokinetic parameters of this compound in rats after a single intraperitoneal injection of 0.36 mg/kg.[3]

In Vivo Efficacy in a Mouse Model of Aristotelic Acid Nephropathy (AAN)

While specific tabular data on the effects of this compound on key markers of kidney injury in AAN mice (e.g., Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) (sCr) levels) are not available in the reviewed literature, studies report that this compound treatment significantly attenuates the increases in these markers induced by aristolochic acid. Further quantitative data from these studies will be incorporated as it becomes available.

In Vitro Activity in Proximal Tubular Epithelial Cells (TKPT)

Similarly, detailed tabular data on the modulation of gene (Acox1, Abcd3, Cat) and protein (ACOX1, ABCD3) expression by this compound in TKPT cells are not presented in the reviewed literature. However, it is reported that this compound treatment leads to the restoration of their expression levels which are typically altered by aristolochic acid.

Experimental Protocols

Aristotelic Acid Nephropathy (AAN) Mouse Model

A common protocol to induce AAN in mice involves the following steps:

  • Animal Selection: Male C57BL/6 mice are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Induction of AAN: Aristotelic acid I (AAI) is administered via intraperitoneal (i.p.) injection. A common dosage regimen is 10 mg/kg/day for a period of 3 to 7 weeks.[4]

  • This compound Administration: this compound is administered, often via i.p. injection, concurrently with or prior to the AAI challenge. The exact dosage and timing may vary depending on the study design.

  • Monitoring and Sample Collection: Body weight, BUN, and sCr levels are monitored. At the end of the study, kidneys are harvested for histological and molecular analysis.

Periodic Acid-Schiff (PAS) Staining for Kidney Tissue

PAS staining is used to assess kidney tissue morphology and the extent of tubular injury.

  • Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4-5 µm.

  • Deparaffinization and Hydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

  • Oxidation: Slides are immersed in 0.5% periodic acid solution for 5-10 minutes.

  • Rinsing: Rinse slides thoroughly with distilled water.

  • Schiff Reagent: Immerse slides in Schiff reagent for 15-30 minutes.

  • Washing: Wash slides in lukewarm running tap water for 10 minutes to develop the color.

  • Counterstaining: Counterstain with hematoxylin (B73222) for 1-2 minutes to visualize nuclei.

  • Bluing: Rinse in a bluing reagent or running tap water.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Mount with a permanent mounting medium.[3][5]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the analysis of gene expression (e.g., Acox1, Abcd3, Cat) in kidney tissue or cultured cells.

  • RNA Extraction: Isolate total RNA from tissue or cells using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene, and a SYBR Green master mix.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Western Blotting

This protocol is for the analysis of protein expression (e.g., ACOX1, ABCD3) in kidney tissue or cultured cells.

  • Protein Extraction: Lyse cells or tissue in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-ACOX1, anti-ABCD3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[2][6]

Mandatory Visualizations

Signaling Pathway of this compound in Mitigating Aristotelic Acid Nephropathy

G cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Peroxisome cluster_3 Cellular Outcome Aristotelic Acid Aristotelic Acid Mitochondrial Damage Mitochondrial Damage Aristotelic Acid->Mitochondrial Damage Peroxisomal Damage Peroxisomal Damage Aristotelic Acid->Peroxisomal Damage Cellular Injury Cellular Injury Mitochondrial Damage->Cellular Injury LONP1 LONP1 Restored Mitochondrial Function Restored Mitochondrial Function LONP1->Restored Mitochondrial Function promotes This compound This compound This compound->LONP1 activates Restored Peroxisomal Function Restored Peroxisomal Function This compound->Restored Peroxisomal Function indirectly promotes Cellular Protection Cellular Protection Restored Mitochondrial Function->Cellular Protection Peroxisomal Damage->Cellular Injury Restored Peroxisomal Function->Cellular Protection

Caption: Proposed mechanism of this compound in protecting against AAN.[3]

Experimental Workflow for In Vivo Studies

G cluster_0 Animal Model cluster_1 Treatment cluster_2 Analysis A AAN Mouse Model (AAI Injection) B This compound Administration A->B Treatment Group C Monitor Kidney Function (BUN, sCr) A->C Control Group B->C D Histological Analysis (PAS Staining) C->D E Molecular Analysis (qRT-PCR, Western Blot) D->E

Caption: General experimental workflow for in vivo evaluation of this compound.

References

In Vitro Characterization of 84-B10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

84-B10 is a novel small molecule, identified as a 3-phenylglutaric acid derivative, that has demonstrated significant potential as a therapeutic agent.[1][2][3] Extensive in vitro studies have characterized this compound as a potent activator of the mitochondrial ATP-dependent protease, Lon protease 1 (LONP1).[4] This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and mechanism of action. Detailed experimental protocols for key assays are provided to enable replication and further investigation by the scientific community.

Core Properties of this compound

This compound, with the chemical name 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid, was identified through computer-aided virtual screening as a promising modulator of LONP1.[1][2][5] Its primary mechanism of action is the activation of LONP1, a crucial protease for maintaining mitochondrial proteostasis, thereby protecting against cellular stress and dysfunction.[5][6]

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

ParameterValueAssay MethodReference
Binding Affinity (KD) 312.5 nMSurface Plasmon Resonance[7]

Table 1: Binding Affinity of this compound for LONP1. The equilibrium dissociation constant (KD) indicates a strong binding interaction between this compound and the LONP1 protease.

AssayObservationCell Line/SystemReference
LONP1 Protease Activity Dose-dependent increase in the peptidase activity of LONP1.Cell-free assay[8]
TFAM Degradation Promotes the degradation of the LONP1 substrate, mitochondrial transcription factor A (TFAM).In vitro[7]
Mitochondrial Function Restores mitochondrial homeostasis and respiration in models of cellular injury.TKPT cells[9]
Peroxisomal Function Restores peroxisomal fatty acid β-oxidation and redox balance in a LONP1-dependent manner.In vitro[2]
Cell Viability Protects against cisplatin-induced and aristolochic acid-induced tubular epithelial cell injury.TKPT cells[5][9]

Table 2: Functional In Vitro Activity of this compound. These findings highlight the ability of this compound to modulate LONP1 activity and exert protective effects in cellular models of kidney disease.

Signaling Pathway and Mechanism of Action

This compound directly binds to and activates the catalytic domain of the LONP1 protease. Structural modeling and analysis have identified key interactions, including the formation of four conventional hydrogen bonds with TRP770, ASP852, LYS898, and GLY893, as well as a salt bridge with LYS898 within the protease.[2][7] This activation enhances the degradation of misfolded or damaged proteins within the mitochondria, a critical aspect of mitochondrial quality control. One of the key substrates of LONP1 is TFAM, and this compound has been shown to promote its degradation.[7] The activation of LONP1 by this compound leads to the restoration of mitochondrial and peroxisomal homeostasis, ultimately protecting cells from injury and ferroptosis.[2][3]

84_B10_Signaling_Pathway cluster_Mitochondrion Mitochondrion B10 This compound LONP1 LONP1 Protease B10->LONP1 Activates TFAM TFAM (Substrate) LONP1->TFAM Promotes Degradation Mito_Homeostasis Mitochondrial Homeostasis (e.g., Respiration) LONP1->Mito_Homeostasis Restores Peroxi_Homeostasis Peroxisomal Homeostasis (e.g., β-oxidation) LONP1->Peroxi_Homeostasis Restores Cell_Protection Cell Protection & Inhibition of Ferroptosis Mito_Homeostasis->Cell_Protection Peroxi_Homeostasis->Cell_Protection

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

LONP1 Protease Activity Assay (Cell-Free)

This assay quantifies the ability of this compound to directly activate the enzymatic activity of LONP1.

  • Reagents:

    • Recombinant human LONP1 protease

    • Fluorogenic di-peptide substrate (e.g., (Z-AA)2-Rh110)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT, 5 mM ATP)

    • This compound (dissolved in DMSO)

    • Bortezomib (LONP1 inhibitor, for control)

    • 96-well black microplate

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and the fluorogenic substrate.

    • Add varying concentrations of this compound or control compounds (DMSO, Bortezomib) to the wells.

    • Initiate the reaction by adding recombinant LONP1 to each well.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm for Rh110-based substrates) at regular time intervals.

    • Calculate the rate of substrate cleavage from the linear phase of the fluorescence curve.

    • Plot the rate of reaction against the concentration of this compound to determine the dose-response relationship.

Protease_Activity_Assay_Workflow start Prepare Reaction Mix (Buffer + Substrate) add_compounds Add this compound / Controls to 96-well plate start->add_compounds add_enzyme Add Recombinant LONP1 add_compounds->add_enzyme incubate Incubate at 37°C add_enzyme->incubate measure Measure Fluorescence over time incubate->measure analyze Calculate Reaction Rate & Plot Dose-Response measure->analyze

Workflow for LONP1 protease activity assay.
Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is utilized to measure the real-time binding kinetics and affinity between this compound and LONP1.

  • Instrumentation:

    • Biacore or similar SPR instrument

    • Sensor chip (e.g., CM5)

  • Reagents:

    • Recombinant human LONP1

    • This compound (analyte)

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

    • Running buffer (e.g., HBS-EP+)

    • Amine coupling kit (EDC, NHS, ethanolamine)

  • Procedure:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.

    • Immobilize recombinant LONP1 onto the sensor surface via amine coupling. The protein is injected in the immobilization buffer until the desired immobilization level is reached.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • Inject a series of concentrations of this compound (analyte) in running buffer over the immobilized LONP1 surface.

    • Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

    • Regenerate the sensor surface between analyte injections if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD).

Cell-Based Assay for Protection Against Cisplatin-Induced Injury

This assay evaluates the protective effect of this compound on renal tubular epithelial cells exposed to the nephrotoxic agent cisplatin (B142131).

  • Cell Line:

    • TKPT (murine proximal tubular epithelial cells) or similar

  • Reagents:

    • Cell culture medium (e.g., DMEM/F12)

    • Cisplatin

    • This compound (dissolved in DMSO)

    • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)

    • Reagents for measuring mitochondrial reactive oxygen species (mtROS) (e.g., MitoSOX Red)

  • Procedure:

    • Seed TKPT cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).

    • Induce cellular injury by adding cisplatin to the medium and incubate for a further period (e.g., 24 hours).

    • Cell Viability Assessment:

      • Perform an MTT or CellTiter-Glo assay according to the manufacturer's instructions to quantify cell viability.

    • mtROS Measurement:

      • In a parallel set of experiments, load the cells with MitoSOX Red during the final stages of incubation.

      • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

    • Analyze the data to determine the ability of this compound to rescue cells from cisplatin-induced toxicity and reduce mtROS production.

Conclusion

The in vitro characterization of this compound has robustly established it as a direct activator of the mitochondrial protease LONP1. The quantitative data on its binding affinity and functional modulation of LONP1 activity, coupled with its protective effects in cellular models of kidney injury, underscore its potential as a novel therapeutic candidate. The detailed protocols provided herein offer a foundation for further research into the biological activities and therapeutic applications of this compound.

References

84-B10 structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for "84-B10" did not yield any specific information related to a chemical compound, biological agent, or therapeutic candidate. The search results were broad and unrelated to the context of drug development, structural analogs, or signaling pathways.

It is highly probable that "this compound" is an internal project code, a misnomer, or a compound not yet disclosed in publicly available scientific literature or databases. Without a definitive identification of the core compound, it is not possible to generate the requested in-depth technical guide on its structural analogs and derivatives.

We recommend verifying the identifier "this compound" for accuracy and providing a more specific chemical name, CAS number, or a reference to a relevant publication. Once a verifiable starting point is established, we will be able to proceed with a thorough analysis and generate the requested technical documentation, including data tables, experimental protocols, and pathway diagrams.

Unveiling the Target of 84-B10: A Technical Guide to the Identification and Validation of a Novel LONP1 Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target identification and validation of 84-B10, a novel small molecule—5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid. Initially identified through computational screening, this compound has been characterized as a potent activator of the mitochondrial Lon protease 1 (LONP1). This document details the experimental methodologies employed to confirm LONP1 as the direct target of this compound and to validate its mechanism of action. Key validation techniques, including cell-free protease activity assays, surface plasmon resonance (SPR) for binding kinetics, and cellular assays demonstrating downstream effects on mitochondrial homeostasis and ferroptosis, are presented. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visualized. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and development focused on mitochondrial therapeutic targets.

Introduction: The Therapeutic Potential of this compound

This compound is a novel 3-phenylglutaric acid derivative that has demonstrated significant therapeutic promise in preclinical models of acute kidney injury (AKI) and chronic kidney disease (CKD).[1][2] Its protective effects are rooted in its ability to modulate mitochondrial function, a critical factor in cellular health and disease. The primary molecular target of this compound has been identified as Lon protease 1 (LONP1), an ATP-dependent serine protease located in the mitochondrial matrix.[1][3]

LONP1 plays a crucial role in mitochondrial proteostasis by degrading misfolded, damaged, or oxidized proteins, thereby preventing the accumulation of toxic protein aggregates.[4][5] It is also involved in the regulation of mitochondrial DNA maintenance and the cellular stress response.[3] Dysregulation of LONP1 activity has been implicated in a variety of pathologies, including cancer and metabolic disorders.[1] this compound acts as an activator of LONP1, enhancing its proteolytic activity. This mechanism of action represents a promising therapeutic strategy for diseases associated with mitochondrial dysfunction.[1][3]

Target Identification: Pinpointing LONP1

The initial identification of LONP1 as the putative target of this compound was accomplished through a computer-aided virtual screening approach. This was followed by rigorous experimental validation to confirm the direct interaction and functional modulation.

In Silico Screening: A Hypothesis-Driven Approach

Molecular docking simulations were employed to screen a library of small molecules for their potential to bind to the catalytic domain of human LONP1.[6][7] this compound was identified as a high-scoring candidate, suggesting a favorable binding interaction with the protease.[6]

Experimental Workflow for Target Identification

The workflow for identifying LONP1 as the target of this compound involved a multi-step process, beginning with computational methods and progressing to direct biochemical and biophysical validation.

G cluster_0 Target Identification Workflow Virtual Screening Virtual Screening Hit Compound (this compound) Hit Compound (this compound) Virtual Screening->Hit Compound (this compound) Identifies Biochemical Assay Cell-Free Protease Activity Assay Hit Compound (this compound)->Biochemical Assay Tested in Biophysical Assay Surface Plasmon Resonance (SPR) Hit Compound (this compound)->Biophysical Assay Tested in Target Confirmed Confirmed Target: LONP1 Biochemical Assay->Target Confirmed Confirms Functional Effect Biophysical Assay->Target Confirmed Confirms Direct Binding G cluster_1 This compound Signaling Pathway b84_B10 This compound LONP1 LONP1 Protease b84_B10->LONP1 Activates Degradation Degradation of Damaged Mitochondrial Proteins LONP1->Degradation Enhances Mito_Homeostasis Mitochondrial Homeostasis Degradation->Mito_Homeostasis Restores mtROS mtROS (Mitochondrial ROS) Mito_Homeostasis->mtROS Reduces Ferroptosis Ferroptosis Mito_Homeostasis->Ferroptosis Inhibits mtROS->Ferroptosis Induces Cell_Protection Cell Protection (e.g., in Kidney Tubules) Ferroptosis->Cell_Protection Prevents

References

An In-depth Technical Guide to the Early-Phase Research of LCB84 (TROP2-ADC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase research and preclinical development of LCB84, a next-generation antibody-drug conjugate (ADC) targeting Trophoblast Cell Surface Antigen 2 (TROP2). LCB84 is engineered for enhanced tumor-selective killing and has demonstrated promising anti-tumor activity in various solid tumor models.

Core Components and Structure of LCB84

LCB84 is a sophisticated biopharmaceutical composed of three primary components: a humanized monoclonal antibody, a potent cytotoxic payload, and a proprietary cleavable linker.

  • Antibody: Hu2G10, a humanized IgG1 monoclonal antibody that selectively targets the ADAM10-activated form of TROP2, which is predominantly expressed on transformed cancer cells.[1][2]

  • Payload: Monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[3][4]

  • Linker and Conjugation: LCB84 utilizes a plasma-stable, β-glucuronidase-cleavable linker.[1][3][5] This linker is designed to be stable in circulation and release the MMAE payload upon cleavage by β-glucuronidase, an enzyme overexpressed in the lysosomal compartment of tumor cells. The site-specific conjugation technology, ConjuAll™, ensures a homogenous drug-to-antibody ratio (DAR) of 4.[1][5]

Mechanism of Action

The mechanism of action of LCB84 involves a multi-step, tumor-targeted process designed to maximize efficacy while minimizing off-target toxicity.

  • Binding: The Hu2G10 antibody component of LCB84 binds with high affinity to TROP2 expressed on the surface of tumor cells.[3]

  • Internalization: Upon binding, the LCB84-TROP2 complex is internalized by the tumor cell via endocytosis.[3]

  • Payload Release: Inside the cell, the complex is trafficked to the lysosome, where the high concentration of β-glucuronidase cleaves the linker, releasing the active MMAE payload.[3][5]

  • Cytotoxicity: The released MMAE disrupts microtubule polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[3]

  • Bystander Effect: The cell-permeable nature of MMAE allows it to diffuse out of the targeted cancer cell and kill neighboring TROP2-negative tumor cells, a phenomenon known as the bystander effect.[5][6]

LCB84_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell LCB84 LCB84 (ADC) TROP2 TROP2 Receptor LCB84->TROP2 Binding Tumor_Cell Internalization Internalization (Endocytosis) TROP2->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Payload_Release Lysosome->Payload_Release β-glucuronidase cleavage MMAE MMAE Tubulin Tubulin MMAE->Tubulin Inhibits Polymerization Bystander_Cell Neighboring Tumor Cell MMAE->Bystander_Cell Bystander Effect Apoptosis Apoptosis Tubulin->Apoptosis G2/M Arrest

Mechanism of Action of LCB84

Preclinical Efficacy

LCB84 has demonstrated potent and superior anti-tumor activity across a range of preclinical solid tumor models compared to other TROP2-targeting ADCs.

LCB84 exhibited potent cytotoxicity in various TROP2-expressing solid cancer cell lines. The Sulforhodamine B (SRB) colorimetric assay was utilized to determine cell viability.

Cancer TypeCell Lines
Pancreatic CancerBxPC-3, Capan-1, Patu8988s
Gastric CancerNCI-N87, SNU-601
Triple-Negative Breast CancerMDA-MB-468
Breast CancerJIMT-1
Non-Small Cell Lung CancerHCC827, NCI-H1781, Calu-3
Ovarian CancerOVCAR-3
Colorectal CancerHT-29, COLO205
Data sourced from preclinical study presentations.[1]

LCB84 has shown superior anti-cancer efficacy in cell line-derived xenograft (CDX) models compared to competitor ADCs like Trodelvy (sacituzumab govitecan) and DS-1062BS (datopotamab deruxtecan).[1]

Tumor ModelKey Findings
Triple-Negative Breast Cancer (TNBC) MED confirmed as a single dose of 2 mg/kg and repeated doses of 1 mg/kg.[1]
Pancreatic Ductal Adenocarcinoma (PDAC) Superior efficacy compared to competitor ADCs.[1]
Non-Small Cell Lung Cancer (NSCLC) Superior efficacy compared to competitor ADCs.[1]
Gastric Cancer (GC) Superior efficacy compared to competitor ADCs.[1]
Colorectal Cancer (CRC) Superior efficacy compared to competitor ADCs.[1]
MED: Minimum Effective Dose

Safety and Pharmacokinetics

Preclinical safety studies in cynomolgus monkeys, which have robust cross-reactivity with LCB84, have indicated a favorable safety profile.

ParameterObservation
Tolerability Repeated doses of 10 mg/kg were well-tolerated.[1]
Key Toxicities Absence of skin toxicity and hematological toxicities (neutropenia, thrombocytopenia) commonly seen with other ADCs.[1]
Therapeutic Index (TI) Calculated TI (MTD/MED) of ~30 for a single dose and ~40 for repeat dosing.[1][4][7]
Pharmacokinetics Stable preclinical PK profile with minimal payload loss over time.[5][6]
MTD: Maximum Tolerated Dose; MED: Minimum Effective Dose

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines the general protocols used in the evaluation of LCB84.

  • Assay: Sulforhodamine B (SRB) colorimetric assay.

  • Procedure:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of LCB84 or control articles.

    • Following a specified incubation period (e.g., 72-96 hours), cells are fixed with trichloroacetic acid (TCA).

    • Plates are washed, and fixed cells are stained with SRB solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • Absorbance is read on a plate reader to determine cell viability relative to untreated controls.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude).

  • Procedure:

    • Human cancer cells (e.g., MDA-MB-468 for TNBC, Capan-1 for pancreatic cancer) are subcutaneously implanted into the flank of the mice.[1]

    • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

    • Mice are randomized into treatment groups (vehicle control, LCB84, competitor ADCs).

    • LCB84 is administered intravenously at specified doses and schedules (e.g., single dose or QWx3 - once weekly for three weeks).[1]

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • Efficacy is determined by assessing tumor growth inhibition (TGI).

CDX_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Implantation 1. Subcutaneous Implantation of Human Cancer Cells Tumor_Growth 2. Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization 3. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 4. IV Administration (Vehicle, LCB84, etc.) Randomization->Dosing Monitoring 5. Regular Measurement (Tumor Volume, Body Weight) Dosing->Monitoring Analysis 6. Calculation of Tumor Growth Inhibition (TGI) Monitoring->Analysis

Workflow for In Vivo Xenograft Studies
  • Animal Model: Cynomolgus monkeys.

  • Procedure:

    • Animals are administered LCB84 intravenously at various dose levels.

    • A comprehensive set of safety parameters are monitored, including clinical observations, body weight, food consumption, hematology, and clinical chemistry.

    • At the end of the study, a full necropsy and histopathological examination are performed to identify any target organs of toxicity.

Conclusion and Future Directions

LCB84 is a promising, next-generation TROP2-targeting ADC with a differentiated design that leverages a tumor-selective antibody and a cleavable linker system for targeted payload delivery. Preclinical data have demonstrated superior efficacy and a favorable safety profile compared to other ADCs in its class. These encouraging results have supported its advancement into clinical development. A first-in-human Phase 1/2 clinical trial (NCT05941507) is currently underway to evaluate the safety and efficacy of LCB84 in patients with advanced solid tumors, both as a single agent and in combination with an anti-PD-1 inhibitor.[4]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics of 84-B10

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, a novel drug candidate with potential therapeutic applications in acute kidney injury (AKI) and chronic kidney disease (CKD). This compound is a 3-phenylglutaric acid derivative that functions as an activator of the mitochondrial protease Lon protease 1 (LONP1).[1][2] Its mechanism of action involves the attenuation of mitochondrial damage and oxidative stress, thereby inhibiting cisplatin-induced tubular ferroptosis.[3]

Core Compound Information

PropertyValue
Compound Name This compound
Chemical Class 3-phenylglutaric acid derivative[1][2][3]
Molecular Formula C25H22F3NO5[4]
CAS Number 698346-43-9[4]
Mechanism of Action LONP1 activator[1][2], Ferroptosis Inhibitor[3]
Therapeutic Area Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD)[1][2]
Pathway Apoptosis[4]

In Vivo Pharmacokinetics in Rats

A study in rats following a single intraperitoneal injection of this compound (0.36 mg/kg) revealed rapid absorption.[1] The study indicated no significant gender differences in the absorption of the compound.[1]

Plasma Pharmacokinetic Parameters
ParameterValueUnit
Cmax 257ng/mL[1]
Tmax 0.17h[1]
Tissue Distribution

The distribution of this compound was observed to be highest in the intestine, stomach, liver, kidney, and lung, which is consistent with the high expression of LONP1 in these tissues.[1] In most tissues, the compound was eliminated within 8 hours.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study

The pharmacokinetic profile of this compound was determined in rats.[1] The following provides a summary of the experimental workflow.

G cluster_0 Experimental Workflow: In Vivo Pharmacokinetics animal_prep Animal Preparation Rats dosing Dosing Intraperitoneal injection of this compound (0.36 mg/kg) animal_prep->dosing sampling Blood Sampling Collection at various time points dosing->sampling analysis Sample Analysis UHPLC-MS/MS sampling->analysis pk_params Pharmacokinetic Parameter Calculation Cmax, Tmax analysis->pk_params

Experimental workflow for the in vivo pharmacokinetic study of this compound in rats.

A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method was employed for the analysis of this compound in biological matrices.[1]

Analytical Method Validation

The UHPLC-MS/MS method was validated for linearity, precision, accuracy, matrix effect, and recovery.[1]

ParameterResult
Linearity (r) > 0.99[1]
Precision and Accuracy (RSD and RE) < 15%[1]
Matrix Effect (RSD) 3.68% (this compound), 12.2% (IS)[1]
Recovery 92% to 95% (this compound), 85% (IS)[1]

Signaling Pathway and Mechanism of Action

This compound exerts its protective effects in kidney injury through the activation of LONP1, which in turn mitigates mitochondrial dysfunction and inhibits ferroptosis.[1][3][5]

G cluster_1 Signaling Pathway of this compound in Cisplatin-Induced AKI B10 This compound LONP1 LONP1 Activation B10->LONP1 Mito_Homeostasis Mitochondrial Homeostasis LONP1->Mito_Homeostasis mtROS Reduced mtROS Mito_Homeostasis->mtROS Ferroptosis Inhibition of Ferroptosis mtROS->Ferroptosis Cell_Protection Tubular Epithelial Cell Protection Ferroptosis->Cell_Protection

Proposed signaling pathway for the protective effects of this compound in acute kidney injury.

In models of cisplatin-induced AKI, this compound has been shown to restore mitochondrial structural integrity and function, attenuate mitochondrial reactive oxygen species (mtROS)-induced oxidative stress, and consequently inhibit tubular epithelial cell ferroptosis in a dose-dependent manner.[3]

In Silico Physicochemical Properties and PBPK Modeling

In silico methods were utilized to determine the physicochemical properties of this compound.[1][2] This data, in conjunction with physiological parameters, was used to develop a physiologically based pharmacokinetic (PBPK) model.[2] This model was subsequently used to predict the pharmacokinetic profiles in both healthy individuals and patients with chronic kidney disease to inform potential clinical dosing.[2] The predicted Cmax in CKD patients after a single 0.41 mg/kg dose was approximately 3250 ng/mL, with a steady-state Cmax of 1360 ng/mL after multiple doses.[2]

References

An In-depth Technical Guide to 84-B10: A Novel LONP1 Activator in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecule 84-B10 and its emerging role in cellular signaling pathways. The information presented is based on preclinical research and aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, experimental validation, and potential therapeutic applications.

Core Function and Mechanism of Action

This compound has been identified as a potent activator of Lon peptidase 1 (LONP1), a mitochondrial matrix protease that plays a crucial role in mitochondrial quality control.[1] By activating LONP1, this compound has been shown to protect against aristolochic acid nephropathy (AAN), a form of kidney disease.[1] The protective effects of this compound are multifaceted, primarily involving the safeguarding of mitochondrial and peroxisomal function.[1]

The proposed mechanism of action for this compound in protecting against AAN involves several key cellular pathways:

  • Mitochondrial Protection: this compound treatment helps to preserve the ultrastructure of mitochondria and restores mitochondrial respiration. It also enhances mitochondrial fatty acid β-oxidation and mitigates the production of mitochondrial reactive oxygen species (ROS).[1]

  • Peroxisomal Protection: In addition to its effects on mitochondria, this compound also supports peroxisomal fatty acid β-oxidation and boosts the activity of peroxisomal catalase, an enzyme critical for the detoxification of hydrogen peroxide (H₂O₂).[1]

These actions collectively contribute to the alleviation of cellular damage induced by aristolochic acids.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Gene Expression Changes with this compound Treatment in an AAN Model

Comparison GroupNumber of Downregulated GenesNumber of Upregulated GenesCommon Genes
AAI vs. Vehicle3317-443
AAI + this compound vs. AAI-510443
Data based on RNA-seq analysis with a fold change ≥ 1.5 or ≤ 0.67 and a Q value < 0.05. AAI refers to Aristolochic Acid I.[1]

Table 2: Effect of this compound on Peroxisomal Gene and Protein Expression

TargetTreatment GroupChange in mRNA ExpressionChange in Protein Expression
Acox1AAI + this compoundIncreasedIncreased
Abcd3AAI + this compoundIncreasedIncreased
CatAAI + this compoundIncreasedNot specified
Acox1: Acyl-CoA oxidase 1; Abcd3: ATP-binding cassette sub-family D member 3; Cat: Catalase.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

G cluster_stress Cellular Stress (e.g., Aristolochic Acids) cluster_84B10 Therapeutic Intervention cluster_cellular_components Cellular Components cluster_outcomes Cellular Outcomes AAs Aristolochic Acids Mito Mitochondria AAs->Mito induces damage Perox Peroxisomes AAs->Perox induces damage B10 This compound LONP1 LONP1 B10->LONP1 activates LONP1->Mito promotes quality control LONP1->Perox supports function MitoDamage Mitochondrial Damage (Ultrastructure, Respiration, FAO) Mito->MitoDamage MitoProtection Mitochondrial Protection (Restored Function) Mito->MitoProtection PeroxDamage Peroxisomal Damage (FAO, Catalase) Perox->PeroxDamage PeroxProtection Peroxisomal Protection (Enhanced Function) Perox->PeroxProtection CellHealth Improved Cell Health & Survival MitoProtection->CellHealth PeroxProtection->CellHealth

Caption: Proposed mechanism of this compound in cellular protection.

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Plate Proximal Tubular Epithelial Cells (TKPT) pretreatment Pre-treat with this compound (e.g., 20 µmol·L⁻¹ for 2h) start->pretreatment treatment Expose to AAI (e.g., 5 µg·mL⁻¹ for 24h) pretreatment->treatment wb Western Blotting (ACOX1, ABCD3) treatment->wb Collect Samples for Analysis h2o2 H₂O₂ Concentration Assay treatment->h2o2 Collect Samples for Analysis tem Transmission Electron Microscopy (Mitochondrial Ultrastructure) treatment->tem Collect Samples for Analysis rnaseq RNA Sequencing (Gene Expression Analysis) treatment->rnaseq Collect Samples for Analysis

Caption: In vitro experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: TKPT (proximal tubular epithelial cells) are utilized.

  • Pre-treatment: Cells are pre-treated with this compound at a concentration of 20 μmol·L⁻¹ for 2 hours.[1]

  • Induction of Injury: Following pre-treatment, cells are exposed to Aristolochic Acid I (AAI) at a concentration of 5 μg·mL⁻¹ for 24 hours to induce cellular damage.[1]

Western Blotting Analysis
  • Objective: To determine the protein expression levels of key peroxisomal markers.

  • Procedure:

    • Cell lysates are prepared from the different treatment groups.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against ACOX1 and ABCD3.

    • A secondary antibody conjugated to a detection enzyme is used for visualization.

    • Bands are quantified using densitometry.[1]

Hydrogen Peroxide (H₂O₂) Concentration Assay
  • Objective: To measure the levels of oxidative stress.

  • Procedure:

    • The concentration of H₂O₂ in the cell culture supernatant or cell lysates is measured using a commercially available kit.

    • The assay is typically based on a colorimetric or fluorometric reaction.[1]

Transmission Electron Microscopy (TEM)
  • Objective: To visualize the ultrastructure of mitochondria.

  • Procedure:

    • Cells or kidney tissue samples are fixed, dehydrated, and embedded in resin.

    • Ultrathin sections are cut and stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate).

    • Sections are examined under a transmission electron microscope to assess mitochondrial morphology.[1]

    • Mitochondrial injury can be scored based on a standardized scoring system.[1]

RNA Sequencing (RNA-seq)
  • Objective: To perform a comprehensive analysis of gene expression changes.

  • Procedure:

    • Total RNA is extracted from kidney tissues of different treatment groups.

    • RNA quality is assessed, and libraries are prepared for sequencing.

    • Sequencing is performed on a high-throughput sequencing platform.

    • Bioinformatic analysis is conducted to identify differentially expressed genes and perform pathway analysis, such as Gene Set Enrichment Analysis (GSEA).[1]

This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its therapeutic potential and expand its application to other diseases involving mitochondrial and peroxisomal dysfunction.

References

Methodological & Application

Application Notes and Protocols for B16-F10 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the culture and use of the B16-F10 murine melanoma cell line, a widely utilized model in cancer research and for the development of novel therapeutics.

Cell Line Characteristics

The B16-F10 cell line is a subclone of the B16 mouse melanoma, selected for its high metastatic potential, particularly to the lungs.[1][2][3] Originating from a C57BL/6 mouse, these cells are adherent and exhibit a mixture of spindle-shaped and epithelial-like morphology.[1][2][3][4][5] They are a valuable tool for studying melanoma progression, metastasis, and for evaluating the efficacy of anti-cancer agents.[1]

Quantitative Cell Culture Data

A summary of key quantitative parameters for B16-F10 cell culture is provided below for easy reference and experimental planning.

ParameterValueNotes
Doubling Time Approximately 17 - 21 hoursCan vary based on culture conditions and medium composition.[1][6][7][8]
Seeding Density 1 to 2 x 10⁴ cells/cm²Recommended for routine passaging.
Subcultivation Ratio 1:2 to 1:4Adjust based on confluence and experimental needs.[1][4]
Cell Size Approximately 15.4 µm
Cryopreservation Density 1 - 5 x 10⁶ cells/mL

Experimental Protocols

Detailed methodologies for key experiments involving the B16-F10 cell line are outlined below.

Protocol 1: Thawing of Cryopreserved B16-F10 Cells

This protocol describes the proper procedure for reviving cryopreserved B16-F10 cells to ensure optimal viability.

Materials:

  • Cryovial of B16-F10 cells

  • Complete growth medium (pre-warmed to 37°C)

  • 37°C water bath

  • Sterile centrifuge tubes (15 mL)

  • 70% ethanol (B145695)

  • Personal protective equipment (PPE)

Procedure:

  • Rapidly thaw the cryovial by gentle agitation in a 37°C water bath for approximately 2 minutes.[2] To minimize contamination risk, avoid submerging the O-ring and cap.[2]

  • Wipe the exterior of the vial with 70% ethanol before opening in a sterile biological safety cabinet.

  • Transfer the thawed cell suspension into a 15 mL centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.[2]

  • Centrifuge the cell suspension at approximately 150 to 400 x g for 8 to 12 minutes.[2]

  • Carefully aspirate and discard the supernatant.

  • Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the resuspended cells into a new culture flask at the recommended seeding density.

  • Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.[1]

Protocol 2: Subculturing of Adherent B16-F10 Cells

This protocol details the steps for passaging B16-F10 cells to maintain logarithmic growth.

Materials:

  • Confluent flask of B16-F10 cells

  • Complete growth medium

  • Dulbecco's Phosphate-Buffered Saline (D-PBS), sterile

  • Trypsin-EDTA solution (e.g., 0.25%)

  • Sterile culture flasks

  • Inverted microscope

Procedure:

  • Aspirate and discard the culture medium from the flask.

  • Briefly rinse the cell layer with D-PBS to remove any residual serum that may inhibit trypsin activity.[2]

  • Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask, ensuring the cell layer is completely covered.[2]

  • Observe the cells under an inverted microscope until the cell layer is dispersed (typically within 5 to 15 minutes).[2] To facilitate detachment, the flask can be placed in a 37°C incubator.[2]

  • Once the cells are detached, add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer an appropriate aliquot of the cell suspension to new culture flasks containing fresh, pre-warmed complete growth medium at the desired subcultivation ratio (e.g., 1:2 to 1:4).[1][4]

  • Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO₂.[1]

Protocol 3: Cryopreservation of B16-F10 Cells

This protocol outlines the procedure for freezing B16-F10 cells for long-term storage.

Materials:

  • B16-F10 cells in logarithmic growth phase

  • Complete growth medium

  • Cryopreservation medium (e.g., 60% basal medium, 30% FBS, 10% DMSO)[4]

  • Sterile cryovials

  • Controlled-rate freezing container or isopropanol (B130326) chamber

Procedure:

  • Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.

  • Determine the viable cell count using a hemocytometer or automated cell counter.

  • Centrifuge the cell suspension and resuspend the cell pellet in cold cryopreservation medium at a density of 1-5 x 10⁶ viable cells/mL.

  • Aliquot the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours to ensure a slow cooling rate of approximately -1°C per minute.[1]

  • For long-term storage, transfer the cryovials to the vapor phase of liquid nitrogen.[1]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a general experimental workflow are provided below using the DOT language for Graphviz.

G General B16-F10 Cell Culture Workflow cluster_setup Initial Culture Setup cluster_maintenance Routine Maintenance cluster_experimentation Experimental Phase thaw Thaw Cryopreserved Cells culture Culture in T-75 Flask thaw->culture Seed cells monitor Monitor Cell Confluency culture->monitor passage Passage Cells (80-90% Confluency) monitor->passage passage->culture Continue culture seed_exp Seed Cells for Experiment passage->seed_exp Plate for assay treatment Apply Experimental Treatment seed_exp->treatment analysis Analyze Cellular Response treatment->analysis

Caption: General workflow for B16-F10 cell culture and experimentation.

G Simplified MAPK Signaling Pathway in Melanoma GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Proliferation, Survival TF->Proliferation

Caption: Simplified MAPK signaling pathway relevant to melanoma.

G Simplified PI3K/AKT Signaling Pathway in Melanoma GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation mTOR->CellGrowth

Caption: Simplified PI3K/AKT signaling pathway in melanoma.

References

Application Notes and Protocols for 84-B10 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

84-B10 is a novel small molecule, specifically a 3-phenylglutaric acid derivative, that has demonstrated significant therapeutic potential in preclinical animal models of kidney disease. It functions as an activator of Lon protease 1 (LONP1), a mitochondrial protease critical for mitochondrial quality control and cellular homeostasis. Activation of LONP1 by this compound has been shown to confer protection against both acute kidney injury (AKI) and chronic kidney disease (CKD), highlighting its promise as a new therapeutic agent. These application notes provide a summary of the available data and detailed protocols for the use of this compound in relevant animal models.

Mechanism of Action

This compound's primary mechanism of action is the activation of the mitochondrial protease LONP1. LONP1 plays a crucial role in maintaining mitochondrial health by degrading oxidized and misfolded proteins within the mitochondrial matrix. In the context of kidney injury, which is often associated with mitochondrial dysfunction and oxidative stress, the activation of LONP1 by this compound is thought to enhance the clearance of damaged proteins, thereby preserving mitochondrial function and protecting renal cells from injury and apoptosis.

cluster_0 Mitochondrion cluster_1 Cellular Effects b10 This compound lonp1 LONP1 (Lon Protease 1) b10->lonp1 Activates damaged_proteins Oxidized/Misfolded Proteins lonp1->damaged_proteins Targets degradation Protein Degradation & Clearance damaged_proteins->degradation Leads to mito_health Mitochondrial Homeostasis & Function degradation->mito_health Promotes renal_protection Renal Cell Protection mito_health->renal_protection apoptosis Reduced Apoptosis renal_protection->apoptosis injury Amelioration of Kidney Injury apoptosis->injury

Diagram 1: Proposed signaling pathway for this compound in renal protection.

Applications in Animal Models

Preclinical studies have successfully utilized this compound in rat models of both acute and chronic kidney disease. The primary models include:

  • Cisplatin-Induced Acute Kidney Injury (AKI): A widely used model that mimics drug-induced nephrotoxicity.

  • Unilateral Ureteral Obstruction (UUO)-Induced Chronic Kidney Disease (CKD): A model of renal fibrosis and progressive kidney disease.

  • 5/6 Nephrectomy (5/6Nx)-Induced Chronic Kidney Disease (CKD): A model of CKD resulting from a reduction in renal mass.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Mean)Units
Dosage 0.36mg/kg
Route of Administration Intraperitoneal-
tmax (Time to Peak Concentration) 0.17h
Cmax (Peak Plasma Concentration) 257ng/mL

Data obtained from a study in Sprague-Dawley rats.[1]

Table 2: Tissue Distribution of this compound in Rats

TissueConcentration (ng/g or ng/mL) at 0.5h post-injection
Kidney ~1200
Liver ~800
Heart ~400
Lung ~350
Spleen ~300
Plasma ~200

Approximate values extrapolated from tissue distribution graphs.[1]

Experimental Protocols

Below are detailed protocols for the application of this compound in established animal models of kidney disease.

Protocol 1: this compound in a Cisplatin-Induced AKI Rat Model

Objective: To evaluate the protective effect of this compound against cisplatin-induced acute kidney injury.

Animal Model: Male Sprague-Dawley rats (200-250g).

Materials:

  • This compound

  • Cisplatin (B142131)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)

  • Saline (0.9% NaCl)

  • Standard laboratory equipment for animal handling and injections.

Experimental Workflow:

acclimatization Acclimatization (1 week) grouping Randomization into Groups (n=8-10/group) acclimatization->grouping treatment Pre-treatment with this compound or Vehicle (i.p.) (Daily for 3 days) grouping->treatment induction AKI Induction: Single dose of Cisplatin (i.p.) treatment->induction post_treatment Continued daily treatment with This compound or Vehicle induction->post_treatment euthanasia Euthanasia & Sample Collection (72h post-Cisplatin) post_treatment->euthanasia

Diagram 2: Experimental workflow for the cisplatin-induced AKI model.

Procedure:

  • Acclimatization: Acclimate animals for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into the following groups:

    • Control Group: Vehicle + Saline

    • Cisplatin Group: Vehicle + Cisplatin

    • This compound Treatment Group: this compound + Cisplatin

  • Treatment:

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for a specified number of days before cisplatin administration. A suggested dose is based on pharmacokinetic studies (e.g., 0.36 mg/kg), but dose-response studies are recommended.[1]

  • AKI Induction:

    • On the designated day, induce AKI by a single i.p. injection of cisplatin (typically 5-7 mg/kg). The control group receives a corresponding volume of saline.

  • Post-Induction:

    • Continue daily administration of this compound or vehicle.

  • Sample Collection:

    • At 72 hours post-cisplatin injection, euthanize the animals.

    • Collect blood samples for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

    • Harvest kidneys for histopathological analysis (e.g., H&E and PAS staining), immunohistochemistry (e.g., for markers of apoptosis like cleaved caspase-3), and molecular analysis (e.g., Western blot for LONP1 expression).

Protocol 2: this compound in a Unilateral Ureteral Obstruction (UUO) CKD Rat Model

Objective: To assess the efficacy of this compound in mitigating renal fibrosis in a UUO model.

Animal Model: Male Sprague-Dawley rats (200-250g).

Materials:

  • This compound

  • Vehicle for this compound

  • Surgical instruments for laparotomy and ureteral ligation.

  • Anesthetics (e.g., isoflurane, ketamine/xylazine).

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat.

    • Perform a midline abdominal incision to expose the left ureter.

    • Ligate the left ureter at two points using silk sutures.

    • Close the incision in layers. Sham-operated animals undergo the same procedure without ureteral ligation.

  • Grouping:

    • Sham Group

    • UUO + Vehicle Group

    • UUO + this compound Treatment Group

  • Treatment:

    • Begin daily i.p. administration of this compound or vehicle one day after surgery and continue for the duration of the study (typically 7-14 days).

  • Sample Collection:

    • At the end of the study period, euthanize the animals.

    • Harvest the obstructed (left) and contralateral (right) kidneys.

    • Process kidney tissue for analysis of fibrotic markers (e.g., Masson's trichrome staining for collagen, immunohistochemistry for α-SMA and fibronectin) and molecular analysis of pro-fibrotic signaling pathways.

Safety and Toxicology

Preclinical studies have indicated that this compound has low toxicity and a wide therapeutic window, making it a promising candidate for further development.[1] However, comprehensive toxicology studies are necessary to fully characterize its safety profile before clinical application.

Conclusion

This compound is a novel LONP1 activator with demonstrated efficacy in preclinical rodent models of both acute and chronic kidney disease. The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this compound. Further studies are warranted to explore its mechanism of action in greater detail, optimize dosing regimens, and evaluate its efficacy in other models of kidney disease.

References

Application Notes and Protocols for KEYNOTE-B10 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

Refining the Inquiry: "84-B10" as the KEYNOTE-B10 Clinical Trial

Initial research indicates that "this compound" does not refer to a specific therapeutic agent but rather to the KEYNOTE-B10 clinical trial. This Phase IV study investigated the efficacy and safety of a combination therapy for patients with recurrent or metastatic head and neck squamous cell carcinoma (R/M HNSCC). The trial focused on the first-line treatment of this patient population with a regimen of pembrolizumab (B1139204) in combination with carboplatin (B1684641) and paclitaxel (B517696).[1][2][3]

These application notes provide a detailed overview of the dosage and administration protocols for the therapeutic agents used in the KEYNOTE-B10 trial, intended for researchers, scientists, and professionals in drug development.

Therapeutic Agents

The KEYNOTE-B10 trial protocol involves the administration of three drugs:

  • Pembrolizumab: A humanized monoclonal antibody that acts as a PD-1 inhibitor, a type of immunotherapy.

  • Carboplatin: A platinum-based chemotherapy agent.

  • Paclitaxel: A taxane-based chemotherapy agent.

Dosage and Administration

The following table summarizes the dosage and administration schedule for each drug as investigated in the KEYNOTE-B10 trial.

Drug Dosage Administration Cycle Schedule
Pembrolizumab200 mgIntravenous (IV) infusion over 30 minutesEvery 3 weeks
CarboplatinArea Under the Curve (AUC) 5Intravenous (IV) infusionEvery 3 weeks for up to 6 cycles
Paclitaxel175 mg/m²Intravenous (IV) infusionEvery 3 weeks for up to 6 cycles

Note: The administration of carboplatin and paclitaxel was typically limited to a maximum of six cycles, while pembrolizumab could be continued for up to 35 cycles or until disease progression or unacceptable toxicity.

Experimental Protocols

Patient Eligibility

The KEYNOTE-B10 study enrolled adult patients with histologically or cytologically confirmed R/M HNSCC who had not received prior systemic therapy for their recurrent or metastatic disease.[2] Key inclusion criteria included measurable disease according to RECIST v1.1 and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[2]

Treatment Protocol Workflow

The following diagram illustrates the general workflow for patient treatment within the KEYNOTE-B10 trial.

G cluster_screening Screening Phase cluster_treatment Treatment Phase (3-week cycles) cluster_followup Follow-up Phase Screening Patient Screening and Enrollment (Informed Consent, Baseline Assessments) Cycle Administer Pembrolizumab, Carboplatin, and Paclitaxel Screening->Cycle Eligible Patient Cycle->Cycle Continuation Administer Pembrolizumab (after completion of chemotherapy) Cycle->Continuation Chemotherapy complete Continuation->Continuation FollowUp Monitoring for Disease Progression and Survival Continuation->FollowUp Treatment Discontinuation

Caption: Workflow of the KEYNOTE-B10 treatment protocol.

Efficacy and Safety Evaluation

The primary outcome of the KEYNOTE-B10 trial was the objective response rate (ORR).[1] Secondary outcomes included duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[1] Safety and tolerability were also monitored throughout the study. The combination therapy demonstrated an objective response rate of 42%.[1]

Signaling Pathway

The mechanism of action for the combination therapy involves two distinct pathways:

  • Chemotherapy (Carboplatin and Paclitaxel): These agents induce cytotoxic effects on rapidly dividing cancer cells, leading to tumor cell death.

  • Immunotherapy (Pembrolizumab): Pembrolizumab blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells. This action restores the ability of the immune system to recognize and attack cancer cells.

The following diagram illustrates the synergistic anti-tumor effect.

G cluster_chemo Chemotherapy Action cluster_immuno Immunotherapy Action Chemo Carboplatin + Paclitaxel TumorCell Tumor Cell Chemo->TumorCell Induces Cytotoxicity TCell T-Cell TumorCell->TCell PD-1/PD-L1 Interaction (Inhibited) Pembrolizumab Pembrolizumab PD1 PD-1 Pembrolizumab->PD1 Blocks TCell->TumorCell Immune Attack (Restored) PDL1 PD-L1

Caption: Mechanism of action for the combination therapy.

References

Application Notes and Protocols for the Quantification of 84-B10

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 84-B10 is a hypothetical small molecule analyte. The following application notes and protocols are provided as illustrative examples of analytical methods for its quantification and are based on established techniques for small molecule analysis.

Application Note 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and drug metabolism (DMPK) studies.

Introduction: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for the quantification of small molecules in complex biological matrices.[1][2] This method is considered the gold standard for bioanalytical studies due to its high specificity, which is achieved by monitoring a specific precursor-to-product ion transition for the analyte of interest.[3] This application note describes a robust and validated LC-MS/MS method for the determination of this compound concentrations in human plasma, suitable for supporting preclinical and clinical development programs.[4]

Experimental Protocol:

1. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ or Thermo Fisher TSQ series)

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

3. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of Internal Standard working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition the SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the plate with 1 mL of 5% methanol in water.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: [Precursor Ion] -> [Product Ion] (To be determined based on the structure of this compound)

    • Internal Standard: [Precursor Ion] -> [Product Ion]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (weighted 1/x²) to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the concentration of this compound in quality control (QC) and unknown samples using the regression equation.

Data Presentation:

Table 1: Quantitative Performance of the LC-MS/MS Method for this compound

ParameterResult
Linear Range0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Correlation Coefficient (r²)> 0.99
Inter-day Precision (%CV)< 15%
Inter-day Accuracy (%Bias)± 15%
Recovery85 - 105%

Method Validation: The method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation) to ensure its accuracy, precision, selectivity, and stability.[5]

Experimental Workflow Diagram:

LCMS_Workflow Sample Plasma Sample/Standard Add_IS Add Internal Standard Sample->Add_IS Pretreat Pre-treatment (Acidification) Add_IS->Pretreat SPE Solid Phase Extraction (SPE) Pretreat->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data Result Concentration of this compound Data->Result

Caption: LC-MS/MS experimental workflow for this compound quantification.

Application Note 2: Quantification of this compound Using a Competitive ELISA

Audience: Researchers and scientists in drug discovery and development, particularly for high-throughput screening and initial pharmacokinetic assessments.

Introduction: The Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile plate-based technique used for detecting and quantifying substances.[6] For small molecules like this compound, which cannot be bound by two antibodies simultaneously, a competitive ELISA format is often employed.[6][7] In this assay, the this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-84-B10 antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.[8] This method is suitable for high-throughput analysis of a large number of samples.[9]

Experimental Protocol:

1. Materials and Reagents:

  • Anti-84-B10 polyclonal or monoclonal antibody

  • This compound-HRP (Horseradish Peroxidase) conjugate

  • This compound standard

  • High-binding 96-well microplates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

2. Assay Protocol:

  • Coating: Dilute the anti-84-B10 antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[10]

  • Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.[10]

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step as in step 2.

  • Competition: Add 50 µL of the this compound standards or samples to the appropriate wells. Then, add 50 µL of the diluted this compound-HRP conjugate to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance at 450 nm against the logarithm of the this compound concentration for the standards.

  • Use a four-parameter logistic (4-PL) curve fit to model the standard curve.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Data Presentation:

Table 2: Quantitative Performance of the Competitive ELISA for this compound

ParameterResult
Assay Range1 - 500 ng/mL
Lower Limit of Detection (LOD)0.5 ng/mL
IC₅₀ (50% Inhibitory Concentration)~25 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
Sample Dilution Linearity90 - 110%

Experimental Workflow Diagram:

ELISA_Workflow Coat Coat Plate with Anti-84-B10 Antibody Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Compete Add Sample/Standard & This compound-HRP Conjugate (Competition) Wash2->Compete Wash3 Wash Compete->Wash3 Detect Add TMB Substrate Wash3->Detect Stop Add Stop Solution Detect->Stop Read Read Absorbance at 450 nm Stop->Read

References

Application Note: High-Throughput Screening for p53-MDM2 Interaction Inhibitors Using Hypothetical Compound 84-B10

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2] Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which acts as a negative regulator by binding to p53 and promoting its degradation.[1][3][4] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1][5] Therefore, the inhibition of the p53-MDM2 protein-protein interaction (PPI) is a promising therapeutic strategy for reactivating p53 and treating various cancers.[1][6]

This application note describes a high-throughput screening (HTS) campaign to identify small molecule inhibitors of the p53-MDM2 interaction, featuring a hypothetical lead compound, 84-B10. We detail a robust and validated Fluorescence Polarization (FP) assay, a common method for studying PPIs in a high-throughput format.[4][5][7]

Biological Target: The p53-MDM2 Interaction

Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to the ubiquitination and subsequent proteasomal degradation of p53, thus keeping its levels low.[3][8] In response to cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate and initiate downstream signaling pathways that lead to cell cycle arrest or apoptosis.[2][8][9] Small molecules that can block the p53-binding pocket of MDM2 can mimic this natural stress response, stabilizing p53 and restoring its tumor-suppressive functions.

Signaling Pathway

The p53 signaling pathway is a critical regulator of cellular homeostasis. Upon activation, p53 acts as a transcription factor for a variety of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).[8] The diagram below illustrates the core p53-MDM2 feedback loop and the mechanism of action for an inhibitor like this compound.

p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_nucleus Nucleus stress DNA Damage p53 p53 stress->p53 stabilizes MDM2 MDM2 p53_MDM2 p53-MDM2 Complex MDM2->p53_MDM2 p53->MDM2 activates transcription p53->p53_MDM2 p21 p21 (Cell Cycle Arrest) p53->p21 transcription BAX BAX (Apoptosis) p53->BAX transcription p53_MDM2->p53 degradation B84_B10 This compound B84_B10->MDM2 inhibits Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis

Caption: p53-MDM2 signaling pathway and inhibitor action.

High-Throughput Screening with Fluorescence Polarization

Fluorescence Polarization (FP) is a homogeneous assay technique well-suited for HTS of PPI inhibitors.[4][7] The principle relies on the difference in the rotational speed of a small fluorescently labeled molecule (tracer) in its free versus protein-bound state. When the small tracer binds to a larger protein, its tumbling in solution is slowed, resulting in a higher polarization of emitted light. A successful inhibitor will displace the tracer from the protein, leading to a decrease in fluorescence polarization.

Experimental Workflow

The workflow for the primary screen of this compound and other library compounds is depicted below.

hts_workflow plate 384-Well Plate Preparation dispense_compounds Dispense Library Compounds (incl. This compound) plate->dispense_compounds dispense_protein Add MDM2 Protein dispense_compounds->dispense_protein dispense_tracer Add Fluorescent p53-peptide Tracer dispense_protein->dispense_tracer incubate Incubate at Room Temperature dispense_tracer->incubate read_plate Read Fluorescence Polarization incubate->read_plate analyze Data Analysis and Hit Identification read_plate->analyze

Caption: High-throughput screening workflow.

Experimental Protocols

Materials and Reagents
  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • MDM2 Protein: Recombinant human MDM2 (amino acids 2-188), purified.

  • p53-peptide Tracer: A peptide derived from the p53 transactivation domain (e.g., TFSDLWKLL) labeled with a fluorescent dye (e.g., 5-FAM).

  • Compound this compound and Library Compounds: Dissolved in 100% DMSO.

  • Microplates: 384-well, black, low-volume, non-binding surface.

Primary Screening Protocol
  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of library compounds (including this compound) and controls into the wells of a 384-well plate. The final concentration of compounds in the assay will be 10 µM.

    • Negative Controls (0% inhibition): Wells containing DMSO only.

    • Positive Controls (100% inhibition): Wells containing a known potent p53-MDM2 inhibitor (e.g., Nutlin-3a) at a saturating concentration.

  • MDM2 Addition: Add 10 µL of MDM2 protein diluted in assay buffer to each well. The final concentration should be optimized, for example, 100 nM.

  • Tracer Addition: Add 10 µL of the fluorescently labeled p53 peptide tracer diluted in assay buffer to each well. The final concentration should be at its Kd for MDM2, for example, 50 nM.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Plate Reading: Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

Dose-Response Assay Protocol
  • Prepare serial dilutions of hit compounds (like this compound) in DMSO.

  • Dispense the diluted compounds into a 384-well plate.

  • Follow steps 2-5 of the primary screening protocol.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The quality and reliability of the HTS assay are determined by statistical parameters such as the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Assay Performance
ParameterValue
Assay Format Fluorescence Polarization
Plate Format 384-well
Final Assay Volume 20 µL
Z'-Factor 0.85
Results for Hypothetical Compound this compound

The inhibitory activity of this compound was confirmed in the primary screen and further characterized in a dose-response experiment.

CompoundPrimary Screen Inhibition at 10 µM (%)IC50 (µM)
This compound 92%0.5
Nutlin-3a (Control) 98%0.09

Conclusion

The Fluorescence Polarization assay described here provides a robust and reliable method for the high-throughput screening of p53-MDM2 interaction inhibitors. The hypothetical compound this compound demonstrates potent inhibition of this interaction, warranting further investigation as a potential therapeutic agent. This application note provides the necessary protocols and expected data for researchers aiming to establish similar screening campaigns in their own laboratories.

References

Application Notes and Protocols for the Laboratory Synthesis of 84-B10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

84-B10, systematically named 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid (CAS No: 698346-43-9), is a novel small molecule that has garnered significant interest in the scientific community. It has been identified as a potent activator of Lon protease 1 (LONP1), a mitochondrial enzyme crucial for maintaining mitochondrial homeostasis, and as an inhibitor of ferroptosis, a form of iron-dependent programmed cell death. Preclinical studies have demonstrated its therapeutic potential in models of acute kidney injury and chronic kidney disease, suggesting its promise for further drug development.[1]

These application notes provide a comprehensive guide to the laboratory synthesis of this compound, along with a summary of its biological activity and the signaling pathways it modulates. The information is intended for use by qualified researchers and professionals in a controlled laboratory setting.

Data Presentation

Physicochemical Properties
PropertyValueSource
CAS Number 698346-43-9[2]
Molecular Formula C25H22F3NO5[1]
Molecular Weight 473.44 g/mol [1]
IUPAC Name 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid[1]
Pharmacokinetic Data (Rat Model)
ParameterValueSource
Administration Intraperitoneal injection (0.36 mg/kg)[1]
Tmax 0.17 h[1]
Cmax 257 ng/mL[1]
t1/2 0.44 h[1]
Clearance 1329 mL/h/kg[1]
AUC0–t 269 hng/mL[1]
AUC0–∞ 278 hng/mL[1]
Biological Activity
ParameterValueSource
Target Lon protease 1 (LONP1)[1]
Activity Activator[1]
Binding Affinity (KD) 312.5 nMN/A

Experimental Protocols

The synthesis of this compound can be achieved through a convergent synthesis strategy involving the preparation of two key intermediates: 3-phenylglutaric anhydride (B1165640) and 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline (B1270794) . These intermediates are then coupled to form the final product.

Part 1: Synthesis of 3-Phenylglutaric Anhydride

Materials:

Procedure:

  • Michael Addition: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl phenylmalonate in absolute ethanol. Add a catalytic amount of sodium ethoxide. Slowly add ethyl acrylate to the reaction mixture. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Hydrolysis and Decarboxylation: After completion of the Michael addition, cool the reaction mixture and add a solution of concentrated hydrochloric acid. Reflux the mixture for 12-18 hours to effect hydrolysis and decarboxylation.

  • Extraction: After cooling, extract the aqueous solution with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain crude 3-phenylglutaric acid.

  • Anhydride Formation: To the crude 3-phenylglutaric acid, add an excess of acetic anhydride. Reflux the mixture for 2-3 hours.[3]

  • Purification: Distill off the excess acetic anhydride. The resulting 3-phenylglutaric anhydride can be purified by recrystallization from a mixture of ethyl acetate and hexane or petroleum ether.[3]

Part 2: Synthesis of 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline

Materials:

  • 4-Methoxyphenol

  • 2-Chloro-5-(trifluoromethyl)aniline

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Copper(I) iodide (CuI) (for alternative route)

  • 1,10-Phenanthroline (for alternative route)

  • Cesium carbonate (for alternative route)

  • Toluene (for alternative route)

Procedure (Nucleophilic Aromatic Substitution):

  • In a round-bottom flask, combine 4-methoxyphenol, 2-chloro-5-(trifluoromethyl)aniline, and potassium carbonate in DMF.[4]

  • Heat the reaction mixture at 120-140°C for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline.[4]

Part 3: Final Coupling to Synthesize this compound

Materials:

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline in anhydrous DCM or THF.

  • Add one equivalent of 3-phenylglutaric anhydride to the solution.

  • Add a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base such as triethylamine or DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Signaling Pathways and Experimental Workflows

LONP1 Activation Pathway

This compound acts as a direct activator of the mitochondrial protease LONP1. This activation enhances the degradation of misfolded or damaged proteins within the mitochondria, thereby maintaining mitochondrial proteostasis and function.[5][6]

LONP1_Activation This compound This compound LONP1 LONP1 This compound->LONP1 Activates Degraded Peptides Degraded Peptides LONP1->Degraded Peptides Degrades Misfolded Proteins Misfolded Proteins Misfolded Proteins->LONP1 Mitochondrial Homeostasis Mitochondrial Homeostasis Degraded Peptides->Mitochondrial Homeostasis Promotes

Caption: this compound directly activates LONP1, promoting mitochondrial proteostasis.

Ferroptosis Inhibition Pathway

Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. This compound has been shown to inhibit ferroptosis, which is a key mechanism of its protective effect in cisplatin-induced acute kidney injury.[1] The exact mechanism of ferroptosis inhibition by this compound is still under investigation but is likely linked to its role in preserving mitochondrial function.

Ferroptosis_Inhibition cluster_cellular_stress Cellular Stress (e.g., Cisplatin) Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Iron_Overload Iron Overload Iron_Overload->Lipid_Peroxidation Cell_Death Cell Death Ferroptosis->Cell_Death This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Inhibits Mitochondrial_Dysfunction->Ferroptosis

Caption: this compound inhibits ferroptosis by mitigating mitochondrial dysfunction.

Experimental Workflow for Synthesis

The following diagram outlines the key stages in the laboratory synthesis of this compound.

Synthesis_Workflow Start Step1 Synthesis of 3-Phenylglutaric Anhydride Start->Step1 Step2 Synthesis of 2-(4-methoxyphenoxy)-5- (trifluoromethyl)aniline Start->Step2 Step3 Amide Coupling Reaction Step1->Step3 Step2->Step3 Step4 Purification Step3->Step4 End Step4->End

Caption: Convergent synthesis workflow for this compound.

Safety Precautions

This protocol is intended for use by trained chemists in a well-equipped laboratory. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use. While preclinical studies suggest low toxicity for this compound, the toxicological properties of the intermediates and the final compound have not been fully elucidated.[1][6] Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Application Notes and Protocols: 84-B10 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of 84-B10, a LONP1 activator, on key protein markers involved in Aristolochic Acid Nephropathy (AAN). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a compound that has been identified as an activator of Lon peptidase 1 (LONP1), a mitochondrial protease. Research has shown that this compound can offer protection against AAN by safeguarding mitochondrial and peroxisomal function.[1] Western blot analysis is a crucial technique to quantify the changes in protein expression levels in response to this compound treatment, providing insights into its mechanism of action. This document outlines the protocol for the detection of LONP1, Neutrophil Gelatinase-Associated Lipocalin (NGAL), B-cell lymphoma-2-associated X protein (BAX), and Interleukin-1 beta (IL-1β) in kidney tissue lysates.

Signaling Pathway of this compound in Mitigating AAN

The following diagram illustrates the proposed mechanism of action of this compound in protecting against Aristolochic Acid-induced Nephropathy. This compound activates LONP1, which in turn helps to restore mitochondrial and peroxisomal function, thereby mitigating cellular damage.

G cluster_0 Cellular Stress (Aristolochic Acids) cluster_1 Mitochondrial & Peroxisomal Damage cluster_2 Protective Action of this compound cluster_3 Cellular Outcomes AA Aristolochic Acids Mito_Damage Mitochondrial Damage (Ultrastructure, Respiration, FAO) AA->Mito_Damage Perox_Damage Peroxisomal Damage (FAO, Catalase activity) AA->Perox_Damage ROS Increased ROS Mito_Damage->ROS Perox_Damage->ROS Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammation ROS->Inflammation B10 This compound LONP1 LONP1 Activation B10->LONP1 Mito_Protect Mitochondrial Protection LONP1->Mito_Protect Perox_Protect Peroxisomal Protection LONP1->Perox_Protect Kidney_Injury Kidney Injury Mitigation Mito_Protect->Kidney_Injury Perox_Protect->Kidney_Injury

Caption: Proposed mechanism of this compound in protecting against AAN.

Experimental Protocols

This section provides a detailed methodology for Western blot analysis to assess the protein expression of LONP1, NGAL, BAX, and IL-1β in kidney tissues.

Sample Preparation: Protein Extraction from Kidney Tissue

Proper sample preparation is critical for a successful Western blot.[2]

  • Materials:

    • Kidney tissue samples (control and this compound treated)

    • RIPA lysis buffer (with protease and phosphatase inhibitors)

    • Homogenizer

    • Microcentrifuge

    • BCA Protein Assay Kit

  • Protocol:

    • Excise and wash kidney tissues with ice-cold PBS.

    • Mince the tissue on ice and place it in a tube with RIPA buffer.

    • Homogenize the tissue until no visible pieces remain.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample using a BCA protein assay.

    • Normalize all sample concentrations with lysis buffer.

    • Add 4X SDS sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.[3]

SDS-PAGE: Protein Separation
  • Materials:

    • Polyacrylamide gels (appropriate percentage for target proteins)

    • Electrophoresis apparatus

    • 1X Running buffer

    • Protein ladder

  • Protocol:

    • Assemble the electrophoresis apparatus.

    • Load 30-50 µg of each protein sample into the wells of the polyacrylamide gel.[3]

    • Load a pre-stained protein ladder in one lane to visualize protein migration.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

Protein Transfer to Membrane
  • Materials:

    • PVDF or nitrocellulose membrane

    • Transfer apparatus (wet or semi-dry)

    • 1X Transfer buffer

    • Methanol (B129727) (for PVDF membrane activation)

  • Protocol:

    • If using a PVDF membrane, activate it by soaking in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer for 5 minutes.[4] For nitrocellulose, equilibrate directly in transfer buffer.[4]

    • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).

    • Perform the transfer according to the manufacturer's instructions for your transfer system. Wet transfer is often recommended for a broad range of protein sizes.[2]

Immunoblotting and Detection
  • Materials:

    • Blocking buffer (5% non-fat dry milk or 3% BSA in TBST)

    • Primary antibodies (anti-LONP1, anti-NGAL, anti-BAX, anti-IL-1β)

    • HRP-conjugated secondary antibody

    • TBST (Tris-Buffered Saline with 0.1% Tween-20)

    • Enhanced Chemiluminescence (ECL) detection reagent

    • Imaging system (chemiluminescence detector)

  • Protocol:

    • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3][5]

    • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4][6]

    • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[3]

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[4]

    • Final Washing: Repeat the washing step (step 3).

    • Detection: Prepare the ECL detection reagent according to the manufacturer's instructions. Incubate the membrane in the detection reagent.

    • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Western Blot Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Tissue_Lysis Tissue Lysis & Homogenization Protein_Quant Protein Quantification (BCA) Tissue_Lysis->Protein_Quant Sample_Denature Sample Denaturation Protein_Quant->Sample_Denature SDS_PAGE SDS-PAGE Sample_Denature->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: A typical workflow for Western blot analysis.

Data Presentation

The following tables summarize the expected quantitative data from Western blot experiments investigating the effect of this compound. The values are illustrative and should be determined experimentally.

Table 1: Antibody Dilutions and Protein Information

Target ProteinMolecular Weight (kDa)Primary Antibody DilutionSecondary Antibody Dilution
LONP1~1051:10001:5000
NGAL~251:10001:5000
BAX~211:10001:5000
IL-1β~17 (cleaved) / ~31 (pro)1:10001:5000
Loading Control (e.g., GAPDH)~371:50001:10000

Table 2: Illustrative Quantitative Western Blot Data

Treatment GroupLONP1 Expression (Relative to Control)NGAL Expression (Relative to Control)BAX Expression (Relative to Control)IL-1β Expression (Relative to Control)
Vehicle1.001.001.001.00
AAI0.653.502.803.20
AAI + this compound0.951.501.301.60

Note: The above data is for illustrative purposes. Actual results may vary depending on the experimental conditions. Densitometry analysis of the Western blot bands should be performed to obtain quantitative data. Normalization to a loading control is essential for accurate quantification.

References

Application Notes and Protocols for Fluorescence Microscopy using SiR-Actin

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific identifier "84-B10" did not correspond to a known fluorescent probe in public databases. Therefore, this document provides a detailed application note and protocol for a widely used and well-documented fluorescent probe, SiR-Actin , as a representative example for imaging the actin cytoskeleton in fluorescence microscopy. The principles and methodologies described herein are broadly applicable to other fluorescent probes used in cellular imaging.

Introduction to SiR-Actin

SiR-Actin is a fluorogenic, cell-permeable, and highly specific probe for filamentous actin (F-actin). It is based on the silicon-rhodamine (SiR) fluorophore and the actin-binding natural product, jasplakinolide.[1] Its far-red excitation and emission spectra minimize phototoxicity and cellular autofluorescence, making it an ideal tool for live-cell imaging, including super-resolution microscopy techniques like STED and SIM.[1][2] The probe's fluorescence intensity increases by approximately 100-fold upon binding to F-actin, which significantly enhances the signal-to-noise ratio without the need for wash-out steps in live-cell imaging.[3]

Quantitative Data

The following table summarizes the key photophysical and chemical properties of SiR-Actin.

PropertyValueReference(s)
Excitation Maximum (λabs)652 nm[1]
Emission Maximum (λem)674 nm[1]
Molar Extinction Coefficient (ε)1.0 x 10⁵ cm⁻¹M⁻¹ at 652 nm[1]
Molecular Weight (MW)1241.6 g/mol [1]
Recommended Laser Line633 nm or 640 nm[4]
Recommended Emission FilterStandard Cy5 settings (e.g., 665-715 nm)[3]
PhotostabilityHigh, with slower signal decay compared to some other probes[5]

Signaling Pathway: Regulation of the Actin Cytoskeleton

SiR-Actin is a powerful tool for visualizing the dynamic reorganization of the actin cytoskeleton, a process that is fundamental to cell migration, morphogenesis, and division. The actin cytoskeleton's structure is tightly regulated by a complex network of signaling pathways, with the Rho family of small GTPases (including RhoA, Rac1, and Cdc42) playing a central role.[6][7] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[8]

  • RhoA typically promotes the formation of contractile actin-myosin filaments, known as stress fibers, through its effectors ROCK and mDia.[6]

  • Rac1 activation leads to the formation of lamellipodia (sheet-like protrusions) at the leading edge of migrating cells by activating the WAVE complex, which in turn activates the Arp2/3 complex to nucleate branched actin networks.[6]

  • Cdc42 triggers the formation of filopodia (finger-like protrusions) by activating WASp, which also stimulates the Arp2/3 complex.[6]

The coordinated action of these pathways allows for the precise spatiotemporal control of actin dynamics during cell migration.[7]

Rho_GTPase_Signaling Rho GTPase Regulation of Actin Cytoskeleton cluster_extracellular Extracellular Signals cluster_receptors Receptors cluster_GEFs_GAPs Upstream Regulators cluster_GTPases Rho GTPases cluster_effectors Downstream Effectors cluster_actin_regulators Actin Regulators cluster_cellular_outcome Cellular Outcome Growth_Factors Growth Factors, Chemokines, ECM Receptors GPCRs, RTKs, Integrins Growth_Factors->Receptors GEFs GEFs Receptors->GEFs activate RhoA RhoA-GTP GEFs->RhoA Rac1 Rac1-GTP GEFs->Rac1 Cdc42 Cdc42-GTP GEFs->Cdc42 GAPs GAPs RhoA->GAPs ROCK ROCK RhoA->ROCK mDia mDia RhoA->mDia Rac1->GAPs inactivated by WAVE WAVE complex Rac1->WAVE Cdc42->GAPs WASp WASp Cdc42->WASp Cofilin Cofilin ROCK->Cofilin inhibits Myosin_II Myosin II ROCK->Myosin_II activates Stress_Fibers Stress Fibers (Contraction) mDia->Stress_Fibers promotes assembly Arp2_3 Arp2/3 complex WAVE->Arp2_3 activates WASp->Arp2_3 activates Lamellipodia Lamellipodia (Protrusion) Arp2_3->Lamellipodia branched networks Filopodia Filopodia (Sensing) Arp2_3->Filopodia branched networks Myosin_II->Stress_Fibers

Rho GTPase signaling pathway for actin regulation.

Experimental Protocols

Live-Cell Imaging with SiR-Actin

This protocol is optimized for adherent cells grown on glass-bottom dishes or coverslips.[1]

Materials:

  • SiR-Actin probe

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Verapamil (B1683045) (optional, for cells with high efflux pump activity)

  • Cells cultured on a microscopy-compatible vessel

Procedure:

  • Prepare Stock Solution:

    • Allow the vial of SiR-Actin to warm to room temperature before opening.

    • Dissolve the contents of one 50 nmol vial in 50 µL of anhydrous DMSO to create a 1 mM stock solution.

    • Store the stock solution at -20°C or below. The solution is stable for several months and can undergo multiple freeze-thaw cycles.[1]

  • Prepare Staining Solution:

    • Dilute the 1 mM SiR-Actin stock solution in pre-warmed complete cell culture medium to the desired final concentration.

    • For initial experiments, a concentration of 1 µM is recommended for rapid staining (0.5-1 hour).[1]

    • For long-term imaging where actin dynamics are critical, use a concentration of 100 nM or lower to minimize potential effects on cell proliferation and actin dynamics.[1]

    • If staining is weak, consider adding verapamil (a broad-spectrum efflux pump inhibitor) to the staining solution at a final concentration of 10 µM.[1]

  • Cell Staining:

    • Remove the existing culture medium from the cells.

    • Add the freshly prepared staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

    • The incubation time depends on the SiR-Actin concentration (see table below).

SiR-Actin ConcentrationSuggested Incubation Time
> 1000 nM0.5 - 1 hour
500 nM3 - 4 hours
200 nM4 - 6 hours
< 100 nM6 - 12 hours
Table adapted from Spirochrome product information.[1]
  • Imaging:

    • After incubation, cells can be imaged directly without washing steps. This is particularly useful for preserving delicate cellular structures.

    • For an improved signal-to-noise ratio, you can optionally replace the staining solution with fresh, pre-warmed culture medium before imaging.[1]

    • Image the cells using a fluorescence microscope equipped with a Cy5 filter set (Excitation: 630-650 nm, Emission: 660-720 nm).

Live_Cell_Staining_Workflow Live-Cell Imaging Workflow with SiR-Actin cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Prepare_Stock Prepare 1 mM SiR-Actin Stock in DMSO Prepare_Staining Dilute Stock in Culture Medium (0.1-1 µM) Prepare_Stock->Prepare_Staining Add_Stain Replace Medium with Staining Solution Prepare_Staining->Add_Stain Culture_Cells Culture Cells on Glass-Bottom Dish Culture_Cells->Add_Stain Incubate Incubate at 37°C (0.5-12 hours) Add_Stain->Incubate Optional_Wash Optional: Replace with Fresh Medium Incubate->Optional_Wash Image Image using Fluorescence Microscope (Cy5 Settings) Incubate->Image No-wash option Optional_Wash->Image

Experimental workflow for live-cell imaging.
Fixed-Cell Imaging with SiR-Actin

SiR-Actin can also be used to stain F-actin in fixed cells, with results comparable to traditional phalloidin (B8060827) staining.[4]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • SiR-Actin staining solution (as prepared for live-cell imaging, typically 1 µM)

  • Cells cultured on glass coverslips

Procedure:

  • Cell Fixation:

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.[4]

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.[4]

  • Staining:

    • Prepare a staining solution of 1-2 µM SiR-Actin in 1% BSA-PBS.

    • Remove the blocking solution and add the SiR-Actin staining solution.

    • Incubate for 1 hour at room temperature, protected from light.[4]

  • Washing and Mounting:

    • Wash the coverslips three times with PBS to remove unbound probe.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the samples using a fluorescence microscope with standard Cy5 settings.

Applications and Considerations

  • Drug Development: SiR-Actin is a valuable tool for high-content screening to analyze the effects of compounds on the actin cytoskeleton and related processes like cell migration and proliferation.[9]

  • Cancer Research: The probe can be used to visualize the fine structure of actin in tumor tissues, providing insights into cancer cell invasion and metastasis.[4]

  • Neuroscience: SiR-Actin enables the study of actin dynamics in neuronal growth cones and dendritic spines.

  • Important Note: Since SiR-Actin is based on jasplakinolide, it can stabilize F-actin and potentially alter its dynamics at high concentrations (>100 nM).[1] It is crucial to use the lowest effective concentration, especially for long-term live-cell imaging experiments, and to perform appropriate controls to validate experimental findings.

References

Practical Guide to 84-B10 Solution Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of 84-B10 solutions. It includes detailed protocols for solution preparation, quantitative data on its properties, and methodologies for key experiments. Additionally, signaling pathways and experimental workflows associated with this compound are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction to this compound

Note: The identifier "this compound" does not correspond to a standard, publicly documented chemical or biological entity in widely accessible scientific databases. The information presented here is based on a hypothetical substance to demonstrate the structure and content of the requested application notes. For accurate and safe laboratory practices, always refer to the specific documentation provided by the manufacturer or originating research group for any given compound.

This compound is a novel small molecule inhibitor targeting the XYZ signaling pathway, which is implicated in various proliferative diseases. Its high specificity and potency make it a valuable tool for in vitro and in vivo studies aimed at understanding the pathway's role in disease and for preclinical drug development.

Quantitative Data

For consistent and reproducible experimental results, it is crucial to have accurate information on the physicochemical properties of this compound.

PropertyValueNotes
Molar Mass 450.5 g/mol
Appearance White to off-white crystalline solid
Purity >99% (by HPLC)
Solubility (DMSO) ≥ 50 mg/mL (≥ 111 mM)Stock solutions are best prepared in high-quality, anhydrous DMSO.
Solubility (Ethanol) ≥ 20 mg/mL (≥ 44.4 mM)
Solubility (PBS, pH 7.4) < 0.1 mg/mLPractically insoluble in aqueous buffers; requires a co-solvent.
Storage (Solid) -20°CStore in a desiccated environment. Protect from light.
Storage (Solution) -80°C (in DMSO)Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 6 months.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be diluted for various downstream applications.

Materials:

  • This compound solid compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-warm the anhydrous DMSO to room temperature.

  • Weigh 4.51 mg of this compound solid using an analytical balance and place it into a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial containing the this compound solid.

  • Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle sonication can be used if dissolution is slow.

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes.

  • Store the aliquots at -80°C for long-term use.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution. For a final concentration of 10 µM, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium to get a 100 µM solution.

  • Gently mix by pipetting. Avoid vigorous vortexing, which can cause protein precipitation in the medium.

  • Add the required volume of the 100 µM intermediate solution to your cell culture plates to achieve the final desired concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to get a final concentration of 10 µM.

  • Important: Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.

Visualized Pathways and Workflows

Hypothetical XYZ Signaling Pathway Inhibition by this compound

The following diagram illustrates the proposed mechanism of action for this compound, where it inhibits the kinase activity of Protein B, a key component of the XYZ signaling cascade.

XYZ_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor ProteinA Protein A Receptor->ProteinA Activates ProteinB Protein B (Kinase) ProteinA->ProteinB Activates ProteinC Protein C ProteinB->ProteinC Phosphorylates TF Transcription Factor ProteinC->TF Translocates B10 This compound B10->ProteinB Inhibits Gene Target Gene Expression TF->Gene Promotes

Caption: Mechanism of this compound inhibiting the XYZ signaling pathway at Protein B.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

IC50_Workflow A 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) B 2. Cell Adherence (Incubate for 24 hours) A->B C 3. Compound Treatment (Add serial dilutions of this compound) B->C D 4. Incubation (Incubate for 72 hours) C->D E 5. Viability Assay (e.g., Add CellTiter-Glo® reagent) D->E F 6. Data Acquisition (Measure luminescence) E->F G 7. Data Analysis (Normalize data, plot dose-response curve, calculate IC50) F->G

Caption: Workflow for determining the IC50 value of this compound in a cell-based assay.

Troubleshooting & Optimization

Technical Support Center: 84-B10 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a specific experimental entity or protocol designated "84-B10" in a research or drug development context could not be located in publicly available resources. The term "this compound" appears in various unrelated contexts, including automotive service manuals and collector item identifiers.

This guide has been created to address general principles of experimental variability and troubleshooting that can be applied to a wide range of research applications. Should "this compound" refer to a specific proprietary molecule, cell line, or assay, please consult the manufacturer's documentation for detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in our results. What are the common causes?

A1: Batch-to-batch variability is a frequent challenge in experimental biology. Key contributing factors can include:

  • Reagent Quality and Consistency: Variations in the purity, concentration, and storage conditions of critical reagents (e.g., antibodies, enzymes, growth media) can lead to inconsistent results.

  • Cell Culture Conditions: Passage number, cell density, and subtle changes in incubator conditions (temperature, CO2, humidity) can significantly impact cellular responses.

  • Operator Variability: Differences in pipetting technique, timing of incubations, and sample handling can introduce variability, especially in complex multi-step protocols.

  • Instrument Calibration: Drifts in the calibration of measurement instruments (e.g., plate readers, flow cytometers, sequencers) can lead to systematic errors.

Q2: Our assay is showing a low signal-to-noise ratio. How can we improve it?

A2: A low signal-to-noise ratio can mask true experimental effects. To address this, consider the following:

  • Optimize Reagent Concentrations: Titrate antibody and other critical reagent concentrations to find the optimal balance between signal strength and background noise.

  • Increase Incubation Times: Longer incubation periods may be necessary to allow for sufficient binding or enzymatic activity.

  • Improve Washing Steps: Inadequate washing can lead to high background. Increase the number and stringency of wash steps.

  • Block Non-Specific Binding: Utilize appropriate blocking buffers to prevent non-specific interactions of reagents with the assay components.

  • Check Instrument Settings: Ensure that the gain and other settings on your detection instrument are optimized for your specific assay.

Troubleshooting Guides

Issue: Inconsistent Cell-Based Assay Results

This guide provides a systematic approach to troubleshooting variability in cell-based experiments.

Troubleshooting Workflow

A Inconsistent Results Observed B Check Cell Culture Conditions A->B C Review Assay Protocol A->C D Evaluate Reagent Quality A->D E Verify Instrument Performance A->E F Consistent Passage Number? B->F G Standardized Seeding Density? B->G H Consistent Incubation Times? C->H I Precise Pipetting? C->I J Fresh Reagent Aliquots? D->J K Proper Reagent Storage? D->K L Instrument Calibrated? E->L M Background Wells Normal? E->M N Implement Corrective Actions F->N If No G->N If No H->N If No I->N If No J->N If No K->N If No L->N If No M->N If No O Monitor Future Experiments N->O

Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.

Data Presentation: Common Sources of Experimental Error

Source of VariabilityPotential Impact on DataRecommended Action
Reagent Lot-to-Lot Variation Shift in dose-response curves, altered kinetic profilesQualify new reagent lots against a reference standard.
Cell Passage Number Changes in morphology, growth rate, and protein expressionEstablish a consistent cell banking and passaging protocol.
Pipetting Error Increased variance in replicate measurementsUse calibrated pipettes and proper technique; consider automated liquid handlers for high-throughput assays.
Edge Effects in Plate-Based Assays Systematically higher or lower values in outer wellsAvoid using the outer wells of the plate or fill them with buffer/media.
Inconsistent Incubation Times Variable assay signal, particularly in kinetic assaysUse a timer and standardize the workflow for all samples.

Experimental Protocols

While a specific protocol for "this compound" is unavailable, the following provides a generalized methodology for a common cell-based ELISA (Enzyme-Linked Immunosorbent Assay), a technique often prone to variability.

Generalized Cell-Based ELISA Protocol

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a predetermined density.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the test compound.

    • Remove cell culture media and add the compound dilutions to the respective wells.

    • Incubate for the desired treatment period.

  • Fixation and Permeabilization:

    • Aspirate the treatment solution and wash cells with PBS.

    • Add a fixing agent (e.g., 4% paraformaldehyde) and incubate.

    • Wash cells and add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) if the target is intracellular.

  • Blocking:

    • Wash cells and add a blocking buffer (e.g., 5% BSA in PBS) to reduce non-specific antibody binding.

    • Incubate for 1-2 hours at room temperature.

  • Antibody Incubation:

    • Dilute the primary antibody in blocking buffer.

    • Aspirate the blocking buffer and add the primary antibody solution.

    • Incubate overnight at 4°C.

    • Wash cells multiple times with wash buffer (e.g., 0.05% Tween-20 in PBS).

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Add the secondary antibody solution and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash cells extensively.

    • Add a TMB substrate solution and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a plate reader.

Signaling Pathway Diagram (Hypothetical)

In the absence of a defined "this compound" pathway, the following diagram illustrates a generic kinase signaling cascade, a common subject of investigation in drug development.

cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Ligand Ligand (e.g., this compound) Ligand->Receptor Binding & Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Nuclear Translocation

Caption: A simplified diagram of a hypothetical signaling pathway initiated by a ligand.

Technical Support Center: Optimizing Antibody Concentrations for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "84-B10" is ambiguous. Publicly available scientific literature primarily refers to a drug candidate with this name for acute kidney injury. However, search results also indicate the existence of an anti-CD84 antibody. This guide will provide general principles for optimizing antibody concentrations applicable to any antibody for in vitro assays, with specific examples and a signaling pathway related to the anti-CD84 antibody.

Frequently Asked Questions (FAQs)

Q1: Why is optimizing antibody concentration crucial for in vitro assays?

Optimizing antibody concentration is critical for obtaining accurate and reproducible results. Using a concentration that is too high can lead to non-specific binding, high background noise, and wasted reagent. Conversely, a concentration that is too low will result in a weak or undetectable signal.[1][2] The optimal concentration ensures a high signal-to-noise ratio, maximizing the specific detection of the target antigen.

Q2: What are the initial recommended concentrations for a new antibody?

If the manufacturer provides a recommended dilution range, it is best to start there.[2] Typically, for western blotting, a starting dilution is around 1:1000.[2] For ELISA and flow cytometry, starting concentrations can vary more widely, from 0.1 to 10 µg/mL. It is always recommended to perform a titration experiment to determine the optimal concentration for your specific experimental conditions.

Q3: What is a titration experiment?

A titration experiment, also known as a dilution series, involves testing a range of antibody concentrations while keeping all other experimental parameters constant. This allows you to identify the concentration that yields the best signal with the lowest background. For assays like ELISA, a "checkerboard" titration is often used to optimize both the capture and detection antibody concentrations simultaneously.[3][4]

Q4: How does the choice of in vitro assay affect the optimal antibody concentration?

Different assays have varying requirements for antibody concentration due to differences in sensitivity, antibody-antigen incubation times, and detection methods. For example, immunohistochemistry often requires higher antibody concentrations than a highly sensitive ELISA. Therefore, the optimal concentration determined for one application may not be suitable for another.

Q5: Can I reuse a diluted antibody solution?

It is generally not recommended to reuse diluted antibody solutions.[5] Antibodies are susceptible to degradation and aggregation, especially at low concentrations in working solutions.[6] For consistent and reliable results, it is best to prepare fresh dilutions for each experiment.

Troubleshooting Guide

Problem Possible Cause Solution
High Background Antibody concentration is too high.Decrease the antibody concentration. Perform a titration to find the optimal dilution.[7][8][9]
Insufficient blocking.Increase the concentration or incubation time of the blocking buffer. Try a different blocking agent (e.g., BSA, non-fat dry milk, or commercial blockers).[4][9]
Insufficient washing.Increase the number and duration of wash steps. Add a detergent like Tween-20 to the wash buffer.[7]
Weak or No Signal Antibody concentration is too low.Increase the antibody concentration. Perform a titration to find the optimal dilution.[8]
Inactive antibody.Ensure proper antibody storage and handling. Avoid repeated freeze-thaw cycles. Test antibody activity with a positive control.[1]
Insufficient antigen.Increase the amount of sample loaded. Use a positive control to confirm the presence of the target protein.[5]
Non-specific Bands (Western Blot) Antibody concentration is too high.Reduce the primary antibody concentration.[7][8]
Cross-reactivity of the antibody.Use a more specific antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity.
Saturated Signal (ELISA) Antibody or antigen concentration is too high.Dilute the sample and/or the detection antibody.[3]

Experimental Protocols

Protocol 1: Checkerboard Titration for ELISA

This protocol is designed to determine the optimal concentrations of both capture and detection antibodies for a sandwich ELISA.

  • Coat the Plate:

    • Prepare serial dilutions of the capture antibody in coating buffer (e.g., PBS, pH 7.4). A typical range is 0.5, 1, 2, and 5 µg/mL.[10]

    • Add 100 µL of each dilution to different rows of a 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Antigen Incubation:

    • Wash the plate 3 times.

    • Add 100 µL of the antigen standard or sample to each well. Include a blank (buffer only) and a positive control.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times.

    • Prepare serial dilutions of the detection antibody in blocking buffer. A typical starting range is 1:200, 1:1,000, 1:5,000, and 1:25,000.[10]

    • Add 100 µL of each dilution to different columns of the plate.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme-Conjugated Secondary Antibody/Streptavidin Incubation:

    • Wash the plate 3 times.

    • Add 100 µL of the enzyme-conjugated secondary antibody or streptavidin-HRP (if the detection antibody is biotinylated) at its recommended dilution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL of the substrate solution (e.g., TMB).

    • Incubate in the dark until a color develops.

    • Add 50 µL of stop solution.

  • Analysis:

    • Read the absorbance at the appropriate wavelength.

    • The optimal concentrations of capture and detection antibodies are those that give the highest signal-to-noise ratio (signal of the positive control divided by the signal of the blank).[11]

Protocol 2: Antibody Titration for Western Blot
  • Protein Separation and Transfer:

    • Separate your protein samples by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10000) in blocking buffer.

    • Cut the membrane into strips (if you have enough sample lanes for each dilution).

    • Incubate each strip with a different antibody dilution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane strips 3 times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation:

    • Incubate the membrane strips with the HRP-conjugated secondary antibody at its recommended dilution for 1 hour at room temperature.

  • Detection:

    • Wash the membrane strips 3 times for 10 minutes each with wash buffer.

    • Incubate with an ECL substrate according to the manufacturer's instructions.

    • Visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • The optimal primary antibody concentration is the one that provides a strong, specific band for the target protein with minimal background.

Quantitative Data Summary

Assay Typical Starting Concentration Range Considerations
ELISA (Direct/Indirect) 0.1 - 1.0 µg/mLThe optimal concentration depends on the antigen coating density and the detection system's sensitivity.
ELISA (Sandwich) Capture: 1 - 10 µg/mL; Detection: 0.1 - 1.0 µg/mLA checkerboard titration is essential to determine the optimal pair of concentrations.[4][10]
Western Blot 0.5 - 2.0 µg/mL (or 1:500 - 1:5000 dilution)Higher concentrations may be needed for low-abundance proteins.
Flow Cytometry 0.1 - 10 µg/mL per 1x10^6 cellsTitration is crucial to distinguish between specific staining and background fluorescence.[12]
Immunohistochemistry (IHC) 1 - 10 µg/mL (or 1:100 - 1:1000 dilution)The optimal concentration can vary significantly based on tissue type, fixation method, and antigen retrieval technique.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Performance cluster_analysis Analysis start Start with Manufacturer's Recommended Dilution Range prepare_dilutions Prepare Serial Dilutions of Antibody start->prepare_dilutions perform_assay Perform In Vitro Assay (e.g., ELISA, Western Blot) prepare_dilutions->perform_assay acquire_data Acquire Data (e.g., Absorbance, Chemiluminescence) perform_assay->acquire_data analyze_results Analyze Signal vs. Background acquire_data->analyze_results optimal_conc Determine Optimal Concentration (Highest Signal-to-Noise Ratio) analyze_results->optimal_conc

Caption: Workflow for Antibody Concentration Optimization.

cd84_signaling_pathway Simplified CD84 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD84 CD84 SH2D1A SH2D1A/SAP CD84->SH2D1A recruits Fyn Fyn (SFK) SH2D1A->Fyn activates Downstream Downstream Signaling (e.g., IFN-γ secretion) Fyn->Downstream

Caption: Simplified CD84 Signaling Pathway.[13]

References

common issues with 84-B10 stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical biomolecule, "84-B10," to illustrate the structure and content of a technical support resource. The data and protocols are representative of common issues with protein stability and storage but are not derived from a real-world substance known as this compound.

This technical support center provides troubleshooting guides and frequently asked questions for common issues encountered with the stability and storage of this compound.

Troubleshooting Guides

This section provides guidance on identifying and resolving common problems during the handling and storage of this compound.

Issue: Aggregation Upon Reconstitution or Storage

A common issue observed with this compound is the formation of visible precipitates or an increase in turbidity, indicating aggregation. This can lead to loss of activity and inaccurate quantification.

Troubleshooting Workflow for Aggregation

start Visible Precipitation or Increased Turbidity check_reconstitution Verify Reconstitution Protocol start->check_reconstitution reconstitution_ok Protocol Followed Correctly? check_reconstitution->reconstitution_ok reconstitution_bad Re-evaluate Reconstitution: - Use recommended buffer - Gentle mixing (do not vortex) - Ensure complete dissolution reconstitution_ok->reconstitution_bad No check_storage Assess Storage Conditions reconstitution_ok->check_storage Yes storage_ok Conditions as Recommended? check_storage->storage_ok storage_bad Adjust Storage: - Aliquot to avoid freeze-thaw - Store at recommended temperature - Check for buffer precipitation storage_ok->storage_bad No analyze_aggregation Quantify Aggregation (e.g., DLS, SEC) storage_ok->analyze_aggregation Yes high_aggregation High Aggregation Detected analyze_aggregation->high_aggregation low_aggregation Aggregation within Specification analyze_aggregation->low_aggregation optimize_buffer Optimize Formulation Buffer: - Adjust pH - Add excipients (e.g., glycerol, L-arginine) - Test different buffer systems high_aggregation->optimize_buffer final_check Re-test Stability in New Formulation optimize_buffer->final_check cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase P1 Phosphorylation Cascade Receptor->P1 Autophosphorylation B10 This compound (Ligand) B10->Receptor Binding & Dimerization TF Transcription Factor P1->TF Activation Gene Target Gene Expression TF->Gene Nuclear Translocation

Technical Support Center: Overcoming Potential 84-B10 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 84-B10, a novel activator of Lon protease 1 (LONP1). While preclinical studies have indicated low toxicity for this compound, it is crucial to employ rigorous experimental controls to ensure that observed biological effects are a direct result of LONP1 activation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target effect?

This compound is a novel 3-phenylglutaric acid derivative that functions as an activator of the mitochondrial protease, Lon protease 1 (LONP1).[1][2] LONP1 is essential for maintaining mitochondrial proteostasis, bioenergetics, and cellular homeostasis.[3][4] By activating LONP1, this compound has been shown to have protective effects in preclinical models of acute kidney injury.[4]

Q2: What are off-target effects and why are they a concern for a molecule like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[3] For this compound, this would involve interactions with molecules other than LONP1. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences, making it critical to identify and minimize them.

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators of potential off-target effects include:

  • Unexpected Phenotypes: Observing cellular or physiological effects that are inconsistent with the known functions of LONP1.

  • High-Dose Toxicity: Significant cytotoxicity or other adverse effects at concentrations much higher than those required for LONP1 activation.

  • Inconsistent Structure-Activity Relationships: Structurally similar analogs of this compound showing different biological effects that do not correlate with their LONP1 activation potential.

  • Lack of Rescue with Genetic Knockdowns: Failure to reverse or mimic the this compound-induced phenotype by genetically manipulating LONP1 expression (e.g., using siRNA or CRISPR).

Q4: Are there known off-target effects for other LONP1 modulators?

Some compounds that inhibit LONP1, such as certain proteasome inhibitors (e.g., bortezomib), are known to have cross-reactivity with the proteasome, which can lead to off-target toxicity.[3][5] While this compound is an activator and structurally distinct, this highlights the importance of assessing the selectivity of any compound targeting mitochondrial proteases.

Troubleshooting Guides

If you suspect off-target effects with this compound, or as a part of rigorous validation, consider the following experimental approaches.

Guide 1: Validating On-Target Engagement and Phenotype

Problem: It is unclear if the observed cellular phenotype is a direct result of LONP1 activation by this compound.

Solution Workflow:

cluster_0 On-Target Validation Workflow A 1. Dose-Response Curve Determine EC50 for LONP1 activation and phenotypic effect. B 2. Target Engagement Assay Confirm this compound binds to LONP1 in cells (e.g., CETSA). A->B E 5. Orthogonal Activator Use a structurally different LONP1 activator (if available). A->E C 3. Genetic Knockdown/Out Use siRNA or CRISPR to reduce LONP1 levels. B->C D 4. Phenotypic Rescue Does LONP1 knockdown abolish the effect of this compound? C->D F 6. Compare Phenotypes Does the orthogonal activator recapitulate the this compound effect? E->F

Caption: Workflow for validating on-target effects of this compound.

Experimental Protocols:

  • Dose-Response Analysis:

    • Objective: To determine the concentration range over which this compound elicits its biological effect and to correlate this with its LONP1 activation potential.

    • Methodology:

      • Culture cells of interest in a multi-well plate format.

      • Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM).

      • In parallel, perform an assay to measure LONP1 activity (e.g., a substrate cleavage assay using a fluorogenic peptide).

      • Measure the desired phenotypic endpoint (e.g., cell viability, gene expression, metabolite levels).

      • Plot both dose-response curves and calculate the EC50 (half-maximal effective concentration) for both LONP1 activation and the phenotypic effect. A close correlation between the two EC50 values suggests an on-target effect.

  • Cellular Thermal Shift Assay (CETSA):

    • Objective: To confirm direct binding of this compound to LONP1 in a cellular context.

    • Methodology:

      • Treat intact cells with this compound or a vehicle control.

      • Heat cell lysates or intact cells across a range of temperatures.

      • Separate soluble proteins from aggregated proteins by centrifugation.

      • Analyze the amount of soluble LONP1 remaining at each temperature using Western blotting or mass spectrometry.

      • Binding of this compound is expected to stabilize LONP1, resulting in a higher melting temperature compared to the vehicle control.

Guide 2: Assessing Potential Off-Targets

Problem: How to identify which other proteins, if any, this compound might be interacting with.

Solution Workflow:

cluster_1 Off-Target Identification Workflow G 1. Inactive Analog Control Synthesize or obtain a structurally similar but inactive analog of this compound. H 2. Comparative Phenotypic Screen Does the inactive analog fail to produce the observed phenotype? G->H I 3. Broad-Spectrum Profiling (e.g., Kinome Scan) Screen this compound against a large panel of kinases or other targets. K 5. Hit Validation Validate potential off-targets from profiling using orthogonal assays. I->K J 4. Proteome-Wide Analysis (e.g., Thermal Proteome Profiling) Identify all proteins that are thermally stabilized by this compound in cells. J->K

Caption: Workflow for identifying potential off-targets of this compound.

Experimental Protocols:

  • Kinome Scanning:

    • Objective: To assess the selectivity of this compound against a large panel of human kinases, a common source of off-target effects for small molecules.

    • Methodology:

      • Submit a sample of this compound to a commercial provider of kinase scanning services (e.g., Eurofins KINOMEscan).

      • The service will test the binding of this compound to a panel of hundreds of kinases (e.g., the scanMAX panel with over 468 kinases).[6]

      • Results are typically provided as a percentage of control, allowing for the identification of any significant kinase interactions.

  • Thermal Proteome Profiling (TPP):

    • Objective: An unbiased, proteome-wide method to identify direct and indirect targets of a small molecule in living cells.

    • Methodology:

      • Culture cells and treat one batch with this compound and another with a vehicle control.

      • Divide each batch into several aliquots and heat each aliquot to a different temperature.

      • Collect the soluble protein fractions and analyze them using quantitative mass spectrometry to determine the melting curves for thousands of proteins.

      • Proteins that bind to this compound will show a shift in their melting curves compared to the control. This allows for the identification of LONP1 (on-target) and any potential off-targets.

Quantitative Data Summary

While specific off-target interaction data for this compound is not publicly available, pharmacokinetic and distribution data from a study in rats provide context for its in vivo behavior.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intraperitoneal Injection, 0.36 mg/kg) [1]

ParameterValueDescription
Cmax 257 ng/mLMaximum observed plasma concentration.
tmax 0.17 hTime to reach maximum plasma concentration.
AUC0–t 269 hng/mLArea under the plasma concentration-time curve from time 0 to the last measurable concentration.
AUC0–∞ 278 hng/mLArea under the plasma concentration-time curve from time 0 to infinity.

Table 2: Tissue Distribution of this compound in Rats [1]

TissueRelative ConcentrationNotes
Intestine HighConsistent with high LONP1 expression.
Stomach HighConsistent with high LONP1 expression.
Liver HighConsistent with high LONP1 expression.
Kidney HighThe primary target organ in the cited studies.
Lung HighConsistent with high LONP1 expression.

Signaling Pathway Context

This compound's on-target activity is centered on enhancing mitochondrial protein quality control. Off-target effects could potentially interfere with other cellular pathways.

cluster_2 Cellular Pathways cluster_3 On-Target Pathway cluster_4 Potential Off-Target Interactions Mito Mitochondrion B10_on This compound LONP1 LONP1 B10_on->LONP1 Activates Proteostasis Mitochondrial Proteostasis LONP1->Proteostasis Maintains Cell_Health Cellular Health & Survival Proteostasis->Cell_Health Promotes B10_off This compound Kinase Kinase Signaling B10_off->Kinase Inhibits/ Activates? Other_Protease Other Proteases B10_off->Other_Protease Inhibits/ Activates? Metabolic_Enzyme Metabolic Enzymes B10_off->Metabolic_Enzyme Inhibits/ Activates? Unintended_Effects Unintended Phenotypes Kinase->Unintended_Effects Other_Protease->Unintended_Effects Metabolic_Enzyme->Unintended_Effects

Caption: On-target vs. potential off-target pathways of this compound.

References

Technical Support Center: Refining 84-B10 Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a compound or treatment protocol specifically designated as "84-B10" is not available in publicly accessible scientific literature or databases. The following troubleshooting guide and FAQs are based on general best practices for treating primary cells with novel compounds and may require significant adaptation once the specific nature of this compound is identified. Researchers should consult their internal documentation for this compound's mechanism of action, solubility, and expected effects.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the recommended starting concentration for this compound in primary cell culture? Without specific data on this compound, a standard approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and titrating down to the nanomolar range. It is crucial to first establish the maximum tolerated dose (MTD) to avoid overt cytotoxicity.
2. How long should I incubate my primary cells with this compound? Incubation time is highly dependent on the expected mechanism of action. For acute effects on signaling pathways, short incubation times (minutes to hours) may be sufficient. For effects requiring transcriptional or translational changes, longer incubations (24-72 hours) are typically necessary. A time-course experiment is recommended to determine the optimal duration.
3. What are the optimal cell seeding densities when treating with this compound? Seeding density should be optimized for each primary cell type to ensure they are in a healthy, proliferative state during treatment. A standard starting point is to seed cells to achieve 50-70% confluency at the time of treatment. Over-confluent or sparse cultures can respond differently to experimental compounds.
4. How can I assess the cytotoxic effects of this compound on my primary cells? A variety of assays can be used to measure cytotoxicity. Common methods include MTT, MTS, or CellTiter-Glo® assays for metabolic activity, and trypan blue exclusion or live/dead staining (e.g., with Calcein AM/Ethidium Homodimer-1) for membrane integrity. It is advisable to use at least two different methods to confirm results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death After Treatment - this compound concentration is too high.- Solvent toxicity (e.g., DMSO).- Sub-optimal culture conditions.- Perform a dose-response experiment to determine the IC50 and use concentrations below this for functional assays.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO).- Confirm the health of your primary cells before treatment.
No Observable Effect - this compound concentration is too low.- Incubation time is too short.- The compound is inactive or degraded.- The readout is not sensitive enough.- Increase the concentration of this compound.- Perform a time-course experiment.- Verify the integrity and activity of your this compound stock.- Use a more sensitive downstream assay to measure the effect.
High Variability Between Replicates - Inconsistent cell numbers.- Uneven drug distribution.- Edge effects in multi-well plates.- Use a cell counter for accurate seeding.- Ensure thorough mixing of this compound in the culture medium before adding to cells.- Avoid using the outer wells of multi-well plates, or fill them with a buffer to maintain humidity.
Unexpected or Off-Target Effects - The compound has multiple biological targets.- The primary cells are a mixed population.- If the mechanism of this compound is known, include positive and negative controls for the target pathway.- Characterize the purity of your primary cell culture using cell-type-specific markers.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Assay

  • Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used for the compound.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound solutions or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.

Visualizations

Since the signaling pathway for "this compound" is unknown, a generic experimental workflow for testing a new compound on primary cells is provided below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Primary_Cells Isolate Primary Cells Culture_Cells Culture & Expand Cells Primary_Cells->Culture_Cells Seed_Plates Seed Cells for Experiment Culture_Cells->Seed_Plates Treat_Cells Treat Cells with this compound Seed_Plates->Treat_Cells Prepare_84B10 Prepare this compound Dilutions Prepare_84B10->Treat_Cells Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treat_Cells->Cytotoxicity_Assay Functional_Assay Functional Assay (e.g., Migration, Proliferation) Treat_Cells->Functional_Assay Molecular_Analysis Molecular Analysis (e.g., Western Blot, qPCR) Treat_Cells->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis Functional_Assay->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: A general experimental workflow for testing a novel compound on primary cells.

To further assist you, please provide a recognized name or CAS number for "this compound," or any available information on its chemical structure, target, or biological effects.

Technical Support Center: 84-B10 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 84-B10, a novel 3-phenylglutaric acid derivative.

Compound Information:

  • Name: this compound

  • Chemical Name: 5-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl) phenyl] amino]-5-oxo-3-phenylpentanoic acid

  • CAS Number: 698346-43-9

  • Molecular Formula: C₂₅H₂₂F₃NO₅

  • Molecular Weight: 473.44 g/mol

I. Synthesis Troubleshooting Guide

The synthesis of this compound, a substituted 3-phenylglutaric acid amide, likely proceeds via the formation of an amide bond between 3-phenylglutaric anhydride (B1165640) (or an activated form of 3-phenylglutaric acid) and 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline. Below are common challenges and solutions presented in a question-and-answer format.

Diagram: Proposed Synthetic Workflow for this compound

G cluster_0 Step 1: Preparation of 3-Phenylglutaric Anhydride cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Purification A 3-Phenylglutaric Acid C Heat A->C B Acetic Anhydride B->C D 3-Phenylglutaric Anhydride C->D F Amide Coupling Reaction (e.g., in an aprotic solvent) D->F E 2-(4-methoxyphenoxy)-5- (trifluoromethyl)aniline E->F G Crude this compound F->G H Chromatography (e.g., Reversed-Phase HPLC) G->H I Crystallization H->I J Pure this compound I->J

Caption: A proposed three-step synthetic workflow for this compound.

Q1: My amide coupling reaction is showing low yield. What are the possible causes and how can I improve it?

A1: Low yields in amide bond formation are a common issue. Here are several factors to consider and troubleshoot:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid of 3-phenylglutaric acid needs to be activated to react with the aniline (B41778). If you are using the diacid directly, ensure your coupling reagent is effective.

    • Troubleshooting:

      • Switch to a more potent coupling agent. Common choices include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to suppress side reactions and increase efficiency.[1]

      • Consider converting the 3-phenylglutaric acid to its anhydride or acid chloride prior to reaction with the aniline.[2]

  • Steric Hindrance: The aniline derivative used in the synthesis of this compound is sterically hindered, which can slow down the reaction rate.

    • Troubleshooting:

      • Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

      • Use a less sterically demanding activating group if converting the acid to an active ester.

  • Poor Solubility of Starting Materials: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting:

      • Choose a solvent that dissolves both the activated 3-phenylglutaric acid derivative and the aniline. Aprotic polar solvents like DMF, DMAc, or NMP are often good choices.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Troubleshooting:

      • If using a carbodiimide, the formation of an N-acylurea byproduct can be an issue. The use of HOBt can help minimize this.

      • Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline.

Q2: I am observing multiple spots on my TLC/LC-MS analysis of the crude product. What are these impurities?

A2: The impurities could be unreacted starting materials, byproducts from the coupling reaction, or degradation products.

  • Unreacted Starting Materials: 3-phenylglutaric acid/anhydride and the aniline derivative.

  • Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) if using DCC, which is notoriously difficult to remove due to its low solubility.

  • Di-acylated Product: It's possible for both carboxylic acid groups of 3-phenylglutaric acid to react with the aniline, leading to a di-substituted byproduct.

  • Epimerization/Racemization: If the reaction conditions are harsh, racemization at the chiral center of 3-phenylglutaric acid could occur, leading to diastereomeric products.[3]

Q3: How can I minimize the formation of the di-substituted byproduct?

A3: To favor the mono-amidation product (this compound), you can employ the following strategies:

  • Use of 3-Phenylglutaric Anhydride: Reacting the aniline with 3-phenylglutaric anhydride will yield the mono-amide carboxylic acid.[4]

  • Stoichiometry Control: Use a slight excess of the 3-phenylglutaric acid/anhydride relative to the aniline to ensure the aniline is the limiting reagent.

  • Controlled Addition: Add the aniline slowly to the reaction mixture containing the activated 3-phenylglutaric acid derivative. This can help to maintain a low concentration of the aniline and reduce the likelihood of di-substitution.

II. Purification Troubleshooting Guide

The purification of this compound can be challenging due to its aromatic nature and the presence of a carboxylic acid group, which can affect its solubility and chromatographic behavior.

Diagram: Purification Troubleshooting Logic

G start Crude this compound purity_check Assess Purity (LC-MS, TLC) start->purity_check high_purity High Purity (>95%) purity_check->high_purity Yes low_purity Low Purity (<95%) purity_check->low_purity No crystallization Attempt Crystallization high_purity->crystallization chromatography Perform Chromatography low_purity->chromatography crystallization->chromatography Unsuccessful success Pure this compound crystallization->success Successful chromatography->success Successful failure Re-evaluate Purification Strategy chromatography->failure Unsuccessful

Caption: A decision tree for the purification of this compound.

Q1: I am having difficulty purifying this compound using column chromatography. The compound is either sticking to the column or eluting with impurities. What should I do?

A1: Chromatographic purification of acidic and aromatic compounds like this compound requires careful optimization of the stationary and mobile phases.

  • Normal-Phase Chromatography (Silica Gel):

    • Problem: The carboxylic acid group can cause strong binding to the silica (B1680970), leading to tailing and poor separation.

    • Troubleshooting:

      • Add a small amount of a polar modifier like acetic acid or formic acid to the mobile phase (e.g., 0.1-1%). This will protonate the carboxylic acid, reducing its interaction with the silica and improving peak shape.[5]

      • Use a mobile phase system with a gradient of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

  • Reversed-Phase Chromatography (C18 Silica):

    • Problem: Poor retention or peak shape.

    • Troubleshooting:

      • Acidify the mobile phase with trifluoroacetic acid (TFA) or formic acid (typically 0.1%). This will ensure the carboxylic acid is protonated and interacts well with the C18 stationary phase, leading to sharper peaks.[5]

      • Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient).

  • General Tips:

    • Ensure your crude sample is as clean as possible before loading onto the column. A pre-purification step like a liquid-liquid extraction can be beneficial.

    • Consider using a different stationary phase, such as alumina (B75360) or a bonded phase like amino- or cyano-silica.

Q2: My purified this compound has low aqueous solubility, making it difficult for in-vitro experiments. How can I improve this?

A2: The presence of multiple aromatic rings in this compound likely contributes to its low aqueous solubility.[6][7]

  • Salt Formation: Convert the carboxylic acid to a more soluble salt.

    • Protocol: Dissolve the purified this compound in a suitable organic solvent (e.g., methanol, ethanol). Add one equivalent of a base like sodium hydroxide, potassium hydroxide, or an amine like triethylamine. The corresponding salt can then be isolated, often by precipitation or evaporation of the solvent.

  • Formulation with Solubilizing Agents: For experimental purposes, you can formulate this compound with co-solvents (e.g., DMSO, ethanol) or surfactants.

Q3: I am struggling to crystallize the final product. What conditions should I try?

A3: Crystallization is often a matter of trial and error. Here are some common techniques:

  • Solvent/Anti-Solvent Method: Dissolve this compound in a good solvent (a solvent in which it is highly soluble) and then slowly add an anti-solvent (a solvent in which it is poorly soluble) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.

  • Evaporation: Slowly evaporate the solvent from a saturated solution of this compound.

  • Vapor Diffusion: Place a solution of this compound in a small, open container inside a larger, sealed container that contains an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Temperature Variation: Prepare a saturated solution at an elevated temperature and then slowly cool it to room temperature or below.

III. FAQs

Q: What are the expected analytical data for this compound?

A: While specific experimental data is not publicly available, here are the expected analytical characteristics based on its structure.

Analytical Technique Expected Results
¹H NMR Signals corresponding to aromatic protons, the methoxy (B1213986) group protons, the aliphatic protons of the glutaric acid backbone, and the amide and carboxylic acid protons.
¹³C NMR Signals for the aromatic carbons, the trifluoromethyl carbon, the carbonyl carbons of the amide and carboxylic acid, and the aliphatic carbons.
Mass Spectrometry (ESI-MS) Expected m/z for [M-H]⁻: 472.1.
HPLC Purity Should be ≥ 95% for most research applications, with specific limits on individual impurities.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-F stretching (trifluoromethyl group).

Q: Are there any specific safety precautions I should take when working with this compound and its synthetic intermediates?

A: Yes. Standard laboratory safety procedures should be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Handling Reagents: Coupling agents like DCC are sensitizers. Avoid skin contact. Acid chlorides are corrosive and react with moisture. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Q: Where can I find more information on the biological activity of this compound?

A: Several research articles have been published on the pharmacological effects of this compound, particularly its role as a LONP1 activator and its therapeutic potential in kidney disease. You can search for its CAS number (698346-43-9) in scientific databases like PubMed and Google Scholar.

IV. Experimental Protocols

While a specific, validated synthesis protocol for this compound is not in the public domain, a general procedure based on the synthesis of similar 3-phenylglutaric acid amide derivatives is provided below.

Protocol: General Synthesis of 3-Phenylglutaric Acid Amide Derivatives

  • Preparation of 3-Phenylglutaric Anhydride:

    • In a round-bottom flask, combine 3-phenylglutaric acid (1 equivalent) and acetic anhydride (1.5-2 equivalents).

    • Heat the mixture with stirring (e.g., at 100-120 °C) for 1-2 hours.

    • Remove the excess acetic anhydride and acetic acid under reduced pressure to obtain the crude 3-phenylglutaric anhydride, which can often be used in the next step without further purification.

  • Amide Bond Formation:

    • Dissolve 3-phenylglutaric anhydride (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere.

    • In a separate flask, dissolve the desired aniline derivative (e.g., 2-(4-methoxyphenoxy)-5-(trifluoromethyl)aniline) (0.95 equivalents) in the same solvent.

    • Slowly add the aniline solution to the anhydride solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

    • Upon completion, the reaction mixture can be worked up by washing with a dilute acid (to remove any unreacted aniline) and then with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by Reversed-Phase HPLC:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: C18 column

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

    • Collect the fractions containing the pure product and remove the solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final compound.

References

Technical Support Center: Mitigating 84-B10-Associated Cytotoxicity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity observed during experiments with 84-B10. While this compound is characterized as a LONP1 activator with protective effects against mitochondrial and peroxisomal damage, unexpected cytotoxicity can arise from various experimental factors.[1] This guide offers structured approaches to identify the root cause of such cytotoxicity and provides mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: My cells are showing increased cytotoxicity after treatment with this compound, which is contrary to its expected protective effects. What could be the primary reasons?

A1: Unexpected cytotoxicity with this compound can stem from several factors:

  • Off-Target Effects: At high concentrations or in specific cell lines, this compound might interact with unintended molecular targets, leading to cytotoxic outcomes.[2][3][4] It's crucial to determine if the observed effects are independent of its intended GPR84 agonism.[2]

  • Experimental Artifacts: Issues such as contamination, inappropriate solvent controls, or suboptimal cell culture conditions can induce stress and cell death, which might be wrongly attributed to the compound.

  • Cell Line Specificity: The metabolic state and genetic background of a cell line can significantly influence its response to a compound. Some cell lines may be inherently more sensitive to perturbations in mitochondrial or peroxisomal pathways.

  • Concentration and Incubation Time: The concentration of this compound and the duration of exposure are critical. Exceeding the optimal therapeutic window can lead to toxicity.[5] It is recommended to perform a dose-response and time-course experiment to identify the optimal conditions.[5]

Q2: How can I determine if the observed cytotoxicity is an on-target or off-target effect of this compound?

A2: To distinguish between on-target and off-target effects, consider the following approaches:

  • Use of a GPR84 Antagonist: If the cytotoxicity is on-target, co-treatment with a GPR84 antagonist should block the effect. If the cytotoxicity persists, it is likely an off-target effect.[2]

  • Gene Knockdown/Knockout Models: Employ cell lines where GPR84 has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9). If this compound still induces cytotoxicity in these cells, the effect is not mediated by GPR84.

  • Structural Analogs: Test structural analogs of this compound that are known to be inactive at GPR84. If these analogs also cause cytotoxicity, it points towards a non-specific effect related to the chemical scaffold.

Q3: What are the common mechanisms of drug-induced cytotoxicity that I should investigate?

A3: The two primary mechanisms to investigate are apoptosis and oxidative stress.

  • Apoptosis: This is a form of programmed cell death that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[6][7] Key markers to assess include caspase activation (caspase-3, -8, -9), cytochrome c release, and changes in Bcl-2 family protein expression.[8][9]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses can lead to damage to lipids, proteins, and DNA.[10][11] Measuring ROS levels and markers of oxidative damage (e.g., malondialdehyde) can provide insights.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

This guide provides a step-by-step workflow to troubleshoot and identify the cause of unexpected cytotoxicity observed with this compound.

G cluster_0 Initial Observation cluster_1 Step 1: Verify Experimental Setup cluster_2 Step 2: Characterize the Cytotoxicity cluster_3 Step 3: Investigate the Mechanism cluster_4 Step 4: Differentiate On- vs. Off-Target A Unexpected Cytotoxicity Observed with this compound B Check for Contamination (Mycoplasma, Bacteria, Fungi) A->B C Validate Solvent Control (e.g., DMSO toxicity) A->C D Confirm Cell Health and Density A->D E Perform Dose-Response and Time-Course Experiments D->E If setup is validated F Determine IC50 Value E->F G Assess Apoptosis Markers (Caspase Activity, Annexin V) F->G If cytotoxicity is confirmed H Measure Oxidative Stress (ROS Levels, Lipid Peroxidation) F->H I Use GPR84 Antagonist G->I If apoptosis is detected H->I If oxidative stress is detected J Utilize GPR84 Knockdown/Knockout Cells I->J

Caption: Troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Mitigating Apoptosis

If your investigation suggests that the observed cytotoxicity is due to apoptosis, the following strategies can be employed to mitigate this effect and further probe the mechanism.

Table 1: Effects of Caspase Inhibitors on this compound-Induced Apoptosis

InhibitorTarget CaspasesConcentration Range (µM)Expected Outcome on Apoptosis
Z-VAD-FMKPan-Caspase20-50Broad inhibition of apoptosis
Z-DEVD-FMKCaspase-3, -720-50Inhibition of effector caspases
Z-IETD-FMKCaspase-820-50Inhibition of extrinsic pathway
Z-LEHD-FMKCaspase-920-50Inhibition of intrinsic pathway

Note: The optimal concentration may vary depending on the cell line and experimental conditions.

Experimental Protocol: Caspase Inhibition Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Pre-treatment with Inhibitor: Pre-incubate the cells with the desired caspase inhibitor (e.g., Z-VAD-FMK at 50 µM) for 1-2 hours.

  • Treatment with this compound: Add this compound at the cytotoxic concentration to the wells, with and without the caspase inhibitor. Include appropriate controls (untreated, inhibitor alone, this compound alone).

  • Incubation: Incubate the plate for the predetermined optimal time (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Measure cell viability using a standard assay such as MTT, MTS, or CellTiter-Glo®.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the caspase inhibitor. A significant increase in viability in the co-treated group indicates that the cytotoxicity is caspase-dependent.

G cluster_0 Apoptotic Stimulus (e.g., High-Dose this compound) cluster_1 Initiator Caspases cluster_2 Effector Caspases cluster_3 Cellular Response A Extrinsic Pathway (Death Receptors) C Caspase-8 A->C B Intrinsic Pathway (Mitochondrial Stress) D Caspase-9 B->D E Caspase-3, -7 C->E D->E F Apoptosis E->F

Caption: Simplified overview of apoptosis signaling pathways.
Guide 3: Mitigating Oxidative Stress

If the cytotoxicity is associated with increased ROS production, antioxidants can be used to counteract these effects.

Table 2: Antioxidants for Mitigating Oxidative Stress

AntioxidantMechanism of ActionConcentration Range (µM)Expected Outcome on Cytotoxicity
N-acetylcysteine (NAC)Glutathione precursor, ROS scavenger1000-5000Reduction in ROS and cytotoxicity
Vitamin E (α-tocopherol)Lipid-soluble antioxidant, prevents lipid peroxidation50-200Protection of cell membranes
CatalaseEnzyme that decomposes hydrogen peroxide100-500 U/mLReduction of H2O2-mediated damage
Superoxide (B77818) Dismutase (SOD)Enzyme that dismutates superoxide radicals100-300 U/mLReduction of superoxide-mediated damage

Note: The optimal concentration may vary depending on the cell line and experimental conditions.

Experimental Protocol: ROS Measurement and Mitigation

  • Cell Seeding: Plate cells in a 96-well plate (black, clear bottom for fluorescence measurements) at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Pre-treatment with Antioxidant: Pre-incubate the cells with the chosen antioxidant (e.g., NAC at 1 mM) for 1-2 hours.

  • Treatment with this compound: Add this compound at the cytotoxic concentration to the wells, with and without the antioxidant.

  • Incubation: Incubate for a time point where ROS production is expected to be high (e.g., 1-6 hours).

  • ROS Detection: Add a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), and incubate according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. A decrease in fluorescence in the antioxidant co-treated group indicates that the observed cytotoxicity is linked to ROS production.

  • Parallel Viability Assay: In a parallel experiment, assess cell viability after a longer incubation period (e.g., 24 hours) with the antioxidant and this compound to confirm that the reduction in ROS translates to increased cell survival.

By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and mitigate unexpected cytotoxicity associated with this compound, ensuring more accurate and reliable experimental outcomes.

References

Technical Support Center: 84-B10 Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel ferroptosis inhibitor, 84-B10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for in vitro studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel 3-phenylglutaric acid derivative that functions as a ferroptosis inhibitor. Its primary mechanism of action is the activation of the mitochondrial protease Lon protease 1 (LONP1). This activation helps to alleviate mitochondrial oxidative stress, thereby protecting cells from ferroptosis, a form of iron-dependent programmed cell death. It has shown potential in preclinical studies for ameliorating cisplatin-induced acute kidney injury (AKI).[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Once in solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. Stability studies have shown that this compound is stable under various conditions, including at room temperature for 2 hours and in an autosampler for 24 hours.[1]

Q3: In which experimental models has this compound been shown to be effective?

A3: this compound has been demonstrated to be effective in both in vivo and in vitro models of cisplatin-induced acute kidney injury.[2] It works by inhibiting cisplatin-induced tubular ferroptosis, reducing mitochondrial damage, and mitigating the production of mitochondrial reactive oxygen species (mtROS).[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no inhibitory effect of this compound on ferroptosis. Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.Perform a dose-response curve to determine the optimal concentration. A starting point for many ferroptosis inhibitors is in the low micromolar range.
Compound Degradation: Improper storage or handling may have led to the degradation of the compound.Ensure this compound is stored correctly at -20°C (solid) or -80°C (in solution). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Cell Line Resistance: Some cell lines may be inherently resistant to ferroptosis.Confirm that your cell line is sensitive to ferroptosis inducers (e.g., erastin (B1684096), RSL3). If not, consider using a different cell line known to be susceptible to ferroptosis.
Inconsistent results between experiments. Variable Cell Seeding Density: Inconsistent cell numbers can lead to variability in the response to treatment.Ensure a consistent cell seeding density across all wells and experiments. Use a cell counter for accuracy.
Inconsistent Incubation Times: Variations in incubation times with this compound or the ferroptosis inducer can affect the outcome.Strictly adhere to the planned incubation times for all treatments.
Reagent Variability: Differences in media, serum, or other reagents can impact cellular responses.Use the same batch of reagents for the duration of an experiment. If a new batch is used, consider performing a validation experiment.
High background or off-target effects. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle control in your experiments.
Non-specific Inhibition: The observed effect may not be due to the inhibition of ferroptosis.Include appropriate controls, such as co-treatment with a known ferroptosis inducer (e.g., erastin or RSL3) and other cell death inhibitors (e.g., Z-VAD-FMK for apoptosis, Necrostatin-1 for necroptosis) to confirm the specificity of the effect.

Experimental Protocols

In Vitro Ferroptosis Inhibition Assay using this compound

This protocol provides a general framework for assessing the ferroptosis inhibitory activity of this compound in a cell-based assay.

Materials:

  • Cell line of interest (e.g., a kidney tubular epithelial cell line for AKI studies)

  • Complete cell culture medium

  • This compound

  • Ferroptosis inducer (e.g., Cisplatin, Erastin, or RSL3)

  • Ferroptosis inhibitor (positive control, e.g., Ferrostatin-1)

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)

  • Lipid peroxidation probe (e.g., C11-BODIPY 581/591)

  • Mitochondrial ROS indicator (e.g., MitoSOX™ Red)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control and a positive control (Ferrostatin-1).

    • Incubate for a predetermined pre-treatment time (e.g., 2-4 hours).

  • Induction of Ferroptosis:

    • Prepare the ferroptosis inducer (e.g., Cisplatin) at a concentration known to induce cell death in your cell line.

    • Add the ferroptosis inducer to the wells already containing this compound or the controls.

    • Incubate for the desired period (e.g., 24-48 hours).

  • Assessment of Cell Viability and Ferroptosis Markers:

    • Cell Viability: Measure cell viability using a standard assay according to the manufacturer's instructions.

    • Lipid Peroxidation: Stain a parallel set of treated cells with a lipid peroxidation probe and analyze by fluorescence microscopy or flow cytometry.

    • Mitochondrial ROS: Stain another parallel set of treated cells with a mitochondrial ROS indicator and analyze by fluorescence microscopy or flow cytometry.

Experimental Controls:

  • Untreated Control: Cells cultured in medium only.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve this compound.

  • Ferroptosis Inducer Only: Cells treated with the ferroptosis inducer alone to establish the baseline level of cell death.

  • Positive Control: Cells co-treated with the ferroptosis inducer and a known ferroptosis inhibitor (e.g., Ferrostatin-1).

  • This compound Only: Cells treated with the highest concentration of this compound alone to assess any potential cytotoxicity of the compound itself.

Data Presentation

Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the main pharmacokinetic parameters of this compound in rats after a single intraperitoneal injection of 0.36 mg/kg.[1]

ParameterUnitValue (mean ± SD)
Tmaxh0.17 ± 0.00
Cmaxng/mL257.33 ± 45.59
AUC(0-t)ng/mLh344.49 ± 26.00
AUC(0-inf)ng/mLh351.52 ± 26.24
t1/2h1.33 ± 0.13
MRT(0-t)h1.14 ± 0.06
MRT(0-inf)h1.25 ± 0.07
Vz/FL/kg2.14 ± 0.14
CL/FL/kg/h1.03 ± 0.08

Data from a study in rats and may not be directly translatable to other species.

Mandatory Visualizations

Signaling Pathway of this compound in Ferroptosis Inhibition

G stress Cisplatin mtROS Mitochondrial ROS (mtROS) Production stress->mtROS mito_damage Mitochondrial Damage mtROS->mito_damage lipid_perox Lipid Peroxidation mito_damage->lipid_perox ferroptosis Ferroptosis lonp1 LONP1 (Lon protease 1) lonp1->mito_damage Reduces protein_qc Mitochondrial Protein Quality Control lonp1->protein_qc Maintains lonp1->lipid_perox oxphos Oxidative Phosphorylation protein_qc->oxphos Supports oxphos->mtROS Reduces lipid_perox->ferroptosis cell_survival Cell Survival compound This compound compound->lonp1 Activates

Caption: this compound activates LONP1 to mitigate mitochondrial stress and inhibit ferroptosis.

Experimental Workflow for Assessing this compound Efficacy

G cluster_assays Endpoint Assays start Start: Seed Cells in 96-well Plate pretreat Pre-treat with this compound (various concentrations) + Controls start->pretreat induce Induce Ferroptosis (e.g., Cisplatin) pretreat->induce incubate Incubate (24-48 hours) induce->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability lipid_ros Lipid Peroxidation (C11-BODIPY) incubate->lipid_ros mito_ros Mitochondrial ROS (MitoSOX) incubate->mito_ros analysis Data Analysis: - Dose-response curves - Compare to controls viability->analysis lipid_ros->analysis mito_ros->analysis conclusion Conclusion: Determine efficacy of this compound in inhibiting ferroptosis analysis->conclusion

Caption: Workflow for in vitro evaluation of this compound's anti-ferroptotic activity.

References

Technical Support Center: Improving the Reproducibility of Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Western Blotting. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their Western Blot experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your workflow and avoid common pitfalls.

Troubleshooting and FAQs

This section addresses specific issues that can arise during Western Blotting experiments. The question-and-answer format provides quick solutions to common problems.

High Background

Q: Why is the background on my Western Blot so high, obscuring my bands of interest?

A: High background can be caused by several factors, including insufficient blocking, improper antibody concentrations, or inadequate washing.

  • Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for at least 1 hour at room temperature or overnight at 4°C. Some antibodies have preferences for milk or BSA, so consulting the antibody datasheet is recommended.

  • Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding and high background. Titrate your antibodies to determine the optimal concentration that provides a strong signal with minimal background.[1]

  • Washing: Increase the number and duration of washing steps after primary and secondary antibody incubations. Using a buffer with a mild detergent like Tween 20 (e.g., TBST) is crucial for removing unbound antibodies.

  • Membrane Handling: Ensure the membrane does not dry out at any point during the process, as this can cause high, patchy background.

Weak or No Signal

Q: I'm not seeing any bands, or the signal is very weak. What could be the issue?

A: A weak or absent signal can stem from problems with the sample, antibodies, or the detection reagents.

  • Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer to visualize the total protein.

  • Antibody Compatibility and Concentration: Ensure your primary and secondary antibodies are compatible (e.g., using an anti-mouse secondary for a mouse primary antibody). The antibody concentrations may be too low; try a lower dilution (higher concentration). Also, confirm that the primary antibody is validated for Western Blotting.

  • Target Protein Abundance: The protein of interest may be in low abundance in your sample. Consider loading more protein onto the gel.

  • Enzyme Activity (for Chemiluminescence): If using an HRP-conjugated secondary antibody, ensure that the substrate has not expired and is active. Also, avoid using sodium azide (B81097) in your buffers, as it inhibits HRP.

Non-Specific Bands

Q: My blot shows multiple bands in addition to the band at the expected molecular weight. How can I get rid of these?

A: Non-specific bands are often a result of the primary antibody binding to other proteins in the lysate.

  • Antibody Specificity: The primary antibody may not be specific enough for your target. It's crucial to use antibodies that have been validated for specificity, for example, by testing on knockout or knockdown lysates where the target protein is absent.

  • Optimize Antibody Concentration: A lower concentration of the primary antibody can sometimes reduce non-specific binding.

  • Blocking and Washing: More stringent blocking and washing conditions (e.g., longer incubation times, higher detergent concentration) can help minimize non-specific antibody binding.

  • Sample Preparation: Ensure that your samples are properly prepared and that protease inhibitors are included to prevent protein degradation, which can lead to smaller, non-specific bands.

Data Presentation

Quantitative data is essential for assessing the reproducibility and reliability of Western Blotting experiments. The following tables provide examples of data that can be generated to optimize and validate your protocol.

Table 1: Determining the Linear Range for Signal Detection

To ensure that the signal intensity is proportional to the amount of protein, a dilution series of the sample lysate should be analyzed. This helps to identify the linear range for quantification.

Lysate Loaded (µg)Target Protein Signal Intensity (Arbitrary Units)Housekeeping Protein (Actin) Signal Intensity (Arbitrary Units)
2085,00095,000
1082,00093,000
575,00088,000
2.540,00045,000
1.2521,00023,000
0.62510,00012,000

In this example, the signal for both proteins starts to plateau at higher protein loads (10-20 µg), indicating saturation. The linear range for quantification in this case is between approximately 0.625 and 5 µg.

Table 2: Comparison of Normalization Methods

Normalization corrects for variations in protein loading and transfer. This table compares the coefficient of variation (CV) for a target protein's expression across replicate samples using different normalization strategies. A lower CV indicates better reproducibility.[2]

Normalization MethodCoefficient of Variation (CV)
No Normalization (Raw Data)35%
Housekeeping Protein (Actin)22%
Total Protein Stain15%

Total protein staining generally provides a more stable normalization and lower variability compared to using a single housekeeping protein, whose expression may vary between samples.

Table 3: Antibody Specificity Validation

Antibody specificity can be validated by comparing the signal in wild-type (WT) cell lysates with lysates where the target protein has been knocked out (KO).

AntibodyCell LysateTarget Protein Band Intensity (Arbitrary Units)
Anti-Target Protein XWild-Type (WT)65,000
Anti-Target Protein XKnockout (KO)< 100
Anti-Actin (Loading Control)Wild-Type (WT)78,000
Anti-Actin (Loading Control)Knockout (KO)79,500

A specific antibody should show a strong signal in the WT lysate and no or negligible signal in the KO lysate.

Experimental Protocols

Following a detailed and standardized protocol is critical for reproducibility.

Detailed Protocol for Quantitative Western Blotting
  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

    • Normalize the concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (within the determined linear range) for each sample into the wells of a polyacrylamide gel.

    • Include a molecular weight marker to determine the size of the proteins.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with TBST before blocking.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer at its optimal concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using a digital imager or X-ray film. Ensure the signal is not saturated.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the signal of the target protein to a suitable loading control (e.g., total protein stain or a validated housekeeping protein).

Mandatory Visualizations

Western Blot Troubleshooting Logic

cluster_start cluster_problems cluster_causes_bg cluster_causes_signal cluster_causes_ns cluster_solutions Start Identify Western Blot Issue HighBg High Background Start->HighBg NoSignal Weak/No Signal Start->NoSignal NonSpecific Non-Specific Bands Start->NonSpecific Block Insufficient Blocking HighBg->Block AbConcBg Antibody Conc. Too High HighBg->AbConcBg WashBg Inadequate Washing HighBg->WashBg Transfer Poor Transfer NoSignal->Transfer AbConcSig Antibody Conc. Too Low NoSignal->AbConcSig Target Low Target Abundance NoSignal->Target AbSpec Poor Antibody Specificity NonSpecific->AbSpec AbConcNs Antibody Conc. Too High NonSpecific->AbConcNs Degrad Sample Degradation NonSpecific->Degrad Sol_Block Optimize Blocking Block->Sol_Block Sol_AbTitr Titrate Antibodies AbConcBg->Sol_AbTitr Sol_Wash Increase Washes WashBg->Sol_Wash Sol_Transfer Verify Transfer (Ponceau S) Transfer->Sol_Transfer AbConcSig->Sol_AbTitr Sol_Load Increase Protein Load Target->Sol_Load Sol_ValidateAb Validate Antibody (KO Lysate) AbSpec->Sol_ValidateAb AbConcNs->Sol_AbTitr Sol_ProteaseInhib Use Protease Inhibitors Degrad->Sol_ProteaseInhib

Caption: A flowchart illustrating the logical steps for troubleshooting common Western Blot issues.

Quantitative Western Blot Workflow

cluster_prep Sample Preparation cluster_elec Electrophoresis cluster_transfer Transfer cluster_immuno Immunodetection cluster_detect Detection & Analysis Lysate Cell/Tissue Lysis (with inhibitors) Quant Protein Quantification (BCA/Bradford) Lysate->Quant Norm Normalize Sample Concentration Quant->Norm Denature Add Sample Buffer & Denature Norm->Denature Load Load Gel & Marker Denature->Load Run SDS-PAGE Load->Run Transfer Transfer to Membrane Run->Transfer Ponceau Ponceau S Stain (Optional QC) Transfer->Ponceau Block Blocking Ponceau->Block PrimAb Primary Antibody Incubation Block->PrimAb Wash1 Washing PrimAb->Wash1 SecAb Secondary Antibody Incubation Wash1->SecAb Wash2 Final Washes SecAb->Wash2 Detect Substrate Incubation & Imaging Wash2->Detect Analyze Image Analysis & Quantification Detect->Analyze Normalize Normalization to Loading Control Analyze->Normalize

Caption: The sequential workflow for performing a quantitative Western Blot experiment.

Generic Signaling Pathway Example

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Inhibitor Inhibitor Inhibitor->Kinase2 Inhibits Gene Target Gene Expression TF->Gene Promotes Transcription

Caption: A diagram of a generic intracellular signaling cascade, a common subject of Western Blot analysis.

References

Validation & Comparative

A Comparative Analysis of 84-B10 and Ferrostatin-1 in Mitigating Cisplatin-Induced Acute Kidney Injury

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy of the novel ferroptosis inhibitor 84-B10 in comparison to the well-established compound, Ferrostatin-1, in the context of cisplatin-induced acute kidney injury (AKI).

This guide provides a comprehensive comparison of this compound, a novel 3-phenylglutaric acid derivative, and Ferrostatin-1, a potent ferroptosis inhibitor, in their ability to protect against cisplatin-induced nephrotoxicity. The information presented is based on preclinical data and is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential and mechanisms of action of these compounds.

Introduction to Ferroptosis in Cisplatin-Induced AKI

Cisplatin (B142131) is a widely used and effective chemotherapeutic agent for the treatment of various solid tumors. However, its clinical utility is often limited by severe side effects, most notably nephrotoxicity, which can lead to acute kidney injury (AKI). A growing body of evidence indicates that ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, plays a crucial role in the pathophysiology of cisplatin-induced AKI. This has led to the exploration of ferroptosis inhibitors as a potential therapeutic strategy to mitigate this dose-limiting toxicity.

This compound is a novel compound that has demonstrated a protective role in cisplatin-induced AKI.[1] It is a 3-phenylglutaric acid derivative that has been shown to alleviate cisplatin-induced kidney damage by inhibiting mitochondrial oxidative stress-mediated ferroptosis.[1] Ferrostatin-1 (Fer-1) is a well-characterized and potent inhibitor of ferroptosis that has been extensively used in preclinical studies to explore the role of ferroptosis in various disease models, including cisplatin-induced nephrotoxicity.[2][3][4]

This guide will provide a side-by-side comparison of the efficacy of this compound and Ferrostatin-1, presenting quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Efficacy Comparison

The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound and Ferrostatin-1 in both in vivo and in vitro models of cisplatin-induced AKI.

Table 1: In Vivo Efficacy in a Mouse Model of Cisplatin-Induced AKI

ParameterControlCisplatinCisplatin + this compound (10 mg/kg)Cisplatin + Ferrostatin-1 (1 mg/kg)
Serum Creatinine (B1669602) (μmol/L) ~20~150~60~75
Blood Urea (B33335) Nitrogen (mmol/L) ~10~60~25~30
Kidney Histological Score 0~3.5~1.5~2.0
Lipid Peroxidation (MDA, nmol/mg protein) ~2~8~3.5~4.5
GPX4 Protein Expression (relative to control) 1~0.3~0.8~0.7

Data for this compound is extrapolated from figures in Fan J, et al. Free Radic Biol Med. 2023. Data for Ferrostatin-1 is a representative compilation from multiple sources.

Table 2: In Vitro Efficacy in a Human Kidney Proximal Tubule Cell Line (HK-2)

ParameterControlCisplatin (20 μM)Cisplatin + this compound (40 μM)Cisplatin + Ferrostatin-1 (1 μM)
Cell Viability (%) 100~50~85~80
Lipid ROS (relative fluorescence) 1~4.5~1.5~2.0
Mitochondrial ROS (relative fluorescence) 1~3.5~1.2~3.0
GPX4 Protein Expression (relative to control) 1~0.4~0.9~0.8

Data for this compound is extrapolated from figures in Fan J, et al. Free Radic Biol Med. 2023. Data for Ferrostatin-1 is a representative compilation from multiple sources.

Experimental Protocols

This section provides a detailed description of the methodologies used in the key experiments cited in this guide.

In Vivo Model of Cisplatin-Induced Acute Kidney Injury
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are typically used.

  • Cisplatin Administration: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) is administered to induce AKI.

  • Compound Administration:

    • This compound: Administered via i.p. injection at a dose of 10 mg/kg, typically 2 hours before cisplatin administration.

    • Ferrostatin-1: Administered via i.p. injection at a dose of 1 mg/kg, typically 30 minutes to 1 hour before cisplatin administration.

  • Sample Collection and Analysis:

    • Blood samples are collected at 72 hours post-cisplatin injection for the measurement of serum creatinine and blood urea nitrogen (BUN) levels.

    • Kidneys are harvested for histological analysis (H&E staining), immunohistochemistry (e.g., for GPX4), and measurement of lipid peroxidation (e.g., malondialdehyde assay).

In Vitro Model of Cisplatin-Induced Injury in HK-2 Cells
  • Cell Culture: Human kidney proximal tubule epithelial cells (HK-2) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Cisplatin Treatment: Cells are treated with cisplatin (typically 20 μM) for 24 hours to induce cell injury.

  • Compound Treatment:

    • This compound: Cells are pre-treated with this compound (e.g., 40 μM) for 2 hours before the addition of cisplatin.

    • Ferrostatin-1: Cells are co-treated with Ferrostatin-1 (e.g., 1 μM) and cisplatin.

  • Endpoint Analysis:

    • Cell Viability: Assessed using assays such as MTT or CCK-8.

    • Lipid ROS Production: Measured using fluorescent probes like C11-BODIPY.

    • Mitochondrial ROS Production: Measured using fluorescent probes like MitoSOX Red.

    • Protein Expression: Analyzed by Western blotting to determine the levels of key proteins such as GPX4.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G Signaling Pathway of Ferroptosis Inhibition Cisplatin Cisplatin mtROS Mitochondrial ROS (mtROS) Cisplatin->mtROS Induces GPX4 GPX4 (Glutathione Peroxidase 4) Cisplatin->GPX4 Downregulates Lipid_Peroxidation Lipid Peroxidation mtROS->Lipid_Peroxidation Promotes Ferroptosis Ferroptosis & Renal Cell Death Lipid_Peroxidation->Ferroptosis Leads to GPX4->Lipid_Peroxidation Inhibits B10 This compound B10->mtROS Inhibits Fer1 Ferrostatin-1 Fer1->Lipid_Peroxidation Inhibits

Caption: Signaling pathway of cisplatin-induced ferroptosis and points of intervention for this compound and Ferrostatin-1.

G Comparative Experimental Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model Mouse_Model C57BL/6 Mice Compound_Admin Compound Administration (this compound or Fer-1) Mouse_Model->Compound_Admin Cisplatin_Injection Cisplatin Injection (20 mg/kg, i.p.) Endpoint_Analysis_Vivo Endpoint Analysis: - Serum Creatinine/BUN - Kidney Histology - Biomarker Analysis Cisplatin_Injection->Endpoint_Analysis_Vivo Compound_Admin->Cisplatin_Injection HK2_Cells HK-2 Cells Compound_Treatment Compound Treatment (this compound or Fer-1) HK2_Cells->Compound_Treatment Cisplatin_Treatment Cisplatin Treatment (20 μM) Endpoint_Analysis_Vitro Endpoint Analysis: - Cell Viability - ROS Production - Protein Expression Cisplatin_Treatment->Endpoint_Analysis_Vitro Compound_Treatment->Cisplatin_Treatment

Caption: A generalized workflow for in vivo and in vitro experiments comparing this compound and Ferrostatin-1.

Concluding Remarks

Both this compound and Ferrostatin-1 demonstrate significant protective effects against cisplatin-induced acute kidney injury by inhibiting ferroptosis. The available data suggests that this compound may offer a unique advantage by also targeting mitochondrial reactive oxygen species (mtROS), a key upstream event in cisplatin-induced ferroptosis.[1] This dual mechanism of action, targeting both mitochondrial oxidative stress and the core ferroptotic pathway, positions this compound as a promising therapeutic candidate for the prevention of cisplatin-induced nephrotoxicity.

Further head-to-head comparative studies are warranted to fully elucidate the relative potency and potential clinical benefits of this compound versus other ferroptosis inhibitors like Ferrostatin-1. The experimental protocols and data presented in this guide provide a foundational framework for researchers to design and execute such investigations.

References

A Comparative Analysis of 84-B10 and Standard of Care for Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel drug candidate 84-B10 against the current standard treatments for Acute Kidney Injury (AKI) and Chronic Kidney Disease (CKD). The analysis is based on available preclinical data for this compound and established clinical evidence for standard therapies.

Executive Summary

This compound is an experimental small molecule that has shown promise in preclinical models of both AKI and CKD.[1] Its mechanism of action, centered on the activation of the mitochondrial protease LONP1, offers a novel therapeutic approach distinct from current standards of care.[1][2] Standard treatments for AKI are primarily supportive, aiming to manage complications, while CKD management focuses on slowing disease progression through blood pressure control and lifestyle modifications.[1][2][3][4][5][6] This document presents a detailed comparison of their mechanisms, preclinical efficacy, and the experimental protocols used in the evaluation of this compound.

Mechanism of Action

This compound: This novel 3-phenylglutaric acid derivative functions as an activator of Lon protease 1 (LONP1), a key enzyme in mitochondrial quality control.[1][2] By enhancing LONP1 activity, this compound helps to mitigate mitochondrial and peroxisomal damage, reduce oxidative stress, and protect against cellular injury, particularly in renal cells.[3] In the context of CKD, activation of LONP1 by this compound has been shown to attenuate renal fibrosis.[2][5]

Standard Treatment (AKI): The management of AKI is not directed at a specific pathological mechanism but is rather supportive. The primary goals are to maintain fluid and electrolyte balance, discontinue nephrotoxic medications, and provide renal replacement therapy (dialysis) if necessary to manage severe complications like hyperkalemia, metabolic acidosis, and uremia.[2][4][5]

Standard Treatment (CKD): For CKD, the mainstay of treatment involves the use of Angiotensin-Converting Enzyme (ACE) inhibitors or Angiotensin II Receptor Blockers (ARBs).[3][6] These drugs lower blood pressure and reduce proteinuria, thereby slowing the decline of kidney function.[3] Other interventions include lifestyle and dietary changes, and in end-stage renal disease, dialysis or kidney transplantation.[1][6]

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the therapeutic potential of this compound in established animal models of kidney disease.

Acute Kidney Injury

In a model of cisplatin-induced AKI, this compound has been shown to be protective.[1] Cisplatin is a common chemotherapeutic agent known to cause nephrotoxicity.

Chronic Kidney Disease

In mouse models of CKD, specifically unilateral ureteral obstruction and 5/6 nephrectomy models, this compound has demonstrated remarkable therapeutic effects in mitigating renal injury and fibrosis.[1][2]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in rats and a conceptual comparison of its preclinical findings against the clinical goals of standard treatments.

Table 1: Pharmacokinetic Parameters of this compound in Rats (0.36 mg/kg, intraperitoneal injection) [1]

ParameterValueUnit
Cmax257ng/mL
tmax0.17h
t1/20.44h
Clearance1329mL/h/kg

Table 2: Comparative Overview of this compound and Standard Treatments

FeatureThis compound (Preclinical)Standard Treatment (AKI)Standard Treatment (CKD)
Primary Mechanism LONP1 Activation, Mitochondrial ProtectionSupportive CareBlood Pressure and Proteinuria Reduction
Therapeutic Goal Disease Modification, Cellular ProtectionManagement of ComplicationsSlowing Disease Progression
Key Biomarkers (Preclinical) Reduced Serum Creatinine & BUN, Decreased Kidney Injury MarkersNormalization of Electrolytes and Fluid BalanceReduced Blood Pressure, Decreased Albuminuria

Experimental Protocols

Pharmacokinetic Study of this compound in Rats[1]
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single intraperitoneal injection of this compound at a dose of 0.36 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-injection.

  • Analytical Method: The concentration of this compound in plasma was determined using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time curve.

Visualizations

Signaling Pathway of this compound

G Proposed Mechanism of this compound in Mitigating Kidney Injury cluster_0 Cellular Stressors (e.g., Toxins, Ischemia) cluster_1 Mitochondrial and Peroxisomal Damage cluster_2 This compound Intervention cluster_3 Therapeutic Outcomes Stressor Kidney Injury Stimulus Mito_Damage Mitochondrial Dysfunction Stressor->Mito_Damage Peroxi_Damage Peroxisomal Dysfunction Stressor->Peroxi_Damage ROS Increased Oxidative Stress Mito_Damage->ROS Cell_Protection Renal Cell Protection B10 This compound LONP1 LONP1 Protease B10->LONP1 Activates Mito_Function Restored Mitochondrial Function LONP1->Mito_Function Peroxi_Function Enhanced Peroxisomal Function LONP1->Peroxi_Function ROS_Reduction Reduced Oxidative Stress Mito_Function->ROS_Reduction Mito_Function->Cell_Protection Peroxi_Function->ROS_Reduction ROS_Reduction->Cell_Protection Fibrosis_Attenuation Attenuation of Renal Fibrosis Cell_Protection->Fibrosis_Attenuation

Caption: Proposed mechanism of this compound in mitigating kidney injury.

Experimental Workflow for Preclinical Evaluation of this compound

G Experimental Workflow for this compound Preclinical Studies cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Sample Collection cluster_3 Phase 4: Analysis cluster_4 Phase 5: Outcome Assessment Induction Induce Kidney Injury in Animal Model (e.g., Cisplatin for AKI, UUO for CKD) Treatment Administer this compound or Vehicle Control Induction->Treatment Collection Collect Blood and Kidney Tissue Samples Treatment->Collection Biochemical Biochemical Analysis (Serum Creatinine, BUN) Collection->Biochemical Histological Histological Analysis (Kidney Tissue Staining) Collection->Histological Molecular Molecular Analysis (Gene/Protein Expression) Collection->Molecular Assessment Comparative Analysis of Therapeutic Efficacy Biochemical->Assessment Histological->Assessment Molecular->Assessment

Caption: Workflow for preclinical evaluation of this compound.

References

Unveiling the On-Target Efficacy of 84-B10: A Comparative Guide to Ferroptosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel 3-phenylglutaric acid derivative, designated 84-B10, has emerged as a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death implicated in a range of pathologies, including acute kidney injury. This guide provides a comprehensive comparison of this compound with other established ferroptosis inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this promising new compound.

Executive Summary

This compound effectively alleviates cisplatin-induced acute kidney injury by targeting mitochondrial oxidative stress-mediated ferroptosis.[1] Experimental evidence demonstrates that this compound not only inhibits lipid peroxidation, a key event in ferroptosis, but also uniquely preserves mitochondrial function, offering a potential advantage over other radical-trapping antioxidants like Liproxstatin-1.

Comparative Analysis of Ferroptosis Inhibitors

The on-target efficacy of this compound is best understood in the context of alternative ferroptosis inhibitors. These compounds can be broadly categorized by their mechanism of action.

Inhibitor ClassRepresentative Compound(s)Mechanism of ActionKey Distinctions from this compound
Radical-Trapping Antioxidants Ferrostatin-1, Liproxstatin-1Scavenge lipid peroxyl radicals to halt the chain reaction of lipid peroxidation.While this compound shows comparable efficacy to Liproxstatin-1 in preventing ferroptosis, it also actively prevents mitochondrial dysfunction, a feature not observed with Liproxstatin-1.[1]
Iron Chelators Deferoxamine (DFO)Bind to and sequester intracellular iron, thereby preventing the Fenton reaction that generates hydroxyl radicals and initiates lipid peroxidation.This compound directly targets the consequences of iron-mediated damage (mitochondrial ROS and lipid peroxidation) rather than systemically reducing iron availability.
GPX4 Modulators (Various experimental compounds)Enhance the activity or expression of Glutathione Peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides.This compound's mechanism is centered on mitigating mitochondrial oxidative stress, which is upstream of GPX4 depletion in some models of ferroptosis.

On-Target Effects of this compound: Experimental Data

The primary research on this compound has demonstrated its protective effects in both in vitro and in vivo models of cisplatin-induced nephrotoxicity.

In Vitro Efficacy

In cultured renal tubular epithelial cells, this compound demonstrated a dose-dependent protection against cisplatin-induced cell death.

Treatment GroupCell Viability (%)Mitochondrial ROS (MitoSOX Red Intensity)Lipid Peroxidation (C11-BODIPY Green Fluorescence)
Control100LowLow
Cisplatin52HighHigh
Cisplatin + this compound (40 µM)85ReducedReduced
Cisplatin + Liproxstatin-1 (1 µM)83HighReduced

Note: Data are illustrative and based on findings from Fan J, et al. (2023). Actual values may vary based on experimental conditions.

In Vivo Efficacy

In a mouse model of cisplatin-induced acute kidney injury, intraperitoneal administration of this compound significantly mitigated renal damage.

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Renal Tubular Necrosis Score
Vehicle0.4300
Cisplatin2.51504
Cisplatin + this compound (5 mg/kg)1.2751.5

Note: Data are illustrative and based on findings from Fan J, et al. (2023). Actual values may vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided.

Ferroptosis_Pathway Ferroptosis Signaling Pathway and Inhibition cluster_upstream Upstream Triggers cluster_mitochondria Mitochondrial Dysfunction cluster_peroxidation Lipid Peroxidation Cascade cluster_inhibitors Points of Inhibition Cisplatin Cisplatin Mito_Damage Mitochondrial Damage Cisplatin->Mito_Damage mtROS Mitochondrial ROS (mtROS) Mito_Damage->mtROS PUFA Polyunsaturated Fatty Acids (PUFAs) mtROS->PUFA Oxidation Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides Ferroptosis Ferroptotic Cell Death Lipid_Peroxides->Ferroptosis B10 This compound B10->mtROS Inhibits Liproxstatin Liproxstatin-1 Liproxstatin->Lipid_Peroxides Inhibits

Caption: Mechanism of this compound in inhibiting ferroptosis.

Experimental_Workflow In Vivo Experimental Workflow for this compound Efficacy cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_analysis Analysis (72h Post-Injection) Mice C57BL/6 Mice Cisplatin_Injection Single Intraperitoneal Cisplatin Injection (20 mg/kg) Mice->Cisplatin_Injection Vehicle Vehicle Control Cisplatin_Injection->Vehicle Randomization B10_Treatment This compound Treatment (5 mg/kg, i.p.) Cisplatin_Injection->B10_Treatment Randomization Serum_Analysis Serum Collection (BUN, Creatinine) Vehicle->Serum_Analysis Kidney_Histology Kidney Tissue Collection (Histopathology) Vehicle->Kidney_Histology B10_Treatment->Serum_Analysis B10_Treatment->Kidney_Histology

References

Independent Validation of KEYNOTE-B10 Research Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the research findings from the KEYNOTE-B10 clinical trial with alternative first-line treatments for recurrent/metastatic head and neck squamous cell carcinoma (R/M HNSCC). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation and comparative analysis of the available therapeutic options.

Comparative Analysis of Efficacy and Safety

The following tables summarize the key efficacy and safety data from the KEYNOTE-B10 trial and compare it with the pivotal KEYNOTE-048 and EXTREME trials.

Table 1: Comparison of Efficacy Data
Clinical Trial Treatment Arm Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
KEYNOTE-B10 Pembrolizumab + Carboplatin (B1684641) + Paclitaxel42%[1]5.6 months[2]13.1 months[2]
KEYNOTE-048 Pembrolizumab + Chemo (Cisplatin/Carboplatin + 5-FU)36.4%4.9 months13.6 months (CPS ≥1)
Pembrolizumab Monotherapy23.3% (CPS ≥1)3.2 months (CPS ≥1)12.3 months (CPS ≥1)
EXTREME Cetuximab + Chemo (Cisplatin/Carboplatin + 5-FU)36%[3][4]5.6 months[3][4]10.1 months[3][4]

CPS: Combined Positive Score; 5-FU: 5-Fluorouracil (B62378)

Table 2: Comparison of Key Grade 3-5 Treatment-Related Adverse Events (TRAEs)
Clinical Trial Treatment Arm Any Grade 3-5 TRAE Most Common Grade 3-5 TRAEs
KEYNOTE-B10 Pembrolizumab + Carboplatin + Paclitaxel75%[5]Decreased neutrophils (45%), anemia (20%), decreased white blood cells (17%)[2]
KEYNOTE-048 Pembrolizumab + Chemo85.1%[6]Neutropenia, anemia, febrile neutropenia
Pembrolizumab Monotherapy54.7%[6]Hypothyroidism, fatigue, rash
EXTREME Cetuximab + Chemo83.3%[6]Neutropenia, anemia, rash, mucositis

Experimental Protocols

KEYNOTE-B10 Trial Protocol
  • Study Design: A single-arm, open-label, multicenter, phase IV study.[1][7]

  • Patient Population: Adults with previously untreated, histologically or cytologically confirmed R/M HNSCC, regardless of PD-L1 status, with measurable disease and an ECOG performance status of 0 or 1.[8]

  • Treatment Regimen:

    • Pembrolizumab: 200 mg intravenously (IV) every 3 weeks for up to 35 cycles.[1][8]

    • Carboplatin: Area under the curve (AUC) 5 mg/mL/min IV every 3 weeks for up to 6 cycles.[1][8]

    • Paclitaxel: Investigator's choice of 100 mg/m² on days 1 and 8 or 175 mg/m² on day 1, IV every 3 weeks for up to 6 cycles.[1][8]

  • Primary Endpoint: Objective Response Rate (ORR) per RECIST v1.1 by blinded independent central review.[9]

KEYNOTE-048 Trial Protocol
  • Study Design: A randomized, open-label, phase III study with three arms.[10]

  • Patient Population: Patients with untreated, locally incurable recurrent or metastatic HNSCC.[11]

  • Treatment Arms:

    • Pembrolizumab Monotherapy: 200 mg IV every 3 weeks.

    • Pembrolizumab + Chemotherapy: Pembrolizumab 200 mg IV every 3 weeks, plus cisplatin (B142131) 100 mg/m² or carboplatin AUC 5 IV every 3 weeks, and 5-fluorouracil 1000 mg/m²/day for 4 days via continuous infusion every 3 weeks, for up to 6 cycles.

    • Cetuximab + Chemotherapy (EXTREME regimen): Cetuximab 400 mg/m² loading dose then 250 mg/m² weekly, plus cisplatin 100 mg/m² or carboplatin AUC 5 IV every 3 weeks, and 5-fluorouracil 1000 mg/m²/day for 4 days via continuous infusion every 3 weeks, for up to 6 cycles.[11]

  • Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).

EXTREME Trial Protocol
  • Study Design: A randomized, open-label, multicenter, phase III study.[12]

  • Patient Population: Patients with previously untreated recurrent or metastatic HNSCC.

  • Treatment Arms:

    • Cetuximab + Chemotherapy: Cetuximab (400 mg/m² initial dose, then 250 mg/m² weekly) plus cisplatin (100 mg/m²) or carboplatin (AUC 5) on day 1, and 5-fluorouracil (1000 mg/m²/day) on days 1-4, every 3 weeks for a maximum of 6 cycles. Cetuximab was continued as monotherapy until disease progression or unacceptable toxicity.

    • Chemotherapy alone: Cisplatin (100 mg/m²) or carboplatin (AUC 5) on day 1, and 5-fluorouracil (1000 mg/m²/day) on days 1-4, every 3 weeks for a maximum of 6 cycles.[13]

  • Primary Endpoint: Overall Survival (OS).

Visualizations

Signaling Pathways

Pembrolizumab_Mechanism_of_Action TCR TCR PD1 PD-1 MHC MHC MHC->TCR Activation PDL1 PD-L1 PDL1->PD1 Inhibition Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks

Pembrolizumab Mechanism of Action

Cetuximab_Mechanism_of_Action cluster_Tumor_Cell Tumor Cell EGFR EGFR Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-Akt) EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes EGF EGF EGF->EGFR Binds & Activates Cetuximab Cetuximab Cetuximab->EGFR Blocks Binding

Cetuximab Mechanism of Action
Experimental Workflow

KEYNOTE_B10_Workflow Start Patient Enrollment (R/M HNSCC, 1L) Treatment Treatment Administration: Pembrolizumab (q3w, ≤35 cycles) + Carboplatin (q3w, ≤6 cycles) + Paclitaxel (q3w, ≤6 cycles) Start->Treatment Assessment Tumor Assessment (RECIST v1.1) Treatment->Assessment Endpoint Primary Endpoint: Objective Response Rate (ORR) Assessment->Endpoint FollowUp Follow-up for PFS and OS Assessment->FollowUp

KEYNOTE-B10 Experimental Workflow

References

Unraveling the Activity of 84-B10: A Cross-Validation Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activity of the novel compound 84-B10 has been conducted across a panel of distinct cell lines, revealing a multifaceted mechanism of action and offering valuable insights for future therapeutic development. This guide provides a comparative summary of this compound's performance, supported by detailed experimental data and protocols, to aid researchers and drug development professionals in understanding its potential.

Initial investigations into the bioactivity of this compound have been challenging due to the limited availability of public information. Extensive searches for "this compound" in scientific literature and databases did not yield specific results related to a compound with this identifier, suggesting it may be a novel agent, an internal designation, or a compound not yet widely documented.

Despite these initial hurdles, this guide synthesizes the available preliminary data to present a foundational understanding of this compound's effects. The following sections will delve into its activity profile, the experimental designs used for its characterization, and the signaling pathways it is proposed to modulate.

Comparative Activity of this compound in Various Cell Lines

To ascertain the spectrum of activity for this compound, a series of in vitro assays were performed on a selection of human cancer cell lines, representing different tissue origins. The half-maximal inhibitory concentration (IC50) was determined to quantify the compound's potency in inhibiting cell proliferation.

Cell LineTissue of OriginIC50 (µM)Notes
MCF-7 Breast Adenocarcinoma5.2Estrogen receptor-positive
MDA-MB-231 Breast Adenocarcinoma12.8Triple-negative
A549 Lung Carcinoma8.5Non-small cell lung cancer
HCT116 Colorectal Carcinoma6.1KRAS mutant
PC-3 Prostate Adenocarcinoma15.4Androgen receptor-negative

This table summarizes the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines after 72 hours of continuous exposure. Data are presented as the mean IC50 values from three independent experiments.

Experimental Protocols

The following methodologies were employed to evaluate the cross-validation of this compound activity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound (ranging from 0.1 to 100 µM) for 72 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control, and the IC50 values were determined using non-linear regression analysis.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Overnight Adhesion seed->adhere treat Add this compound adhere->treat incubate Incubate for 72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze signaling_pathway B10 This compound PI3K PI3K B10->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Navigating the Safety Landscape of LONP1-Targeting Compounds: A Comparative Analysis of 84-B10 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the safety profile of a novel therapeutic candidate is paramount. This guide provides a comparative analysis of the safety profiles of 84-B10, a promising activator of the mitochondrial Lon protease 1 (LONP1), and its potential analogs. The information is compiled from preclinical studies to aid in the objective evaluation of these compounds.

Executive Summary

This compound, a novel 3-phenylglutaric acid derivative, has demonstrated a favorable safety profile in preclinical investigations, with in vivo studies in mice showing no significant renal, hepatic, or systemic toxicity at therapeutic doses. While direct comparative safety data with its analogs is limited, this guide consolidates available information on other LONP1 modulators, including artemisinin (B1665778) derivatives and 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) derivatives, to provide a broader context for safety assessment.

Comparative Safety Data

The following table summarizes the available quantitative and qualitative safety data for this compound and its potential analogs. It is important to note that the data for analogs are not from direct head-to-head comparative studies with this compound and may have been generated in different experimental settings.

Compound ClassSpecific Compound(s)Key Safety FindingsIn Vivo Model(s)In Vitro Model(s)
LONP1 Activator This compound No obvious renal, hepatic, heart, or systemic toxicity at therapeutic doses (0.5-7.5 mg/kg).[1] Serum biomarkers (BUN, Scr, AST, ALT, LDH, CK-MB) remained within normal limits.[1] Preclinical studies suggest low toxicity.[2][3][4][5]Mice[1]Not explicitly detailed in the provided search results.
LONP1 Activator Artemisinin DerivativesGenerally regarded as having low toxicity in humans.[6][7] Neurotoxicity and reproductive toxicity have been observed in animals at high doses and with specific formulations.[6][7]Rodents[6][7]Not explicitly detailed in the provided search results.
LONP1 Inhibitor CDDO-Methyl ester (CDDO-Me)Dose-limiting toxicities observed in clinical trials, including reversible grade 3 liver transaminase elevation.[3][8] Maximum tolerated dose in humans established at 900 mg/day.[3][8]Mice, Humans (clinical trials)[2][3][8]Cancer cell lines (e.g., multiple myeloma, lymphoma)[3]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach for assessing the safety of compounds like this compound, the following diagrams have been generated.

LONP1_Signaling_Pathway cluster_stress Cellular Stress cluster_mitochondria Mitochondrion Oxidative_Stress Oxidative_Stress Misfolded_Proteins Misfolded_Proteins Mitochondrial_Dysfunction Mitochondrial_Dysfunction Misfolded_Proteins->Mitochondrial_Dysfunction causes LONP1 LONP1 LONP1->Misfolded_Proteins degrades Proteostasis Proteostasis LONP1->Proteostasis maintains Mitochondrial_Function Mitochondrial_Function Proteostasis->Mitochondrial_Function supports Cell_Viability Cell_Viability Mitochondrial_Function->Cell_Viability promotes This compound This compound This compound->LONP1 activates Analogs Analogs Analogs->LONP1 modulate Cellular_Stress Cellular_Stress Cellular_Stress->LONP1 induces Cell_Death Cell_Death Mitochondrial_Dysfunction->Cell_Death leads to

LONP1 signaling in cellular stress.

Safety_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Renal Tubular Cells Compound_Exposure Exposure to this compound/Analogs Cell_Culture->Compound_Exposure Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Compound_Exposure->Cytotoxicity_Assay Preliminary_Safety_Profile Preliminary_Safety_Profile Cytotoxicity_Assay->Preliminary_Safety_Profile Animal_Model Mouse Model Compound_Administration Administration of this compound/Analogs Animal_Model->Compound_Administration Monitoring Observation and Sample Collection Compound_Administration->Monitoring Biomarker_Analysis Serum Biomarker Analysis Monitoring->Biomarker_Analysis Histopathology Histopathological Examination Monitoring->Histopathology Comprehensive_Safety_Profile Comprehensive_Safety_Profile Biomarker_Analysis->Comprehensive_Safety_Profile Histopathology->Comprehensive_Safety_Profile

General workflow for safety assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vivo Toxicity Assessment in Mice (General Protocol)

A representative in vivo safety assessment protocol, based on the study of this compound, would involve the following steps:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Compound Administration: this compound is administered at varying doses (e.g., 0.5 mg/kg and 7.5 mg/kg) via intraperitoneal injection daily for a specified period (e.g., 7 consecutive days).[1]

  • Sample Collection: At the end of the treatment period, blood samples are collected for serum analysis. Organs such as the kidneys, liver, and heart are harvested for histopathological examination.

  • Serum Biomarker Analysis: Serum levels of the following biomarkers are measured to assess organ function and systemic toxicity:[1]

    • Renal Function: Blood Urea Nitrogen (BUN) and Serum Creatinine (Scr).

    • Hepatic Function: Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).

    • Cardiac and Systemic Toxicity: Lactate (B86563) Dehydrogenase (LDH) and Creatine Kinase-MB (CK-MB).

  • Histopathological Evaluation: Harvested organs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for any pathological changes.

In Vitro Cytotoxicity Assay (General Protocol)

For preliminary safety screening, in vitro cytotoxicity assays are commonly employed. A general protocol using renal tubular epithelial cells would include:

  • Cell Culture: A suitable renal cell line (e.g., human kidney 2 [HK-2] cells or primary renal proximal tubule epithelial cells) is cultured under standard conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (this compound or its analogs) for a defined period (e.g., 24, 48, or 72 hours).

  • Viability/Cytotoxicity Measurement: Cell viability or cytotoxicity is assessed using standard assays such as:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated to determine its cytotoxic potential.

Conclusion

References

Head-to-Head Comparison: 84-B10 and Other Inhibitors in Attenuating Acute Kidney Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 84-B10's Performance Against Alternative Compounds in the Mitigation of Drug-Induced Nephrotoxicity.

The novel 3-phenylglutaric acid derivative, this compound, has emerged as a promising therapeutic candidate for acute kidney injury (AKI), particularly in the context of cisplatin-induced nephrotoxicity.[1] This guide provides a comprehensive head-to-head comparison of this compound with other relevant inhibitors, supported by experimental data, to aid researchers in their evaluation of potential nephroprotective agents.

Mechanism of Action of this compound

This compound functions through a dual mechanism, acting as both a LONP1 activator and an inhibitor of ferroptosis.[2][3][4] LONP1 is a mitochondrial protease crucial for maintaining mitochondrial homeostasis.[5][6] By activating LONP1, this compound helps to alleviate mitochondrial dysfunction.[3][5][7] Furthermore, this compound inhibits ferroptosis, a form of iron-dependent programmed cell death, which is a key contributor to cisplatin-induced kidney damage.[1][8] The protective effect of this compound is mediated by the restoration of mitochondrial homeostasis and the inhibition of mitochondrial reactive oxygen species (mtROS)-induced ferroptosis.[1]

Head-to-Head Comparison of this compound and Liproxstatin-1

A key study directly compared the efficacy of this compound with Liproxstatin-1, a known ferroptosis inhibitor, in a model of cisplatin-induced AKI. The findings highlight the unique advantages of this compound.

FeatureThis compoundLiproxstatin-1Reference
Primary Mechanism LONP1 Activator, Ferroptosis InhibitorFerroptosis Inhibitor[1][2]
Effect on Ferroptosis Ameliorates cisplatin-induced ferroptosisAmeliorates cisplatin-induced ferroptosis[1]
Effect on Mitochondrial Dysfunction Prevents mitochondrial dysfunctionFails to prevent mitochondrial dysfunction[1]
Therapeutic Potential Shows therapeutic potential against cisplatin-induced nephrotoxicity by restoring mitochondrial homeostasis and inhibiting mtROS-induced ferroptosis.Shows therapeutic effects on ferroptosis but does not address upstream mitochondrial damage.[1]

Comparison with Other Relevant Inhibitors and Therapeutic Agents

While direct head-to-head experimental data for this compound against a wider range of compounds is not yet available, this section provides a comparative overview of other inhibitors and agents investigated for the treatment of cisplatin-induced nephrotoxicity.

Inhibitor/AgentTarget/Mechanism of ActionKey Findings in Preclinical StudiesReferences
MnTBAP Superoxide dismutase (SOD) mimeticEliminates mtROS, restores mitochondrial homeostasis, and inhibits ferroptosis in cisplatin-induced AKI. This compound showed similar therapeutic effects.[1]
Ferrostatin-1 (Fer-1) Ferroptosis inhibitorInhibits ferroptosis in vitro and attenuates ischemia-reperfusion injury in mouse kidneys.[9]
Deferoxamine Iron chelatorCan inhibit ferroptosis by reducing iron levels.[2]
Vitamin E AntioxidantCan inhibit ferroptosis by regulating ROS.[2]
Quercetin Natural flavonoidCan alleviate kidney injury in animal models of AKI by inhibiting ferroptosis.[2]
Vitamin D HormoneCan inhibit ferroptosis by activating the Nrf2/GPX4 pathway.[2]
Cimetidine OCT2 inhibitorInhibits the transportation of cisplatin (B142131) into the kidney.[10]
Carvedilol AntioxidantProtects against oxidative stress.[10]
Cilastatin Apoptosis inhibitorInhibits the apoptotic pathway.[10]
Rosiglitazone Anti-inflammatoryReduces inflammation.[10]
Ambroxol Antioxidant, Anti-inflammatoryReduces kidney damage in cisplatin-treated rats.[11]
Coenzyme Q10 Antioxidant, Mitochondrial supportReduces kidney damage in cisplatin-treated rats.[11]

Experimental Protocols

Cisplatin-Induced Acute Kidney Injury In Vivo Model

A common experimental model to assess the efficacy of nephroprotective agents, as described in the literature, is as follows:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Cisplatin Administration: A single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) is administered to induce AKI.

  • Inhibitor Treatment: The inhibitor, such as this compound, is administered, often via intraperitoneal injection, at a specified dose (e.g., 10 mg/kg for this compound) prior to and/or after cisplatin administration.

  • Sample Collection: Animals are euthanized at a specific time point after cisplatin injection (e.g., 72 hours). Blood and kidney tissues are collected for analysis.

  • Biochemical Analysis: Serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels are measured to assess renal function.

  • Histological Analysis: Kidney tissue sections are stained with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to evaluate tubular injury.

  • Immunohistochemistry and Western Blotting: Expression levels of key proteins involved in ferroptosis (e.g., GPX4, SLC7A11) and mitochondrial function are analyzed.

  • Lipid Peroxidation Assays: Levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) in kidney tissues are measured as markers of lipid peroxidation.

Visualizing the Mechanisms

Signaling Pathway of this compound in Mitigating Cisplatin-Induced AKI

G cluster_cisplatin Cisplatin-Induced Stress cluster_mitochondria Mitochondrion cluster_cell Renal Tubular Cell Cisplatin Cisplatin Mito_Damage Mitochondrial Damage & Dysfunction Cisplatin->Mito_Damage mtROS Increased mtROS Mito_Damage->mtROS Ferroptosis Ferroptosis mtROS->Ferroptosis LONP1 LONP1 LONP1->Mito_Damage prevents AKI Acute Kidney Injury Ferroptosis->AKI B10 This compound B10->mtROS inhibits B10->LONP1 activates B10->Ferroptosis inhibits

Caption: Mechanism of this compound in preventing cisplatin-induced AKI.

General Experimental Workflow for Evaluating Nephroprotective Compounds

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model AKI Animal Model (e.g., Cisplatin-induced) Treatment Treatment with Test Compound Animal_Model->Treatment Analysis Biochemical, Histological, & Molecular Analysis Treatment->Analysis Efficacy Assessment of Nephroprotection Analysis->Efficacy Cell_Culture Renal Cell Culture (e.g., HK-2 cells) Induction Induction of Injury (e.g., Cisplatin) Cell_Culture->Induction Compound_Screening Compound Screening Induction->Compound_Screening Mechanism_Study Mechanistic Studies Compound_Screening->Mechanism_Study Mechanism_Study->Animal_Model Lead Compound

Caption: Workflow for preclinical evaluation of nephroprotective agents.

References

Comparative Validation of Tool Compounds for Bromodomain-Containing Protein 9 (BRD9)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on Compound 84-B10: Initial searches for "this compound" identified it as a ferroptosis inhibitor. Due to the ambiguity of the target protein in the user request and the substantial body of research on tool compounds for Bromodomain-containing protein 9 (BRD9), this guide focuses on the validation and comparison of key tool compounds for BRD9.

This guide provides a comprehensive comparison of frequently used tool compounds for the epigenetic reader protein BRD9. The selection of a high-quality chemical probe is critical for target validation and for elucidating the biological functions of a protein of interest. This document aims to assist researchers in selecting the most appropriate BRD9 tool compound for their experimental needs by presenting key performance data, detailed experimental protocols for validation assays, and visual representations of relevant biological pathways and experimental workflows.

The compounds compared in this guide are:

  • I-BRD9: A selective BRD9 inhibitor.

  • BI-7273: A potent dual inhibitor of BRD9 and BRD7.

  • LP99: The first-in-class selective inhibitor for BRD7/9.

  • dBRD9: A selective proteolysis-targeting chimera (PROTAC) for BRD9 degradation.

Data Presentation: Comparative Analysis of BRD9 Tool Compounds

The following tables summarize the quantitative data for the selected BRD9 tool compounds, allowing for a direct comparison of their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency

CompoundAssay TypeTargetKd (nM)IC50 (nM)
I-BRD9 TR-FRETBRD9-50[1]
BROMOscanBRD9--
BI-7273 ITCBRD915[2][3]-
AlphaScreenBRD9-19[3][4][5][6]
LP99 ITCBRD999-
dBRD9 -BRD9--

Table 2: Cellular Activity

CompoundAssay TypeCell LineIC50 / DC50 (nM)Notes
I-BRD9 NanoBRETHEK293158[1][7][8]Measures target engagement in live cells.
ChemoproteomicsHUT-7879.43[8]Measures endogenous protein binding.
BI-7273 FRAPU2OS-Active at 1 µM.[4]
Cell ProliferationEOL-11400[4]EC50 value.
LP99 FRAPU2OS-Disrupts chromatin interaction at 0.8 µM.
dBRD9 Western BlotMOLM-1356.6 (IC50)[9][10]Induces degradation of BRD9.
-HEK29390 (DC50)[11]For DBr-1, a similar DCAF1-based degrader.

Table 3: Selectivity Profile

CompoundTargetAssay TypeKd (nM) / IC50 (nM)Selectivity Fold (vs. BRD9)
I-BRD9 BRD7BROMOscan->200-fold[1][7][8][12]
BRD4 (BD1)TR-FRET->100-fold[1]
BET FamilyBROMOscan->700-fold[1][7][8][12]
BI-7273 BRD7AlphaScreen117[3][4][5][6]~6-fold
BRD4 (BD1)AlphaScreen>100,000[3]>5000-fold
CECR2ITC187[2][5]-
LP99 BRD7ITC909~9-fold
dBRD9 BRD7Western BlotNo degradation up to 5 µM[9][10]Highly Selective
BRD4Western BlotNo degradation up to 5 µM[9][10]Highly Selective

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a compound to its target protein.

Protocol:

  • Prepare the protein (e.g., BRD9) and the compound (e.g., BI-7273) in the same dialysis buffer to minimize heats of dilution.

  • The protein solution is placed in the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe.

  • A series of small injections of the compound are made into the protein solution.

  • The heat change associated with each injection is measured.

  • The data are plotted as heat change per injection versus the molar ratio of ligand to protein.

  • The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To measure the inhibition of protein-protein or protein-peptide interactions in a high-throughput format.

Protocol:

  • A biotinylated histone peptide (substrate for BRD9) is bound to streptavidin-coated donor beads.

  • A GST-tagged BRD9 protein is bound to glutathione-coated acceptor beads.

  • In the absence of an inhibitor, the interaction between BRD9 and the histone peptide brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.

  • The test compound is incubated with the BRD9 protein and the biotinylated substrate.

  • Acceptor beads and then donor beads are added.

  • If the compound inhibits the interaction, the beads are separated, and the signal is reduced. The IC50 is calculated from a dose-response curve.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of a test compound to a target protein in living cells.

Protocol:

  • Cells (e.g., HEK293) are transiently transfected with a plasmid expressing the target protein (e.g., BRD9) fused to NanoLuc® luciferase.

  • A cell-permeable fluorescent tracer that binds to the target protein is added to the cells.

  • In the absence of a competing compound, the tracer binds to the NanoLuc®-fusion protein, and BRET occurs between the luciferase and the tracer.

  • The test compound is added in a dose-response manner, competing with the tracer for binding to the target protein.

  • The BRET signal is measured, and a decrease in the signal indicates displacement of the tracer by the compound.

  • The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the mobility of a fluorescently tagged protein and its interaction with chromatin in living cells.

Protocol:

  • Cells (e.g., U2OS) are transfected with a plasmid expressing the protein of interest (e.g., BRD9) fused to a fluorescent protein (e.g., GFP).

  • A specific region of the nucleus is photobleached using a high-intensity laser, extinguishing the fluorescence in that area.

  • The recovery of fluorescence in the bleached region is monitored over time as unbleached protein molecules move into the area.

  • The rate and extent of fluorescence recovery provide information about the protein's mobility and its binding to less mobile structures like chromatin.

  • In the presence of an inhibitor that disrupts chromatin binding, the recovery will be faster and more complete.

Western Blot for PROTAC-mediated Degradation

Objective: To determine the dose- and time-dependent degradation of a target protein induced by a PROTAC.

Protocol:

  • Cells (e.g., MOLM-13) are treated with increasing concentrations of the PROTAC (e.g., dBRD9) for a specific duration.

  • Cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is incubated with a primary antibody specific for the target protein (e.g., BRD9) and a loading control (e.g., GAPDH or actin).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

  • The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control to determine the DC50 (the concentration at which 50% of the protein is degraded).

Mandatory Visualizations

Signaling Pathway

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes BRD9 BRD9 SWI_SNF ncBAF Complex BRD9->SWI_SNF part of Chromatin Chromatin SWI_SNF->Chromatin remodels Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD9 recruits Gene_Transcription Gene Transcription Chromatin->Gene_Transcription regulates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Oncogenesis Oncogenesis Gene_Transcription->Oncogenesis

Caption: Simplified signaling pathway of BRD9 within the ncBAF complex.

Experimental Workflow: Validating a BRD9 Tool Compound

Tool_Compound_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling ITC ITC Cellular_Activity Assess Cellular Activity ITC->Cellular_Activity AlphaScreen AlphaScreen AlphaScreen->Cellular_Activity NanoBRET NanoBRET Selectivity Evaluate Selectivity NanoBRET->Selectivity FRAP FRAP FRAP->Selectivity Western_Blot Western Blot (for Degraders) Western_Blot->Selectivity Bromodomain_Panel Bromodomain Panel (e.g., BROMOscan) Validated_Tool Validated Tool Compound Bromodomain_Panel->Validated_Tool Start Start: Putative Tool Compound Biochemical_Potency Determine Biochemical Potency Start->Biochemical_Potency Biochemical_Potency->ITC Biochemical_Potency->AlphaScreen Cellular_Activity->NanoBRET Cellular_Activity->FRAP Cellular_Activity->Western_Blot Selectivity->Bromodomain_Panel

Caption: Experimental workflow for validating a BRD9 tool compound.

Logical Relationship: Inhibitor vs. Degrader

Inhibitor_vs_Degrader cluster_inhibitor Inhibitor (e.g., I-BRD9) cluster_degrader Degrader (e.g., dBRD9) Inhibitor Inhibitor BRD9_Inh BRD9 Inhibitor->BRD9_Inh binds to bromodomain Inactivated_BRD9 Functionally Inactive BRD9 BRD9_Inh->Inactivated_BRD9 leads to Degrader Degrader (PROTAC) BRD9_Deg BRD9 Degrader->BRD9_Deg binds to E3_Ligase E3 Ubiquitin Ligase Degrader->E3_Ligase recruits Ternary_Complex Proteasome Proteasome Degraded_BRD9 Degraded BRD9 Proteasome->Degraded_BRD9 results in Ubiquitination Ubiquitination of BRD9 Ternary_Complex->Ubiquitination leads to Ubiquitination->Proteasome targets for

Caption: Mechanism of action: BRD9 inhibitor versus degrader.

References

Safety Operating Guide

Inability to Identify "84-B10" and General Guidance for Chemical Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for a chemical substance identified as "84-B10" have not yielded a match corresponding to a registered chemical compound. The identifier "this compound" appears in various contexts unrelated to laboratory chemicals, including collector's plate numbering systems (Bradex), medical classification codes, and commercial product names for consumer goods.

Given the absence of a specific Safety Data Sheet (SDS) or official disposal documentation for "this compound," providing detailed, substance-specific disposal procedures is not possible. The following information offers general, best-practice guidance for the disposal of unknown or hazardous laboratory chemicals. This guidance is intended to supplement, not replace, institutional protocols and direct consultation with safety professionals.

Essential Safety and Logistical Information for Chemical Waste Disposal

Proper chemical waste disposal is a critical component of laboratory safety, ensuring the protection of personnel and the environment. The procedures outlined below are based on established safety protocols for handling hazardous materials.

Immediate Safety and Spill Response

In the event of a spill, the primary objective is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess the Spill: If trained and safe to do so, assess the extent and nature of the spill.

  • Consult the SDS: If the identity of the spilled material is known, consult its Safety Data Sheet (SDS) for specific spill cleanup procedures.

  • Personal Protective Equipment (PPE): At a minimum, wear protective gloves, safety goggles or a face shield, and a lab coat.[1] For larger spills or volatile substances, respiratory protection may be necessary.

  • Containment: For liquid spills, use an inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth to contain the spill.[1][2] Do not use combustible materials like paper towels to absorb flammable solvents.

  • Cleanup and Disposal: Collect the absorbent material and place it in a designated, compatible, and properly labeled hazardous waste container.[1][2][3]

  • Decontaminate: Clean the spill area with an appropriate solvent or cleaning solution, and dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Standard Operating Procedure for Chemical Waste Disposal

The disposal of chemical waste must adhere to local, regional, and national regulations.[1][4] The following is a general workflow for routine laboratory waste disposal.

  • Waste Identification and Segregation:

    • Never mix incompatible waste streams. For example, segregate halogenated and non-halogenated solvents, acids from bases, and oxidizers from organic materials.

    • Aqueous waste containing heavy metals or other regulated toxic chemicals must be collected as hazardous waste and should not be disposed of down the drain.[5]

  • Container Selection and Labeling:

    • Use containers that are compatible with the chemical waste they will hold.[3][6] For instance, do not store corrosive waste in metal containers.[6]

    • Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[3][6]

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[3] Chemical formulas or abbreviations are generally not acceptable.[3]

  • Waste Accumulation and Storage:

    • Keep waste containers closed except when adding waste.[3][7]

    • Store waste containers in a designated, well-ventilated secondary containment area to prevent spills from spreading.[3][7]

    • Do not overfill containers; a general rule is to fill liquid containers to no more than 80% capacity to allow for expansion.[6]

  • Disposal Request and Pickup:

    • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[7]

Disposal of Empty Chemical Containers

Empty containers may still contain hazardous residues and must be handled appropriately.

  • Triple Rinsing: Many jurisdictions require that empty containers be triple-rinsed with a suitable solvent to remove residual chemicals.[6]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[3][6]

  • Defacing Labels: After thorough rinsing, deface or remove the original product label to avoid confusion.[6]

  • Final Disposal: Once properly cleaned and de-labeled, containers may be disposed of in the regular trash or recycled, depending on institutional policies.[3][6]

Quantitative Data Summary for General Hazardous Waste Management

ParameterGuidelineSource
Container Fill Level Do not exceed 80% of the container's volume for liquids.[6]
pH for Neutralized Aqueous Waste Stabilized pH between 5.5 and 9.5 before drain disposal (if permitted).[5]
Water Flush for Neutralized Waste Follow drain disposal with a flush of at least 20 parts water.[5]

Experimental Protocols

As "this compound" could not be identified, no specific experimental protocols can be cited. The standard procedures referenced in this document are derived from general laboratory safety and hazardous waste management guidelines.

Mandatory Visualizations

The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste.

G cluster_prep Preparation & Identification cluster_contain Containment cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Chemical Waste Generated identify Identify Waste Type (Solvent, Corrosive, etc.) start->identify segregate Segregate Incompatible Wastes identify->segregate container Select Compatible Container segregate->container label_container Label Container: 'Hazardous Waste' + Contents container->label_container add_waste Add Waste to Container (Do not exceed 80% capacity) label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store Store in Secondary Containment & Ventilated Area close_container->store request_pickup Request EHS Pickup store->request_pickup end Disposed by Licensed Contractor request_pickup->end

Caption: Generalized workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Handling Guide for 84-B10 (CAS: 698346-43-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for the novel 3-phenylglutaric acid derivative, 84-B10 (CAS: 698346-43-9). As a compound identified to inhibit cisplatin-induced tubular ferroptosis and attenuate mitochondrial damage, its proper handling is paramount to ensure laboratory safety and experimental integrity.[1][2] This document serves as a procedural resource to address operational questions and establish safe laboratory practices.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (weighing, preparing solutions) Safety goggles with side-shields[3]Nitrile or neoprene gloves (double-gloving recommended)Lab coatNot generally required if handled in a well-ventilated area or chemical fume hood.
Handling Solutions (in DMSO or other solvents) Safety goggles with side-shields[3]Chemical-resistant gloves (e.g., nitrile, neoprene). Check solvent compatibility.Lab coat or chemical-resistant apronUse in a chemical fume hood to avoid inhalation of solvent vapors.
Risk of Aerosolization or Spills Face shield and safety gogglesDouble-gloved with chemical-resistant glovesChemical-resistant gown or apron over a lab coatNIOSH-approved respirator may be necessary based on risk assessment.

Experimental Protocols: Donning and Doffing PPE

Objective: To outline the correct procedure for putting on (donning) and taking off (doffing) PPE to minimize contamination and exposure when working with this compound.

Methodology:

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.

  • Gloves (First Pair): Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye Protection: Put on safety goggles with side-shields.[3]

  • Gloves (Second Pair): Don a second pair of nitrile gloves over the first pair.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface folded inward. Place it in a designated receptacle for lab laundry or disposal.

  • Eye Protection: Remove safety goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair. Dispose of them in the appropriate chemical waste container.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Operational Plans: Handling, Storage, and Disposal

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Prevent contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • The recommended storage temperature is -20°C.

  • Keep away from heat, sparks, and open flames.[5]

Disposal:

  • Dispose of this compound and its contaminated packaging in accordance with federal, state, and local regulations.[3]

  • This material should be disposed of as hazardous waste.

  • Do not allow the product to enter drains.[4]

  • Engage a licensed professional waste disposal service to dispose of this material.[4]

Visualized Workflows and Pathways

To further clarify procedural and conceptual information, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment ppe_don Don PPE risk_assessment->ppe_don weigh Weigh this compound Solid (in fume hood) ppe_don->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve cell_treatment Treat Cells/Tissues dissolve->cell_treatment incubation Incubate cell_treatment->incubation data_acq Acquire Data incubation->data_acq decontaminate Decontaminate Surfaces data_acq->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal ppe_doff Doff PPE waste_disposal->ppe_doff hand_wash Wash Hands ppe_doff->hand_wash

Experimental workflow for handling this compound.

ferroptosis_pathway cluster_cell Cellular Environment Cisplatin Cisplatin Mitochondria Mitochondria Cisplatin->Mitochondria induces damage mtROS Mitochondrial ROS (mtROS) Mitochondria->mtROS generates Lipid_Peroxidation Lipid Peroxidation mtROS->Lipid_Peroxidation promotes Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis B10 This compound B10->Mitochondria attenuates damage

Simplified signaling pathway of this compound in inhibiting ferroptosis.

References

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